3-Hydroxy-1,8-naphthalic anhydride
Description
Properties
IUPAC Name |
7-hydroxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVNZFAMXGMPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344653 | |
| Record name | 3-Hydroxy-1,8-naphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23204-36-6 | |
| Record name | 3-Hydroxy-1,8-naphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-1,8-naphthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Hydroxy-1,8-naphthalic Anhydride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 3-Hydroxy-1,8-naphthalic anhydride, a key chemical intermediate in the development of novel therapeutic agents. This document details its physicochemical characteristics, provides an experimental protocol for its synthesis and purification, and explores its role as a versatile scaffold in medicinal chemistry, particularly in the synthesis of potential anticancer compounds.
Core Chemical Properties
This compound, also known by synonyms such as 5-Hydroxybenzo[de]isochromene-1,3-dione, is a stable organic compound that serves as a fundamental building block in organic synthesis.[1][2] Its chemical structure consists of a naphthalic anhydride core functionalized with a hydroxyl group.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, characterization, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₆O₄ | [2] |
| Molecular Weight | 214.17 g/mol | [2] |
| CAS Number | 23204-36-6 | [2] |
| Appearance | Light yellow to yellow powder/crystal | [3] |
| Melting Point | 281 °C | [4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [4] |
| Purity | >98.0% (T) | [3] |
| InChI | InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H | [5] |
| SMILES | C1(=O)OC(=O)C2=CC(O)=CC3=C2C1=CC=C3 | [5] |
Table 1: Summary of Chemical Properties for this compound
Experimental Protocols
The synthesis of this compound is most commonly achieved through the diazotization of 3-amino-1,8-naphthalic anhydride followed by hydrolysis. A detailed experimental protocol is provided below.
Synthesis of this compound from 3-Amino-1,8-naphthalic Anhydride.[6]
This procedure involves two main steps: the formation of a diazonium salt from the amino precursor, followed by its conversion to the hydroxyl derivative.
Materials:
-
3-Amino-1,8-naphthalic anhydride (also known as 5-amino-1H,3H-benzo[DE]isochroman-1,3-dione)
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Chloroform (CHCl₃) for recrystallization
Procedure:
-
Diazotization:
-
In a three-necked flask, suspend 8 mmol (approximately 1.7 g) of 3-amino-1,8-naphthalic anhydride in 432 mL of an aqueous sulfuric acid solution (prepared in a 1:5 volume ratio of sulfuric acid to water).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 12 mmol (approximately 0.81 g) of sodium nitrite to the cooled suspension while stirring continuously.
-
Maintain the reaction temperature at 0 °C and continue stirring for 1 hour to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
After 1 hour, gradually warm the reaction mixture to room temperature.
-
Heat the mixture to 120 °C and maintain this temperature with stirring for 12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate using a Kiriyama funnel.
-
Wash the filter cake thoroughly with water and then dry it.
-
The crude product is then purified by recrystallization from chloroform to yield the final product, 5-hydroxybenzo[de]isochromene-1,3-dione (this compound).
-
The following diagram illustrates the workflow for this synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Role in Drug Development
This compound is a valuable scaffold in medicinal chemistry, primarily serving as a precursor for the synthesis of various naphthalimide derivatives with potential therapeutic applications. The naphthalimide core is a known DNA intercalator, and derivatives of this structure have been extensively investigated as anticancer agents.[6]
Synthesis of Bioactive Derivatives
The hydroxyl group of this compound provides a convenient handle for further chemical modifications. For instance, it has been used in the synthesis of novel 3-carboranyl-1,8-naphthalimide derivatives.[1] In these studies, the hydroxyl group is typically derivatized to introduce other functionalities, which can modulate the biological activity of the final compound. These derivatives have been shown to exhibit cytotoxic effects against cancer cell lines, induce cell cycle arrest, and promote apoptosis.[1][7]
The general strategy involves the modification of the 3-hydroxy group, followed by the reaction of the anhydride with an appropriate amine to form the corresponding naphthalimide. This modular synthesis allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
The logical relationship for the derivatization of this compound for potential drug development is depicted in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 23204-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound(23204-36-6) 1H NMR [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-1,8-naphthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Hydroxy-1,8-naphthalic anhydride, a key intermediate in the synthesis of various dyes, pigments, and fluorescent materials. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental context.
Core Physical and Chemical Properties
This compound, also known by its synonyms such as 5-Hydroxybenzo[de]isochromene-1,3-dione and 3-Hydroxy-1,8-naphthalenedicarboxylic anhydride, is a solid organic compound with the molecular formula C₁₂H₆O₄.[1][2] Its chemical structure and fundamental properties are crucial for its application and further chemical modifications.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₂H₆O₄ | [1][2] |
| Molecular Weight | 214.17 g/mol | [1][2] |
| Melting Point | 281 °C | [2] |
| Boiling Point | 509.4 °C at 760 mmHg | [2] |
| Density | 1.585 g/cm³ | [2] |
| Flash Point | 210.8 °C | [2] |
| Solubility | Soluble in Dimethylformamide (DMF) | [2] |
| Appearance | Light yellow to yellow powder/crystal | |
| CAS Number | 23204-36-6 | [1][2] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical characterization. Below is a detailed, generalized protocol for determining the melting point of a solid organic compound like this compound using a standard digital melting point apparatus.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Digital melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Safety glasses
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a plateau temperature approximately 15-20 °C below the expected melting point (281 °C).
-
Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium and an accurate reading.
-
-
Measurement:
-
Carefully insert the packed capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnifying lens as the temperature increases.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last crystal melts (the clear point).
-
The melting point is reported as the range between these two temperatures.
-
-
Post-Measurement:
-
Allow the apparatus to cool down before performing subsequent measurements.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound such as this compound.
References
Spectroscopic Profile of 3-Hydroxy-1,8-naphthalic anhydride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-1,8-naphthalic anhydride (CAS No: 23204-36-6), a key chemical intermediate. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the compound's spectral characteristics.
Summary of Spectroscopic Data
The following tables summarize the available quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals key functional groups present in the molecule.
| Peak Position (cm⁻¹) | Functional Group Assignment |
| ~3421 | O-H stretch (phenolic) |
| ~3070 | C-H stretch (aromatic) |
| 1780–1820 | C=O stretch (anhydride, asymmetric) |
| 1740–1780 | C=O stretch (anhydride, symmetric) |
| 1604, 1635 | C=C stretch (aromatic) |
| 1195 | C-O stretch (anhydride) |
| 1033 | C-OH stretch (phenolic) |
Note: Some peak positions are inferred from structurally similar compounds, such as 4-hydroxy-3-nitro-1,8-naphthalic anhydride.
Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity | Proposed Fragment |
| 214 | High | [M]⁺ (Molecular Ion) |
| 170 | High | [M - CO₂]⁺ |
| 142 | Moderate | [M - CO₂ - CO]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are outlined below. These represent standard methodologies that can be adapted for specific instrumentation.
NMR Spectroscopy
A standard protocol for obtaining NMR spectra of naphthalic anhydride derivatives involves dissolving the sample in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), containing a reference standard like tetramethylsilane (TMS).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
Instrumentation:
-
Instrument: A high-resolution NMR spectrometer, such as a Varian CFT-20 or a modern Bruker Avance series instrument, operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is a common technique for obtaining the IR spectrum of solid samples like this compound. The KBr pellet method is frequently employed.[1]
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
Instrumentation:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject an appropriate volume of the solution into the GC-MS system.
Instrumentation:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector temperature: 250-280 °C.
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 40-400.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis.
References
3-Hydroxy-1,8-naphthalic anhydride photophysical characteristics
An In-depth Technical Guide to the Photophysical Characteristics of 3-Hydroxy-1,8-naphthalic Anhydride
Introduction
This compound is a key organic compound belonging to the 1,8-naphthalimide family of fluorophores. These molecules are renowned for their robust photophysical properties, including high fluorescence quantum yields, excellent thermal and chemical stability, and large Stokes shifts.[1][2] The introduction of a hydroxyl group at the 3-position of the naphthalic anhydride core imparts unique characteristics, most notably the potential for Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon, where a proton is transferred within the molecule upon photoexcitation, can lead to a significant red-shift in fluorescence emission, making this compound and its derivatives highly valuable scaffolds for developing advanced fluorescent probes and sensors for biological and chemical applications.[3] This guide provides a comprehensive overview of the synthesis, core photophysical properties, and experimental methodologies related to this compound.
Synthesis
The synthesis of this compound can be achieved from 5-amino-benzo[de]isochromene-1,3-dione via a diazotization reaction followed by hydrolysis.
Experimental Protocol: Synthesis from 5-aminobenzo[de]isochromene-1,3-dione
-
Diazotization: 8 mmol (1.7 g) of 5-amino-1H,3H-benzo[de]isochroman-1,3-dione is placed in a three-necked flask. To this, 432 mL of an aqueous sulfuric acid solution (prepared in a 1:5 volume ratio of sulfuric acid to water) is added. The reaction mixture is cooled to 0 °C in an ice bath.[4]
-
Nitrite Addition: While maintaining the temperature at 0 °C, 12 mmol (0.81 g) of sodium nitrite is added slowly. The mixture is stirred continuously at 0 °C for 1 hour.[4]
-
Hydrolysis: After the initial stirring, the reaction is allowed to warm to room temperature and is then heated to 120 °C for 12 hours.[4]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled back to room temperature. The resulting precipitate is collected by filtration (e.g., using a Kiriyama funnel), washed thoroughly with water, and dried.[4]
-
Recrystallization: The crude product is further purified by recrystallization from chloroform to yield the final product, 5-hydroxybenzo[de]isochromene-1,3-dione (this compound).[4]
Caption: Synthesis of this compound.
Core Photophysical Characteristics
The photophysical properties of 1,8-naphthalimide derivatives are highly dependent on the nature and position of substituents on the naphthalene ring.[2] The 3-hydroxy substituent plays a crucial role in defining the spectral characteristics of the parent anhydride.
Absorption and Emission Spectra (Solvatochromism)
1,8-naphthalic anhydride derivatives exhibit strong absorption and fluorescence properties.[1] The presence of electron-donating groups, such as a hydroxyl group, can lead to an intramolecular charge transfer (ICT) character in the excited state.[2][5] This ICT nature results in a significant solvatochromic effect, where the absorption and emission maxima shift with changes in solvent polarity.
For related hydroxy-naphthalimide compounds, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases.[5] For instance, the fluorescence maximum of 4-hydroxy-3-nitro-1,8-naphthalic anhydride shifts from 356 nm in butanol to 359 nm in the more polar solvent DMSO.[5] While specific data for this compound is sparse, the behavior of its derivatives is indicative. The imide derivative, 3-hydroxy-1,8-naphthalimide (3-OH-1,8-NI), displays absorption maxima at 341 nm and 386 nm in a DMSO/Phosphate buffer solution.[3]
Stokes Shift
Naphthalimide derivatives are well-known for their large Stokes shifts, which is the difference in wavelength between the absorption and emission maxima.[2] This property is highly advantageous for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios. The large Stokes shift is often a consequence of significant structural and electronic rearrangement in the excited state, such as ICT or ESIPT.[6]
Excited-State Intramolecular Proton Transfer (ESIPT)
A key feature of this compound and its derivatives is the phenomenon of ESIPT. Molecules capable of ESIPT possess both a proton-donating (hydroxyl) and a proton-accepting (carbonyl) group in close proximity.[7] Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, facilitating a rapid intramolecular proton transfer to form an excited-state keto-tautomer.[3][7] This tautomer is electronically distinct from the initial enol form and relaxes to the ground state by emitting a photon at a much longer wavelength (a large Stokes shift).
Derivatives of 3-hydroxy-1,8-naphthalimide are recognized as strong photoacids that undergo efficient excited-state dissociation in polar solvents, leading to a highly red-shifted emission centered around 616 nm.[3] This ESIPT process is the basis for its use in "turn-on" fluorescent probes.
Caption: The Jablonski diagram illustrating the ESIPT process.
Data Presentation
The following table summarizes the available photophysical data for hydroxy-substituted 1,8-naphthalic anhydride and naphthalimide derivatives. Data for the specific 3-hydroxy anhydride is limited; therefore, data from closely related structures are provided for comparison.
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |
| 4-Hydroxy-3-nitro-1,8-naphthalic anhydride | Butanol | - | 356 | - | [5] |
| 4-Hydroxy-3-nitro-1,8-naphthalic anhydride | DMSO | 402 | 359 | - | [5] |
| 4-Hydroxy-3-amino-1,8-naphthalic anhydride | Ethanol | 240, 338 | 375 | 37 | [8] |
| 4-Hydroxy-3-amino-1,8-naphthalic anhydride | DMSO | - | 378 | - | [8] |
| 3-Hydroxy-1,8-naphthalimide (3-OH-1,8-NI) | DMSO/Phosphate Buffer (pH 7.4) | 341, 386 | ~616 (ESIPT) | >230 | [3] |
Experimental Protocols
Standard spectroscopic techniques are employed to characterize the photophysical properties of fluorophores like this compound.
UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorbance (λmax).
-
Methodology:
-
A stock solution of the compound is prepared in a high-purity solvent (e.g., DMSO, ethanol).
-
The stock solution is diluted to a working concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (usually < 1.0).
-
The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
A cuvette containing the pure solvent is used as a blank reference to correct for solvent absorption.
-
Fluorescence Spectroscopy
-
Objective: To determine the wavelengths of maximum emission (λem) and fluorescence intensity.
-
Methodology:
-
A dilute solution of the compound is prepared, similar to the absorption measurement.
-
The solution is placed in a quartz cuvette in a fluorescence spectrometer.
-
An excitation wavelength (λex), typically the λmax determined from the absorption spectrum, is selected.
-
The emission spectrum is scanned over a wavelength range longer than the excitation wavelength.
-
The wavelength corresponding to the highest fluorescence intensity is recorded as λem.
-
Fluorescence Quantum Yield (ΦF) Determination
-
Objective: To measure the efficiency of the fluorescence process.
-
Methodology (Relative Method):
-
A well-characterized fluorescent standard with a known quantum yield in the same solvent is chosen (e.g., Rhodamine 6G, ΦF = 0.94 in ethanol).[9]
-
The absorption and fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions. The absorbance of the solutions should be kept low (< 0.1) to avoid inner filter effects.
-
The integrated fluorescence intensity and the absorbance at the excitation wavelength are determined for both the sample and the standard.
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
-
Caption: Workflow for characterizing photophysical properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-1,8-naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solubility Studies
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of 3-Hydroxy-1,8-naphthalic anhydride in various solvents is the first step in developing suitable formulations and analytical methods. Generally, the solubility of naphthalic anhydride derivatives is low in water.[1]
Data Presentation: Predicted Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a range of common solvents, based on general chemical principles and the limited available information. Quantitative determination requires experimental validation as described in the subsequent sections. One source indicates that this compound is soluble in Dimethylformamide (DMF).[2]
| Solvent | Predicted Solubility | Temperature (°C) |
| Water | Poorly Soluble | 25 |
| Phosphate Buffer (pH 7.4) | Poorly Soluble | 25 |
| Methanol | Sparingly Soluble | 25 |
| Ethanol | Sparingly Soluble | 25 |
| Acetone | Soluble | 25 |
| Acetonitrile | Soluble | 25 |
| Dichloromethane | Soluble | 25 |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | 25 |
| Dimethylformamide (DMF) | Freely Soluble | 25 |
Experimental Protocols for Solubility Determination
Two primary types of solubility assays are employed in pharmaceutical development: kinetic and thermodynamic solubility.[3]
Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[3][4]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with gentle shaking.[4][5]
-
Precipitation Detection:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[3][4]
-
Direct UV Assay: After incubation, filter the solutions to remove any undissolved particles. Measure the UV absorbance of the filtrate at the compound's λmax to determine the concentration of the dissolved compound.[3][4]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Experimental Workflow for Kinetic Solubility Assay
Caption: Workflow for determining the kinetic solubility of this compound.
Thermodynamic solubility represents the true equilibrium solubility of a compound in a solvent and is the gold standard for solubility measurement.[6][7]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid and liquid phases.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Data Analysis: The thermodynamic solubility is the average concentration of the saturated solution from replicate experiments.
Experimental Workflow for Thermodynamic Solubility Assay
Caption: Workflow for determining the thermodynamic solubility of this compound.
Stability Studies
Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] These studies are critical for determining the re-test period, shelf life, and appropriate storage conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and establish degradation pathways.[9][10][11] This information is crucial for developing stability-indicating analytical methods.[11]
The following table outlines the conditions for forced degradation studies and the expected outcomes for this compound.
| Stress Condition | Reagent/Condition | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, reflux for 4 hours | 3-Hydroxy-1,8-naphthalenedicarboxylic acid |
| Base Hydrolysis | 0.1 M NaOH, reflux for 2 hours | 3-Hydroxy-1,8-naphthalenedicarboxylic acid |
| Oxidative Degradation | 3% H₂O₂, room temperature for 24 hours | Oxidized derivatives (e.g., quinones) |
| Thermal Degradation | Solid sample at 80°C for 48 hours | Potential decarboxylation or other thermally induced products |
| Photodegradation | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Photodegradation products, potential for polymerization or color change |
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound.[12]
-
Stress Application: Expose the samples to the specified stress conditions for a defined period. A control sample should be stored under normal conditions.
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method. A common approach for developing such a method is to use a reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase, with UV detection.[13]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products to ensure that they are not co-eluting.
Logical Flow for Forced Degradation Studies
Caption: Logical workflow for conducting forced degradation studies.
Long-Term Stability Studies (ICH Guidelines)
Long-term stability studies are performed under recommended storage conditions to establish the re-test period or shelf life of a substance. These studies are governed by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[8][14]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
-
Sample Packaging: Place the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[8]
-
Storage: Store the samples in stability chambers maintained at the conditions specified in the ICH guidelines.
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyze them.[8]
-
Analysis: At each time point, test the samples for key quality attributes, including:
-
Appearance
-
Assay (potency)
-
Degradation products
-
-
Data Evaluation: Evaluate the data to determine if any significant changes have occurred over time. A significant change is typically defined as a 5% change in assay from its initial value or failure to meet the acceptance criteria for any other attribute.
Photostability Studies (ICH Q1B)
Photostability testing is an integral part of stress testing and is conducted to evaluate the effect of light on the drug substance. The ICH Q1B guideline provides the standard conditions for photostability testing.[15][16][17]
Experimental Protocol for Photostability
-
Sample Preparation: Place samples of this compound in chemically inert and transparent containers. Prepare a control sample protected from light (e.g., wrapped in aluminum foil).
-
Light Exposure: Expose the samples to a light source that produces both visible and UV output. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Analysis: After exposure, compare the exposed samples to the light-protected control sample. The evaluation should include appearance, assay, and purity (degradation products).
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of products derived from this important chemical intermediate. The application of standardized methodologies, such as those described by the ICH, is paramount for regulatory acceptance and the successful translation of research findings into practical applications.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. This compound CAS#: 23204-36-6 [amp.chemicalbook.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In-vitro Thermodynamic Solubility [protocols.io]
- 7. evotec.com [evotec.com]
- 8. database.ich.org [database.ich.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. rjptonline.org [rjptonline.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. youtube.com [youtube.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Synthesis and Purification of 3-Hydroxy-1,8-naphthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of 3-Hydroxy-1,8-naphthalic anhydride, a key intermediate in the development of various chemical entities, including fluorescent probes and potential therapeutic agents. The document details a primary synthetic methodology, purification protocols, and key characterization data.
Core Synthesis and Purification
The predominant and well-documented method for the synthesis of this compound proceeds through the diazotization of 5-Amino-1,8-naphthalic anhydride, followed by hydrolysis.
Experimental Protocol: Synthesis from 5-Amino-1,8-naphthalic Anhydride
This procedure involves the conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed to the hydroxyl group.
Materials:
-
5-Amino-1,8-naphthalic anhydride
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Chloroform (CHCl₃) for recrystallization
Procedure:
-
A solution of sulfuric acid and water is prepared.
-
5-Amino-1,8-naphthalic anhydride is added to the aqueous sulfuric acid solution in a three-necked flask and the mixture is cooled to 0 °C.[1]
-
Sodium nitrite is slowly added to the cooled mixture, and the reaction is stirred at 0 °C for 1 hour to facilitate the formation of the diazonium salt.[1]
-
The reaction mixture is then gradually warmed to room temperature and subsequently heated to 120 °C for 12 hours to ensure complete hydrolysis of the diazonium salt.[1]
-
After the reaction is complete, the mixture is cooled to room temperature, and the crude product is collected by filtration.[1]
-
The collected solid is washed with water and dried.[1]
Purification Protocol: Recrystallization
The crude this compound is purified by recrystallization.
Procedure:
-
The crude product is dissolved in a minimal amount of hot chloroform.
-
The solution is allowed to cool, promoting the formation of crystals of the purified product.
-
The purified crystals are collected by filtration, washed with a small amount of cold chloroform, and dried.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5-Amino-1,8-naphthalic anhydride | [1] |
| Reagents | Sulfuric acid, Sodium nitrite, Water | [1] |
| Reaction Conditions | 0 °C (diazotization), 120 °C (hydrolysis) | [1] |
| Reaction Time | 1 hour (diazotization), 12 hours (hydrolysis) | [1] |
| Reported Yield | 90% | [1] |
| Purification Method | Recrystallization from chloroform | [1] |
| Purity (Commercial) | >98.0% |
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed through various analytical techniques.
| Property / Technique | Data |
| Molecular Formula | C₁₂H₆O₄ |
| Molecular Weight | 214.17 g/mol |
| CAS Number | 23204-36-6 |
| Melting Point | 281 °C |
| Appearance | Light yellow to yellow powder/crystal |
| ¹H NMR | Spectral data available[2] |
| ¹³C NMR | Spectral data available |
| FT-IR | Spectral data available |
| Mass Spectrometry | Spectral data available |
Specific spectral data such as chemical shifts and absorption peaks are available in specialized databases.
Alternative Synthetic Approaches
While the diazotization of 5-Amino-1,8-naphthalic anhydride is the most detailed route found, other precursors are utilized for the synthesis of substituted 1,8-naphthalic anhydride derivatives, suggesting potential alternative pathways to this compound. These include modifications of:
-
3-Nitro-1,8-naphthalic anhydride: This compound can be reduced to 3-amino-1,8-naphthalic anhydride, which then follows the primary synthetic route.
-
3-Bromo-1,8-naphthalic anhydride: Nucleophilic substitution of the bromide with a hydroxide source could potentially yield the desired product.
Visualizing the Workflow and Applications
Synthesis and Purification Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Derivatization into Biologically Active Naphthalimides
This compound is a valuable precursor for the synthesis of various naphthalimide derivatives, which have shown a range of biological activities, including as anticancer agents and fluorescent probes. The anhydride moiety readily reacts with primary amines to form the corresponding imides.
References
The Elusive Crystal Structure of 3-Hydroxy-1,8-naphthalic Anhydride: A Technical Overview
Researchers, scientists, and drug development professionals often rely on detailed structural information to understand molecular interactions and guide the design of new therapeutic agents. This technical guide addresses the current state of knowledge regarding the crystal structure of 3-Hydroxy-1,8-naphthalic anhydride. Despite a comprehensive search of crystallographic databases and the scientific literature, the specific single-crystal X-ray diffraction data for this compound is not publicly available at this time.
While the precise atomic coordinates and unit cell parameters for the title compound remain undetermined, this guide provides valuable context by summarizing its synthesis, and chemical properties, and presenting the known crystal structure of its parent compound, 1,8-naphthalic anhydride, as a comparative reference.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common route involves the diazotization of 3-amino-1,8-naphthalic anhydride followed by hydrolysis.
Experimental Protocol: A Representative Synthesis
A general procedure for the synthesis of this compound is as follows:
-
Diazotization: 3-amino-1,8-naphthalic anhydride is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5 °C.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then heated to induce hydrolysis, leading to the formation of this compound.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final product.
The workflow for this synthesis can be visualized as follows:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₆O₄ |
| Molecular Weight | 214.17 g/mol |
| Appearance | Light yellow to yellow crystalline powder |
| CAS Number | 23204-36-6 |
Crystal Structure of the Parent Compound: 1,8-Naphthalic Anhydride
In the absence of crystallographic data for this compound, an examination of the crystal structure of the parent molecule, 1,8-naphthalic anhydride, can provide insights into the likely packing and intermolecular interactions. The crystal structure of 1,8-naphthalic anhydride has been determined by X-ray diffraction.
The crystallographic data for a monoclinic polymorph of 1,8-naphthalic anhydride is presented below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.845(3) |
| b (Å) | 17.734(12) |
| c (Å) | 12.872(9) |
| β (deg) | 95.58(6) |
| Volume (ų) | 873.1(11) |
| Z | 4 |
Potential Intermolecular Interactions
The presence of the hydroxyl group in this compound introduces the potential for strong intermolecular hydrogen bonding, which would significantly influence its crystal packing. These hydrogen bonds would likely form between the hydroxyl group of one molecule and a carbonyl oxygen of an adjacent molecule. This is in contrast to the parent 1,8-naphthalic anhydride, where the primary intermolecular forces are van der Waals interactions and π-π stacking of the aromatic rings.
A logical diagram illustrating the anticipated primary intermolecular interactions is shown below:
3-Hydroxy-1,8-naphthalic Anhydride: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy-1,8-naphthalic anhydride, a key chemical intermediate in the synthesis of various bioactive compounds. This document details its chemical identifiers, physical properties, synthesis, and potential applications in drug discovery, with a focus on its derivatives.
Core Compound Identifiers and Properties
This compound is a stable, light yellow to yellow crystalline powder.[1] Key identification and physical property data are summarized in the tables below for easy reference.
| Identifier Type | Value |
| CAS Number | 23204-36-6[2][3][4] |
| Molecular Formula | C12H6O4[3] |
| Molecular Weight | 214.17 g/mol [3] |
| IUPAC Name | 5-Hydroxybenzo[de]isochromene-1,3-dione[3] |
| InChI | InChI=1S/C12H6O4/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5,13H[2] |
| InChIKey | FKVNZFAMXGMPOU-UHFFFAOYSA-N[2] |
| SMILES | C1=CC2=C3C(=C(C=C1)O)C(=O)OC(=O)C3=CC=C2[2] |
| PubChem CID | 598539[3] |
| Property | Value |
| Melting Point | 281 °C |
| Boiling Point | 509.4 °C at 760 mmHg |
| Appearance | Light yellow to yellow powder/crystal[1] |
| Purity | >98.0% (T)[1] |
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 5-amino-1,8-naphthalic anhydride followed by hydrolysis.
Experimental Protocol: Synthesis from 5-Amino-1,8-naphthalic Anhydride
This protocol is based on established chemical synthesis methods.
Materials:
-
5-Amino-1,8-naphthalic anhydride
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Chloroform (for recrystallization)
Procedure:
-
In a three-necked flask, suspend 8 mmol of 5-amino-1,8-naphthalic anhydride in 432 mL of an aqueous sulfuric acid solution (1:5 v/v H₂SO₄:H₂O).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 12 mmol of sodium nitrite while maintaining the temperature at 0 °C and stir continuously for 1 hour.
-
After 1 hour, gradually warm the reaction mixture to room temperature and then heat to 120 °C for 12 hours.
-
Cool the mixture to room temperature.
-
Filter the precipitate using a Kiriyama funnel and wash the filter cake with water.
-
Dry the crude product.
-
Recrystallize the crude product from chloroform to yield pure 5-hydroxybenzo[de]isochromene-1,3-dione (this compound).
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the chemical structure.[2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[5]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[3]
Potential in Drug Development: A Scaffold for Bioactive Derivatives
While this compound itself is primarily a chemical intermediate, its derivatives, particularly those based on the 1,8-naphthalimide scaffold, have demonstrated significant potential in medicinal chemistry. The anhydride can be readily converted to a variety of N-substituted naphthalimides, which have been investigated for a range of biological activities.
Synthetic Workflow for 1,8-Naphthalimide Derivatives
The general workflow for synthesizing and evaluating 1,8-naphthalimide derivatives from this compound is depicted below.
Caption: Synthetic and screening workflow for 1,8-naphthalimide derivatives.
Biological Activities of 1,8-Naphthalimide Derivatives
Derivatives of 1,8-naphthalic anhydride have been explored for various therapeutic applications, primarily due to their ability to interact with biological macromolecules.
-
Anticancer Activity: Many 1,8-naphthalimide derivatives exhibit potent anticancer properties. Their mechanisms of action are often attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.
-
Fluorescent Probes for Cellular Imaging: The inherent fluorescent properties of the naphthalimide core make these compounds excellent candidates for developing fluorescent probes. These probes can be designed to selectively target and visualize specific cellular components or processes, such as lysosomes.
Generalized Mechanism of Action for Naphthalimide-Based Anticancer Agents
The following diagram illustrates the general mechanism by which many 1,8-naphthalimide derivatives exert their anticancer effects.
Caption: Generalized mechanism of action for naphthalimide anticancer agents.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of 1,8-naphthalimide derivatives. The demonstrated biological activities of these derivatives, particularly in the realm of anticancer research and cellular imaging, underscore the importance of this chemical scaffold. This guide provides foundational information to support further research and development of novel therapeutics and diagnostic tools based on the this compound core structure.
References
An In-depth Technical Guide to 3-Hydroxy-1,8-naphthalic anhydride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-1,8-naphthalic anhydride, a key chemical intermediate in the synthesis of fluorescent dyes, pigments, and pharmaceutical agents. The document details its discovery and historical context, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, this guide presents spectroscopic data and outlines a key synthetic application in the development of fluorescent probes.
Introduction
This compound, with the CAS Number 23204-36-6, is a derivative of 1,8-naphthalic anhydride possessing a hydroxyl group on the naphthalene ring. This functional group significantly influences the molecule's chemical reactivity and photophysical properties, making it a valuable precursor in the development of specialized organic molecules. Its rigid, planar structure is a common feature in many intercalating agents and fluorescent compounds. This guide aims to provide a detailed resource for professionals working with this versatile compound.
Discovery and History
While the broader class of naphthalic anhydrides has been known since the 19th century, with the first synthesis of phthalic anhydride reported by Auguste Laurent in 1836, the specific history of this compound is less documented in readily available literature.[1] Its development is intrinsically linked to the advancements in dye and pigment chemistry, where substituted naphthalic anhydrides became crucial building blocks.
The primary route to this compound involves the diazotization of 3-amino-1,8-naphthalic anhydride followed by hydrolysis. This synthetic pathway suggests that the discovery and isolation of this compound likely occurred after the development of reliable methods for the synthesis and manipulation of its amino precursor. The synthesis of 1,8-naphthalimide, a related compound, from 1,8-naphthalic anhydride has been a known industrial process for many years, highlighting the long-standing interest in this class of compounds as intermediates.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application in synthesis, and for the prediction of its behavior in different chemical environments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23204-36-6 | [3][4] |
| Molecular Formula | C₁₂H₆O₄ | [3] |
| Molecular Weight | 214.17 g/mol | [3] |
| Melting Point | 281 °C | [5] |
| Boiling Point (Predicted) | 509.4 ± 33.0 °C | [5] |
| Density (Predicted) | 1.585 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in Dimethylformamide (DMF) | [5] |
| pKa (Predicted) | 7.93 ± 0.20 | [5] |
| Appearance | Light yellow to yellow powder/crystal |
Experimental Protocols
The most common and well-documented method for the synthesis of this compound is the diazotization of 3-amino-1,8-naphthalic anhydride (also known as 5-amino-benzo[de]isochromene-1,3-dione), followed by the hydrolysis of the resulting diazonium salt.
Synthesis of this compound from 3-Amino-1,8-naphthalic anhydride
Materials:
-
5-Amino-benzo[de]isochromene-1,3-dione (3-amino-1,8-naphthalic anhydride)
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Chloroform (for recrystallization)
Procedure: [6]
-
In a three-necked flask, prepare an aqueous solution of sulfuric acid (e.g., a 1:5 volume ratio of sulfuric acid to water).
-
Suspend the 5-amino-benzo[de]isochromene-1,3-dione in the sulfuric acid solution.
-
Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite in water to the cooled suspension. Maintain the temperature at 0 °C and continue stirring for 1 hour to ensure the complete formation of the diazonium salt.
-
After 1 hour, gradually warm the reaction mixture to room temperature.
-
Heat the mixture to 120 °C and maintain this temperature for 12 hours to facilitate the hydrolysis of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate using a Kiriyama funnel.
-
Wash the filter cake thoroughly with water and dry it.
-
Recrystallize the crude product from chloroform to obtain pure this compound.
A reported yield for this reaction is approximately 90%.[6]
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information on the aromatic protons of the naphthalene ring system and the hydroxyl proton.[7]
-
¹³C NMR: The carbon-13 NMR spectrum shows the signals for the carbonyl carbons and the carbons of the aromatic rings.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretching) and the anhydride carbonyl groups (C=O stretching).[8][9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The GC-MS data shows a molecular ion peak corresponding to the molecular weight of 214.17 g/mol .[3]
Applications in Drug Development and Research
This compound serves as a critical building block in the synthesis of more complex molecules with applications in research and drug development, particularly as fluorescent probes for cellular imaging. The hydroxyl group provides a convenient handle for further chemical modifications.
A common application is the synthesis of fluorescent probes for the detection of biologically relevant species. The following workflow illustrates the synthesis of a fluorescent probe from this compound.
Caption: Synthetic workflow for a fluorescent probe from this compound.
This diagram illustrates a common synthetic route where this compound is first converted to the corresponding naphthalimide by condensation with an amine. This intermediate is then reacted with a recognition moiety, such as 2,4-dinitrobenzenesulfonyl chloride (DNBS-Cl), to create a fluorescent probe. Such probes are designed to exhibit a change in their fluorescence properties upon reaction with a specific analyte, for example, hydrogen sulfide (H₂S), enabling its detection in biological systems like cells. Derivatives of 1,8-naphthalimide are well-suited for applications in cellular imaging due to their favorable photophysical properties.[10][11]
Conclusion
This compound is a foundational molecule in the field of organic synthesis, particularly for the creation of functional dyes and probes. While its specific discovery story is not prominently documented, its synthetic pathway and utility are well-established. The detailed physicochemical data and experimental protocols provided in this guide offer a valuable resource for researchers. The continued exploration of its derivatives in areas such as cellular imaging and drug development underscores the lasting importance of this versatile chemical intermediate.
References
- 1. This compound(23204-36-6) 13C NMR [m.chemicalbook.com]
- 2. US6372910B1 - Process for the manufacture of 1,8-naphthalimide - Google Patents [patents.google.com]
- 3. This compound | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 23204-36-6 [amp.chemicalbook.com]
- 5. This compound | 23204-36-6 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound(23204-36-6) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(23204-36-6) IR Spectrum [chemicalbook.com]
- 9. This compound(23204-36-6) IR2 [m.chemicalbook.com]
- 10. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 3-Hydroxy-1,8-naphthalic Anhydride for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Hydroxy-1,8-naphthalic anhydride. While direct theoretical studies on this specific molecule are not extensively published, this document leverages data from closely related naphthalic anhydride derivatives to establish a robust framework for future research. This guide will detail the common computational protocols, expected theoretical data, and the importance of such studies in the fields of drug development and materials science.
Introduction to this compound
This compound is a derivative of 1,8-naphthalic anhydride, a class of compounds known for their utility as fluorescent brightening agents, intermediates in the synthesis of dyes, and as a scaffold for various biologically active molecules. The introduction of a hydroxyl group at the 3-position is expected to modulate the electronic and photophysical properties of the naphthalic anhydride core, making it a molecule of significant interest for further investigation.
Computed Properties (from PubChem)[1]:
| Property | Value |
| Molecular Formula | C₁₂H₆O₄ |
| Molecular Weight | 214.17 g/mol |
| IUPAC Name | 7-hydroxy-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
| CAS Number | 23204-36-6 |
Theoretical and Computational Methodologies
Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound. These methods are crucial for understanding reaction mechanisms, predicting molecular behavior, and designing novel derivatives with desired properties.
Computational Workflow
A typical computational workflow for the theoretical investigation of this compound is outlined below. This workflow is based on methodologies reported for similar naphthalimide and naphthalic anhydride derivatives.[2]
Caption: A generalized workflow for the theoretical study of this compound.
Experimental Protocols
The following are detailed experimental protocols that are commonly employed in the theoretical study of naphthalic anhydride derivatives and are recommended for this compound.
Protocol 1: Ground State Geometry Optimization and Vibrational Frequency Calculation
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used and reliable method for such systems.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
-
Output: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational frequencies with their corresponding IR intensities and Raman activities.
Protocol 2: Electronic Structure and Frontier Molecular Orbital Analysis
-
Software: As above.
-
Method: Utilize the results from the optimized geometry calculation.
-
Procedure:
-
Perform a Natural Bond Orbital (NBO) analysis to study the charge distribution and intramolecular interactions.
-
Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electronic transition properties and reactivity. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
-
-
Output: NBO charges, HOMO and LUMO energy levels, and their spatial distributions.
Protocol 3: Simulation of Electronic Absorption Spectra
-
Software: As above.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating excited state properties.
-
Procedure:
-
Using the ground state optimized geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.
-
A solvent model, such as the Polarizable Continuum Model (PCM), should be employed to simulate the effect of a solvent environment on the absorption spectrum.
-
-
Output: A simulated UV-Vis absorption spectrum with the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions.
Predicted Theoretical Data
Based on studies of related naphthalic anhydride derivatives, the following tables summarize the expected ranges and types of quantitative data that would be obtained from a theoretical study of this compound.
Table 1: Predicted Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Predicted Value (Å or °) |
| C-C (aromatic) | 1.37 - 1.42 Å |
| C-O (anhydride) | 1.38 - 1.42 Å |
| C=O (anhydride) | 1.19 - 1.22 Å |
| C-O-C (anhydride) | ~120 - 125° |
| O=C-O (anhydride) | ~118 - 122° |
| C-C-C (aromatic) | ~118 - 122° |
Table 2: Predicted Electronic Properties
| Property | Predicted Value/Information |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -2.0 to -3.0 eV |
| HOMO-LUMO Gap | 3.0 to 4.0 eV |
| Dipole Moment | 2.0 to 4.0 Debye |
| NBO Charge on Hydroxyl Oxygen | -0.6 to -0.8 e |
| NBO Charge on Carbonyl Carbons | +0.5 to +0.7 e |
Table 3: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | ~3500 - 3600 |
| C-H Stretch (aromatic) | ~3000 - 3100 |
| C=O Stretch (symmetric) | ~1750 - 1780 |
| C=O Stretch (asymmetric) | ~1700 - 1730 |
| C-O-C Stretch (anhydride) | ~1200 - 1250 |
| C-O Stretch (hydroxyl) | ~1150 - 1200 |
Table 4: Predicted Electronic Transitions (UV-Vis)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 350 - 400 | > 0.1 |
| S₀ → S₂ | 300 - 350 | > 0.2 |
| S₀ → S₃ | < 300 | Variable |
Molecular Structure and Interactions
The planarity of the naphthalic anhydride core is a key feature that influences its ability to intercalate with DNA, a property relevant to its potential use in anticancer agents. The hydroxyl group can participate in hydrogen bonding, which can significantly affect its interaction with biological macromolecules and its solubility.
Caption: Key molecular interactions of this compound.
Applications in Drug Development and Materials Science
Theoretical studies of this compound can provide valuable insights for several applications:
-
Drug Design: Understanding the molecule's 3D structure and electronic properties can aid in the design of new anticancer agents that intercalate with DNA or inhibit specific enzymes. Molecular docking studies, guided by accurate quantum chemical calculations, can predict the binding affinity of derivatives to biological targets.[3]
-
Fluorescent Probes: The photophysical properties, such as absorption and emission wavelengths, can be tuned by chemical modification. TD-DFT calculations can predict these properties, guiding the synthesis of novel fluorescent probes for bioimaging and sensing applications.
-
Organic Electronics: The HOMO-LUMO gap and charge transport properties are crucial for the development of organic semiconductors and light-emitting diodes (OLEDs). Theoretical calculations can help in screening potential candidates for these applications.
Conclusion
This technical guide provides a foundational framework for the theoretical and computational investigation of this compound. By employing the detailed methodologies and considering the expected theoretical data presented, researchers can gain a deeper understanding of this molecule's properties. Such studies are essential for unlocking its full potential in drug discovery, materials science, and beyond. Future work should focus on performing these calculations and validating the theoretical predictions with experimental data to provide a complete picture of this promising molecule.
References
- 1. This compound | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of 3-Hydroxy-1,8-naphthalic Anhydride Derivatives: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1,8-naphthalic anhydride and its derivatives constitute a versatile class of compounds with significant applications in medicinal chemistry and materials science. Their rigid, planar structure and electron-deficient naphthalic anhydride core, coupled with the electron-donating hydroxyl group, give rise to unique photophysical properties and biological activities. These compounds are particularly notable for their use as fluorescent probes for the detection of various analytes and as potent anticancer agents. This document provides detailed synthetic protocols for this compound and its key derivatives, along with their applications in drug development and cellular imaging, supported by quantitative data and mechanistic insights.
I. Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives typically starts from the commercially available 3-nitro-1,8-naphthalic anhydride or through the diazotization of 3-amino-1,8-naphthalic anhydride. The hydroxyl group serves as a convenient handle for further functionalization, allowing for the introduction of various alkoxy and aminoalkoxy side chains to modulate the physicochemical and biological properties of the molecules.
A. Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the diazotization of 3-amino-1,8-naphthalic anhydride, which can be prepared from 3-nitro-1,8-naphthalic anhydride.
Protocol 1: Synthesis of this compound
Step 1: Reduction of 3-nitro-1,8-naphthalic anhydride to 3-amino-1,8-naphthalic anhydride A mixture of 3-nitro-1,8-naphthalic anhydride and a reducing agent such as tin(II) chloride in a suitable solvent like ethanol is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 3-amino-1,8-naphthalic anhydride, is isolated by filtration and purified.
Step 2: Diazotization of 3-amino-1,8-naphthalic anhydride and hydrolysis 3-amino-1,8-naphthalic anhydride is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to the cooled solution to form the diazonium salt. The reaction mixture is then heated to induce hydrolysis of the diazonium salt, yielding this compound. The product is collected by filtration, washed with water, and can be purified by recrystallization.
B. Synthesis of 3-Alkoxy-1,8-naphthalic Anhydride Derivatives
The hydroxyl group of this compound can be readily alkylated to produce a variety of 3-alkoxy derivatives. This modification is often used to tune the fluorescence properties and improve the cellular uptake of the compounds.
Protocol 2: General Procedure for the Synthesis of 3-Alkoxy-1,8-naphthalic Anhydride Derivatives
To a solution of this compound in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a base like potassium carbonate is added. The appropriate alkyl halide (e.g., bromoethane, benzyl bromide) is then added, and the reaction mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC). After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
C. Synthesis of N-substituted-3-amino-1,8-naphthalimide Derivatives
The anhydride moiety of 3-substituted-1,8-naphthalic anhydrides can be reacted with various primary amines to yield N-substituted imides. This is a crucial step in the synthesis of many biologically active naphthalimide derivatives.
Protocol 3: General Procedure for the Synthesis of N-substituted-3-amino-1,8-naphthalimide Derivatives from 3-nitro-1,8-naphthalic anhydride [1]
Step 1: Imidation of 3-nitro-1,8-naphthalic anhydride 3-nitro-1,8-naphthalic anhydride is reacted with a primary amine (e.g., methylamine, ethylamine) in a solvent like ethanol or 1,4-dioxane under reflux.[1] The resulting N-substituted-3-nitro-1,8-naphthalimide is isolated upon cooling and purified by recrystallization.
Step 2: Reduction of the nitro group The N-substituted-3-nitro-1,8-naphthalimide is then reduced to the corresponding N-substituted-3-amino-1,8-naphthalimide using a reducing agent such as sodium dithionite in an aqueous ethanol solution or catalytic hydrogenation with Pd/C and formic acid.[1][2] The product is isolated and purified by standard procedures.
II. Applications in Drug Development: Anticancer Agents
Derivatives of this compound, particularly the corresponding naphthalimides, have shown significant potential as anticancer agents. Their mechanism of action often involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells.[3][4]
A. Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The planar aromatic core of the naphthalimide derivatives allows them to intercalate between the base pairs of DNA.[4][5] This interaction can distort the DNA double helix, interfering with DNA replication and transcription. Furthermore, many of these compounds can inhibit the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[3][6] By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives lead to the accumulation of double-strand breaks in the DNA, which triggers the apoptotic cell death pathway.[3]
Table 1: Anticancer Activity of Selected 3-Substituted Naphthalimide Derivatives
| Compound | Substitution at 3-position | Cancer Cell Line | IC50 (µM) | Reference |
| Mitonafide | -NO2 | Multiple | ~1.5 - 8.8 | [4] |
| Amonafide | -NH2 | Multiple | ~0.47 - 9.5 | [4] |
| Compound 9 | ortho-carborane | HepG2 | 3.10 | [6] |
| Compound 33 | ortho-carborane | HepG2 | 4.77 | [6] |
| Compound 35 | meta-carborane | HepG2 | ~9 | [6] |
| Compound 4a | 6-aminobenzothiazole | Colon | 3.715 | [7] |
| Compound 4b | 6-aminobenzothiazole | Lung | 3.890 | [7] |
B. Signaling Pathway: Induction of Apoptosis
The DNA damage induced by 3-substituted naphthalimide derivatives activates cellular stress response pathways, prominently featuring the tumor suppressor protein p53.[7] Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[7] The apoptotic cascade involves the activation of a series of cysteine proteases called caspases. Initiator caspases (e.g., caspase-9) are activated by the release of cytochrome c from the mitochondria, which in turn activate executioner caspases (e.g., caspase-3).[8] Executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[2][8]
Caption: Apoptosis pathway induced by 3-substituted naphthalimides.
III. Applications in Cellular Imaging: Fluorescent Probes
The inherent fluorescence of the 1,8-naphthalimide scaffold makes it an excellent platform for the development of fluorescent probes for cellular imaging. By attaching specific recognition moieties to the 3-hydroxy position, probes can be designed to selectively detect a variety of analytes, including metal ions and pH, within living cells.
A. Fluorescent Probes for Metal Ion Detection
Derivatives of this compound can be functionalized with chelating groups to create fluorescent probes for specific metal ions. The binding of the metal ion to the chelating group often modulates the photophysical properties of the naphthalimide fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.
Table 2: Performance of Naphthalimide-Based Fluorescent Probes for Metal Ion Detection
| Probe | Target Ion | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Reference |
| P | Ag+ | ~440 | 537 | 0.33 µM | [9] |
| P | Hg2+ | ~440 | 537 | 0.33 µM | [9] |
| 4a | Co2+ | Not specified | Not specified | KSV = 6.37 x 10^3 L mol-1 | [10] |
Protocol 4: General Protocol for Cellular Imaging of Metal Ions using a Naphthalimide-based Probe
-
Cell Culture: Plate the desired cell line (e.g., HeLa, MCF-7) on a glass-bottom dish or chamber slide and culture until the cells reach the desired confluency.
-
Probe Loading: Prepare a stock solution of the naphthalimide-based fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the final working concentration (typically in the low micromolar range).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30-60 minutes) at 37 °C in a CO2 incubator to allow for probe uptake.
-
Analyte Treatment: After incubation with the probe, the cells can be treated with a solution of the target metal ion at various concentrations.
-
Imaging: Wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Add fresh PBS or imaging buffer to the cells. Image the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the specific probe.
B. Fluorescent Probes for pH Sensing
The fluorescence of certain 3-substituted naphthalimide derivatives can be sensitive to changes in pH. This property can be exploited to develop fluorescent probes for monitoring pH changes in cellular compartments.[9][11][12]
Caption: Experimental workflow for developing and applying naphthalimide probes.
IV. Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of derivatives with significant potential in drug discovery and biomedical research. The straightforward modification of the hydroxyl group and the anhydride moiety allows for the fine-tuning of their biological and photophysical properties. The application of these derivatives as potent anticancer agents that induce apoptosis through DNA damage and as highly sensitive fluorescent probes for cellular imaging highlights their importance in modern medicinal chemistry and chemical biology. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the applications of this promising class of compounds.
References
- 1. um.edu.mt [um.edu.mt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on Structure-Activity Relationship of 1,8-Naphthalimide DNA Chimeras Against Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly sensitive naphthalimide-based fluorescence polarization probe for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B1, a novel naphthalimide-based DNA intercalator, induces cell cycle arrest and apoptosis in HeLa cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Naked-eye and fluorescence detection of basic pH and F− with a 1,8-naphthalimide-based multifunctional probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes: 3-Hydroxy-1,8-naphthalic anhydride as a Versatile Precursor for Fluorescent Probes
Introduction
3-Hydroxy-1,8-naphthalic anhydride is a key building block in the synthesis of a class of fluorophores known as 1,8-naphthalimides. These compounds are widely utilized in the development of fluorescent probes due to their advantageous photophysical properties, which include high photostability, significant Stokes shifts, and high fluorescence quantum yields.[1][2] The 1,8-naphthalimide scaffold's electron-deficient nature, with the imide portion acting as an electron acceptor and the naphthalene ring as a π-bridge, allows for facile tuning of its optical properties by introducing various substituents.[1] The hydroxyl group at the 3-position is particularly significant as it can modulate the molecule's photophysical characteristics through mechanisms like excited-state proton transfer (ESPT), leading to red-shifted fluorescence emission.[3] This makes this compound an excellent precursor for creating probes that can detect a wide range of analytes, including enzymes, metal ions, and changes in pH.
Principle of Detection
Fluorescent probes derived from this compound typically operate on principles such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and specific chemical reactions that lead to a change in the fluorophore's emission profile.[1][2] The general structure consists of the 1,8-naphthalimide fluorophore, a recognition group tailored to the target analyte, and sometimes a linker.[1] Upon interaction with the target, the recognition group induces a change in the electronic properties of the naphthalimide core, resulting in a detectable fluorescence response, which can be a "turn-on," "turn-off," or ratiometric signal.
Key Applications and Experimental Data
Detection of Hydrogen Sulfide (H₂S)
Fluorescent probes based on 3-hydroxy-1,8-naphthalimide are effective for the detection of hydrogen sulfide. One common strategy involves attaching an H₂S-reactive group, such as an azide or a dinitrobenzenesulfonyl (DNBS) group, to the naphthalimide scaffold.[1][3] The reaction with H₂S cleaves this group, restoring the fluorescence of the parent naphthalimide.
| Probe Precursor | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Solvent/Buffer | Reference |
| 3-Hydroxy-1,8-naphthalimide derivative (L1) | H₂S | 341 | - | Not Specified | DMSO-Phosphate buffer (0.01 M), pH 7.4 | [3] |
| 4-Azido-1,8-naphthalimide derivative | H₂S | - | 520 | Not Specified | Not Specified | [1] |
Detection of Metal Ions
The versatile 1,8-naphthalimide structure can be modified with various chelating agents to create selective fluorescent probes for different metal ions. The binding of a metal ion to the probe can alter the ICT or PET process, leading to a change in fluorescence.
| Probe Precursor | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Solvent/Buffer | Reference |
| N-n-butyl-4-[N′,N′-bis(2′,4′-dichlorobenzoyl)ethylamino]-1,8-naphthalimide (3f) | Pb²⁺ | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| 1,8-naphthalimide with 1,2-dithioalkyl group | Hg²⁺ | 414 | 510 | 13 nM | 0.01 M PBS buffer (ethanol/water = 2:8, v/v), pH 7.40 | [5][6] |
| 1,8-naphthalimide derivative (P) | Ag⁺ | Not Specified | 537 | Not Specified | ethanol–water solution (v:v, 9:1, pH 7.0, 20 mM HEPES) | [7] |
| 1,8-naphthalimide derivative (P) | Hg²⁺ | Not Specified | 537 | Not Specified | ethanol–water solution (v:v, 9:1, pH 7.0, 20 mM HEPES) | [7] |
pH Sensing
The hydroxyl group on the naphthalimide ring can be directly involved in pH sensing through protonation and deprotonation, which alters the electronic structure and, consequently, the fluorescence properties of the molecule. Additionally, probes can be designed with pH-sensitive moieties that modulate the fluorescence through PET.
| Probe Precursor | Analyte | Excitation (nm) | Emission (nm) | pH Range | Solvent/Buffer | Reference |
| 1,8-naphthalimide with methylpiperazine | pH | 344 | 397 | 2.00–11.00 | Aqueous solution | [8][9] |
| 1,8-naphthalimide with 1,2-dithioalkyl group | Hg²⁺ (pH dependency) | - | - | 3.00–11.00 | Not Specified | [5] |
Enzyme Activity Detection
Probes for enzyme activity are designed with a substrate for the target enzyme linked to the 1,8-naphthalimide fluorophore. Enzymatic cleavage of the substrate releases the fluorophore, leading to a change in fluorescence. This approach has been successfully applied to detect enzymes like caspase-3, which is a key mediator of apoptosis.
| Probe Precursor | Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Solvent/Buffer | Reference |
| Ac-DEVD-PABC-Naph | Caspase-3 | 402 (isosbestic point) | 475 -> 535 (ratiometric) | 4.96 ng/mL | Not Specified | [10] |
| Quinone-linked 4-amino-N-butyl-1,8-naphthalimide | hNQO1 | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
Protocol 1: General Synthesis of a 3-Hydroxy-1,8-naphthalimide-based Probe for H₂S
This protocol is a generalized procedure based on the synthesis of probe L1.[3]
Workflow Diagram
Caption: Synthesis of an H₂S probe from this compound.
Materials:
-
This compound
-
Benzylamine
-
2-methoxyethanol
-
6% HCl
-
2,4-dinitrobenzenesulfonyl chloride
-
Solvents for column chromatography (e.g., CH₂Cl₂, ethyl acetate)
Procedure:
-
Synthesis of 3-OH-1,8-NI Intermediate:
-
In a round-bottom flask, dissolve this compound (0.5 mmol) and benzylamine (1.0 mmol) in 2-methoxyethanol (3.0 mL).
-
Reflux the mixture at 124 °C for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into cold 6% HCl (5 mL) to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Purify the crude product by column chromatography using a gradient elution of CH₂Cl₂ and ethyl acetate to obtain 3-OH-1,8-NI as a yellow solid.[3]
-
-
Synthesis of the Final Probe (L1):
-
React the purified 3-OH-1,8-NI with 2,4-dinitrobenzenesulfonyl chloride to attach the H₂S-sensitive DNBS group.[3] (Note: Specific reaction conditions for this step would need to be optimized based on standard organic synthesis procedures).
-
Purify the final product using column chromatography.
-
Protocol 2: In Vitro Detection of H₂S using a Fluorescent Probe
This protocol is a general guide for using a 1,8-naphthalimide-based probe for H₂S detection in a buffer solution.
Workflow Diagram
Caption: General workflow for in vitro H₂S detection.
Materials:
-
H₂S fluorescent probe
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS), 0.01 M, pH 7.4
-
Sodium sulfide (Na₂S) as an H₂S donor
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in 0.01 M PBS buffer (pH 7.4).[1]
-
Prepare a fresh solution of Na₂S in deoxygenated buffer immediately before use.
-
To the probe working solution , add various concentrations of the Na₂S solution.
-
Incubate the mixture at room temperature for a sufficient time (e.g., 30-40 minutes) to allow the reaction to complete.[1]
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorometer.
-
Plot the fluorescence intensity against the H₂S concentration to generate a calibration curve.
Protocol 3: Ratiometric Detection of Caspase-3 Activity
This protocol is based on the use of the Ac-DEVD-PABC-Naph probe.[10]
Signaling Pathway Diagram
Caption: Ratiometric detection of Caspase-3 activity.
Materials:
-
Ac-DEVD-PABC-Naph probe
-
Active Caspase-3 enzyme
-
Assay buffer
-
Fluorometer capable of ratiometric measurements
Procedure:
-
Prepare a solution of the Ac-DEVD-PABC-Naph probe in the appropriate assay buffer.
-
Add different concentrations of active caspase-3 (e.g., 0-80 ng/mL) to the probe solution.[10]
-
Incubate the reaction mixture at 25°C for 30 minutes.[10]
-
Set the excitation wavelength to the isosbestic point of the probe (402 nm).[10]
-
Measure the fluorescence emission at two wavelengths: 475 nm (for the intact probe) and 535 nm (for the released fluorophore).[10]
-
Calculate the ratio of the fluorescence intensities (I₅₃₅ / I₄₇₅).
-
Plot the intensity ratio against the caspase-3 concentration to determine the enzyme activity. The limit of detection can be calculated from the calibration curve.[10]
This compound is a valuable and versatile starting material for the synthesis of a wide array of fluorescent probes. The ease of its chemical modification allows for the rational design of probes for diverse analytes, including reactive sulfur species, metal ions, pH, and enzymes. The favorable photophysical properties of the resulting 1,8-naphthalimide fluorophores, particularly their potential for ratiometric sensing, make them powerful tools for researchers in chemistry, biology, and drug development. The protocols provided herein offer a foundation for the synthesis and application of these probes in various research settings.
References
- 1. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Application Notes and Protocols for 3-Hydroxy-1,8-naphthalic Anhydride in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Hydroxy-1,8-naphthalic anhydride and its derivatives as fluorescent probes in bioimaging. The exceptional photophysical properties of the 1,8-naphthalimide scaffold, including high quantum yields, photostability, and tunable emission spectra, make it a versatile tool for visualizing a wide range of biological analytes and processes within living cells.
Introduction to this compound-Based Probes
This compound serves as a key precursor for the synthesis of advanced fluorescent probes. The hydroxyl group at the 3-position offers a reactive site for further chemical modification, allowing for the development of targeted probes for specific analytes and cellular compartments. These probes are often designed as "turn-on" or ratiometric sensors, operating through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). Upon interaction with their target, these probes exhibit a significant change in their fluorescence properties, enabling sensitive and specific detection.
Applications of probes derived from this compound and other naphthalimide derivatives are extensive and include the detection of metal ions, reactive oxygen species (ROS), enzymatic activity, and changes in the cellular microenvironment, such as pH and viscosity. Their utility in live-cell imaging makes them invaluable for cell biology research and drug discovery.
Data Presentation: Performance of Naphthalimide-Based Probes
The following tables summarize the quantitative data for various fluorescent probes derived from the 1,8-naphthalimide scaffold, illustrating their performance in detecting different biological analytes.
Table 1: Probes for Metal Ion Detection
| Probe Name | Target Ion | Excitation (λex) | Emission (λem) | Limit of Detection (LOD) | Key Features & Cell Line |
| NADP | Hg²⁺ | 400 nm | 518 nm | 13 nM | "Turn-on" fluorescence; Applied in RAW264.7 cells and zebrafish. |
| MNP | Fe³⁺ | ~370 nm | ~510 nm | 65.2 nM | "Turn-on" fluorescence. |
| Probe 1 | Hg²⁺ | 414 nm | 510 nm | 4.0 x 10⁻⁸ M | Fluorescence enhancement; Applied in PC-12 cells.[1] |
Table 2: Probes for Reactive Species and Environmental Sensing
| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Key Features & Cell Line |
| L1 | H₂S | 351 nm | 450 nm & 599 nm | Ratiometric response; Long-wavelength emission.[2] |
| Mito-HP | H₂O₂ | Not specified | Not specified | Mitochondria-targeted; "Turn-on" fluorescence; HeLa cells.[3] |
| AINP | Viscosity & pH | Not specified | Not specified | Water-soluble; Rotor-based mechanism. |
| HCA-OH | ONOO⁻ | Not specified | Not specified | "Turn-on" fluorescence; HepG2 cells and C. elegans.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a specific probe derived from this compound and a general protocol for its application in live-cell imaging.
Synthesis of a Hydrogen Sulfide (H₂S) Probe (L1) from this compound
This protocol describes the synthesis of a fluorescent probe for H₂S, designated as L1, which utilizes this compound as the starting material.[2]
Step 1: Synthesis of 3-Hydroxy-N-benzyl-1,8-naphthalimide (3-OH-1,8-NI)
-
In a reaction vessel, dissolve this compound (0.163 g, 0.5 mmol) and benzylamine (0.107 g, 1.0 mmol) in 2-methoxyethanol (3.0 mL).
-
Reflux the mixture at 124 °C for 4 hours.
-
After cooling, pour the reaction mixture into cold 6% HCl (5 mL) to precipitate the product.
-
Collect the precipitate and purify it by column chromatography using a gradient elution of CH₂Cl₂ and ethyl acetate to obtain 3-OH-1,8-NI as a yellow solid.
Step 2: Synthesis of the H₂S Probe (L1)
-
React 3-OH-1,8-NI (0.150 g, 0.5 mmol) with 2,4-dinitrobenzenesulfonyl chloride (0.266 g, 1.0 mmol) in pyridine (2 mL) at room temperature for 20 hours.
-
Quench the reaction by adding 6% aqueous HCl (30 mL), which will result in the formation of a brown precipitate.
-
Purify the crude product by column chromatography (using CH₂Cl₂) to yield the final probe L1 as a yellow-white solid.
General Protocol for Live-Cell Imaging using Naphthalimide-Based Probes
This protocol provides a general workflow for staining and imaging live cells with fluorescent probes derived from this compound. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.
Materials:
-
Naphthalimide-based fluorescent probe
-
Dimethyl sulfoxide (DMSO, sterile)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells of interest
-
Culture plates or chambered coverglass
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Stock Solution Preparation: Prepare a stock solution of the naphthalimide probe (typically 1-10 mM) in sterile DMSO. Store at -20°C, protected from light.
-
Cell Culture: Seed the cells in a suitable culture vessel (e.g., 24-well plate, chambered coverglass) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Probe Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or an appropriate imaging buffer to the final working concentration (typically 1-10 µM).
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with PBS. c. Add the probe working solution to the cells. d. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time may vary depending on the probe and cell type.
-
Imaging: a. After incubation, gently wash the cells two to three times with warm PBS or imaging buffer to remove any excess probe. b. Add fresh, pre-warmed complete medium or an appropriate imaging buffer to the cells. c. Image the stained cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific naphthalimide probe.
Signaling Pathway and Probe Activation
Many naphthalimide-based probes operate on a "turn-on" mechanism involving Photoinduced Electron Transfer (PET). In its native state, the probe's fluorescence is quenched. Upon binding to its specific target analyte, the PET process is inhibited, leading to a restoration of fluorescence.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A naphthalimide-based turn-on fluorescence probe for peroxynitrite detection and imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: 3-Hydroxy-1,8-naphthalic Anhydride in Metal Ion Detection
Introduction
3-Hydroxy-1,8-naphthalic anhydride is a versatile building block in the design of fluorescent chemosensors for metal ion detection. Its rigid, planar naphthalimide core provides a robust fluorophore with excellent photophysical properties, including high quantum yields and good photostability. The hydroxyl group at the 3-position, along with the anhydride moiety, serves as a convenient anchor for chemical modifications, allowing for the introduction of specific metal ion recognition sites (receptors). This strategic modification enables the development of highly selective and sensitive fluorescent probes for a variety of metal ions, which are crucial for applications in environmental monitoring, biological imaging, and industrial process control.
Principle of Detection
Probes derived from this compound typically operate on several photophysical mechanisms upon binding to a target metal ion. These mechanisms modulate the fluorescence output of the naphthalimide fluorophore, leading to a detectable signal. Common signaling pathways include:
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the receptor unit restricts intramolecular vibrations and rotations, which reduces non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity ("turn-on" response).[1][2][3]
-
Intramolecular Charge Transfer (ICT): The receptor and fluorophore are designed as an electron donor-acceptor pair. Metal ion binding alters the electronic properties of the receptor, modulating the ICT process and causing a shift in the emission wavelength or a change in fluorescence intensity.[1][2]
-
Photoinduced Electron Transfer (PET): In the free probe, a nearby electron-rich group can quench the fluorescence of the naphthalimide core via PET. Upon binding a metal ion, the electron-donating ability of this group is suppressed, inhibiting the PET process and restoring fluorescence ("turn-on" response).[3][4]
These mechanisms allow for the rational design of probes that can detect specific metal ions with high selectivity and sensitivity.
Applications in Metal Ion Sensing
Derivatives of this compound have been successfully employed to create selective sensors for various metal ions.
-
Aluminum (Al³⁺): Several naphthalimide-based Schiff base probes exhibit a "turn-on" fluorescent response to Al³⁺.[1][2][5] For instance, a probe synthesized via a one-step condensation strategy showed a prominent fluorescence enhancement and a visible color change upon binding with Al³⁺, enabling its use in test paper strips for rapid qualitative detection.[5] The detection mechanism is often attributed to a combination of CHEF and the inhibition of ICT.[1][2] These sensors have been applied to the determination of Al³⁺ in real-world samples like Chinese herbal medicines and for bioimaging in living cells.[3][5][6]
-
Copper (Cu²⁺): "Turn-off" sensors for Cu²⁺ are commonly designed using naphthalimide derivatives. The paramagnetic nature of the Cu²⁺ ion often leads to fluorescence quenching upon complexation. A naphthalimide Schiff base probe, for example, demonstrated specific fluorescence quenching for Cu²⁺ detection in acetonitrile solution.[7] These probes have shown excellent selectivity over other common metal ions and have been used for detecting Cu²⁺ in water samples.[7][8]
-
Iron (Fe³⁺) and Other Ions: Naphthalimide-based probes have also been developed for the detection of other biologically and environmentally important metal ions. Probes have been synthesized that show high selectivity for Fe³⁺, often through a fluorescence quenching mechanism.[9] Furthermore, through careful design of the receptor moiety, sensors for ions like Zn²⁺ and Hg²⁺ have been realized, demonstrating the broad applicability of the naphthalimide scaffold.[4][10][11]
Quantitative Data Summary
The performance of various fluorescent probes derived from 1,8-naphthalic anhydride derivatives for metal ion detection is summarized below.
| Probe Name/Derivative | Target Ion | Detection Mechanism | Solvent System | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Ion) | Reference |
| NBP | Al³⁺ | CHEF | Not Specified | 80 nM | 1:2 | [5] |
| BPAM | Al³⁺ | CHEF / ICT Inhibition | Methanol | 159 nM | 1:1 | [1][2] |
| M1 | Al³⁺ | Not Specified | Not Specified | 75.5 nM | 1:1 | [6] |
| BSS | Cu²⁺ | Turn-off (Quenching) | Acetonitrile | 70 nM | 1:1 | [7] |
| HBN | Fe³⁺ | Turn-off (Quenching) | Ethanol/Water (1:1) | 400 nM | Not Specified | [9] |
| Probe 1 | Zn²⁺ | PET Inhibition | CH₃CN/HEPES | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: General Synthesis of a Naphthalimide-Schiff Base Probe for Al³⁺
This protocol is a generalized procedure based on the synthesis of Schiff base sensors derived from a hydroxy-naphthalimide precursor.
1. Materials:
-
4-Bromo-1,8-naphthalic anhydride
-
An appropriate primary amine (e.g., n-butylamine)
-
Diethanolamine
-
An appropriate hydrazine derivative (e.g., N-(2-(hydrazinecarbonyl)phenyl)benzamide for probe NBP)[5]
-
An appropriate aldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Solvents: Acetic acid, Ethanol, Methanol
-
Catalyst (e.g., piperidine)
2. Synthesis of N-substituted-4-bromo-1,8-naphthalimide: a. Dissolve 4-bromo-1,8-naphthalic anhydride (1 eq.) and the primary amine (1.1 eq.) in glacial acetic acid. b. Reflux the mixture for 4-6 hours. c. After cooling to room temperature, pour the reaction mixture into ice-cold water. d. Filter the resulting precipitate, wash with water, and dry to obtain the N-substituted-4-bromo-1,8-naphthalimide.[12]
3. Synthesis of N-substituted-4-amino-1,8-naphthalimide precursor: a. This step can vary. A common method is nucleophilic substitution of the bromine. For example, reflux the product from step 2 with a suitable amine like diethanolamine to introduce a receptor moiety. b. Alternatively, the bromo group can be converted to other functional groups which are then elaborated into the final receptor.
4. Synthesis of the Final Schiff Base Probe: a. Dissolve the N-substituted-4-amino-1,8-naphthalimide precursor (1 eq.) in ethanol. b. Add the desired aldehyde or hydrazine derivative (1 eq.) to the solution. c. Add a few drops of a catalytic amount of piperidine or acetic acid. d. Reflux the mixture for 6-12 hours. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, cool the solution to room temperature to allow the product to crystallize. g. Filter the solid product, wash with cold ethanol, and dry under vacuum. h. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Metal Ion Detection Using a Fluorescence Spectrophotometer
This protocol describes a general method for evaluating the performance of a synthesized probe.
1. Materials and Instruments:
-
Synthesized naphthalimide probe
-
Stock solutions (typically 1 mM) of various metal perchlorates or nitrates in a suitable solvent (e.g., deionized water, methanol).
-
Buffer solution (e.g., Tris-HCl, HEPES) to maintain constant pH.
-
Spectroscopic grade solvents (e.g., Methanol, Acetonitrile, DMSO).
-
Fluorescence spectrophotometer.
-
Quartz cuvettes (1 cm path length).
2. Preparation of Solutions: a. Prepare a stock solution of the fluorescent probe (e.g., 1.0 mM) in a suitable solvent like DMSO or acetonitrile. b. Prepare working solutions of the probe by diluting the stock solution with the assay buffer (e.g., to 10 µM in Tris-HCl buffer, pH 7.2). c. Prepare stock solutions of the metal ions (e.g., 10 mM) in deionized water.
3. Measurement Procedure: a. Place 3.0 mL of the probe's working solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum by exciting at the probe's maximum absorption wavelength (λex). c. Titrate the probe solution by adding incremental amounts of the target metal ion stock solution (e.g., adding 2 µL aliquots of a 1 mM metal solution to the 3 mL probe solution). d. After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 2 minutes).[8] e. Record the fluorescence emission spectrum after each addition. f. Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the metal ion.
4. Selectivity Test: a. Prepare a series of solutions, each containing the probe (e.g., 10 µM) and a high concentration (e.g., 100 µM) of a different potential interfering metal ion. b. Record the fluorescence spectrum for each solution. c. In a separate experiment, add the target metal ion (e.g., 10 µM) to a solution containing the probe and the interfering ion to observe if the response to the target ion is maintained.
5. Limit of Detection (LOD) Calculation: a. Measure the fluorescence intensity of a blank solution (probe only) multiple times (n > 10). b. Calculate the standard deviation (σ) of the blank measurements. c. Perform a linear fit to the initial portion of the titration curve (fluorescence intensity vs. [metal ion]). d. The LOD is calculated using the formula: LOD = 3σ / k , where 'k' is the slope of the linear regression line.
Visualizations
Signaling Pathway Diagrams
Caption: CHEF mechanism for a "turn-on" fluorescent sensor.
Caption: PET mechanism for a "turn-on" fluorescent sensor.
Experimental Workflow Diagram
Caption: General experimental workflow for fluorescent titration.
References
- 1. A Highly Selective Naphthalimide-Based Chemosensor: “Naked-Eye” Colorimetric and Fluorescent Turn-On Recognition of Al3+ and Its Application in Practical Samples, Test Paper and Logic Gate | Semantic Scholar [semanticscholar.org]
- 2. A Highly Selective Naphthalimide-Based Chemosensor: "Naked-Eye" Colorimetric and Fluorescent Turn-On Recognition of Al3+ and Its Application in Practical Samples, Test Paper and Logic Gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel reversible fluorescent probe based on naphthalimide for sequential detection of aluminum (Al3+) and fluoride (F−) ions and its applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. matsc.ktu.lt [matsc.ktu.lt]
- 7. Synthesis and Application of 1,8-Naphthalimide Derivatives Fluorescent Probe for Sequential Recognition of Cu2+ and H2PO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a single 1,8-naphthalimide fluorophore as a molecular logic lab for simultaneously detecting of Fe3+, Hg2+ and Cu2. | Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20200385356A1 - 1,8-naphthalimide derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
Application Notes: 3-Hydroxy-1,8-Naphthalic Anhydride for Sensing Reactive Oxygen Species
Introduction
3-Hydroxy-1,8-naphthalic anhydride and its derivatives, particularly 4-hydroxy-1,8-naphthalimide, are pivotal fluorophores in the development of "turn-on" fluorescent probes for the detection of reactive oxygen species (ROS). These probes are invaluable tools for researchers in biology, medicine, and drug development for investigating oxidative stress and its implications in various pathological conditions. The core principle of these sensors lies in the modulation of the electronic properties of the naphthalimide scaffold. In their "off" state, the fluorescence of the hydroxy-naphthalimide core is quenched. Upon reaction with a specific ROS, a chemical transformation occurs, leading to the release of the highly fluorescent hydroxy-naphthalimide, resulting in a significant increase in fluorescence intensity.
Mechanism of Action
The most prevalent design for sensing hydrogen peroxide (H₂O₂) involves the functionalization of the hydroxyl group of the naphthalimide with a boronate ester. This boronate-protected naphthalimide is typically non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) from the boronate group to the excited naphthalimide fluorophore. When the probe encounters H₂O₂, an oxidative cleavage of the C-B bond occurs. This reaction removes the boronate quenching moiety and releases the highly fluorescent 4-hydroxy-1,8-naphthalimide, leading to a "turn-on" fluorescence response. This mechanism provides high selectivity for H₂O₂ over other ROS.[1][2]
For the detection of highly reactive species like the hydroxyl radical (•OH), a different approach is often employed. A naphthalimide derivative can be synthesized where a non-fluorescent or weakly fluorescent molecule is attached. The hydroxyl radical can cleave this bond, releasing the fluorescent naphthalimide moiety.
Applications
Probes derived from this compound offer several advantageous features for ROS detection:
-
High Sensitivity and Selectivity: The specific chemical reaction with the target ROS ensures high selectivity, and the "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection.
-
Real-time Imaging in Living Cells: The cell-permeable nature of these probes allows for real-time visualization of ROS production and dynamics within living cells and even in specific organelles like mitochondria.[2]
-
Quantitative Analysis: The fluorescence intensity is often proportional to the concentration of the ROS, allowing for quantitative measurements.
-
Drug Discovery and Development: These probes are instrumental in screening for compounds that modulate oxidative stress and in studying the mechanisms of action of drugs that target ROS-related pathways.
Quantitative Data of Naphthalimide-Based ROS Probes
The following table summarizes the key performance metrics of representative fluorescent probes derived from the 1,8-naphthalimide scaffold for the detection of various ROS.
| Probe Name/Derivative | Target ROS | Detection Limit | Fluorescence Enhancement | Linear Range | Reference |
| NAPP | H₂O₂ | 59.6 nM | ~60-fold | 0-40 µM | [3] |
| Mito-HP | H₂O₂ | Not Specified | "Turn-on" response | Not Specified | [1][2] |
| TZ-BO | H₂O₂ | 1.0 µM | Not Specified | 0-60 µM | [1] |
| Naphthalimide-naphthyridine derivative | •OH | Not Specified | Ratiometric change | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Boronate-Functionalized Naphthalimide Probe for H₂O₂ Detection
This protocol describes a general method for synthesizing a "turn-on" fluorescent probe for hydrogen peroxide, starting from a 4-bromo-1,8-naphthalic anhydride precursor, which is a common starting material for derivatives related to this compound.
Step 1: Synthesis of N-substituted-4-bromo-1,8-naphthalimide
-
Dissolve 4-bromo-1,8-naphthalic anhydride (1 mmol) in ethanol (20 mL).
-
Add the desired amine (e.g., ethanolamine, 1.1 mmol) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the N-substituted-4-bromo-1,8-naphthalimide.
Step 2: Synthesis of N-substituted-4-hydroxy-1,8-naphthalimide
-
To a solution of N-substituted-4-bromo-1,8-naphthalimide (1 mmol) in dimethyl sulfoxide (DMSO) (15 mL), add sodium hydroxide (3 mmol).
-
Heat the mixture to 120°C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Acidify the solution with HCl (1 M) to pH 3-4.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield N-substituted-4-hydroxy-1,8-naphthalimide.
Step 3: Synthesis of the Boronate-Functionalized Probe
-
Dissolve N-substituted-4-hydroxy-1,8-naphthalimide (1 mmol) and 4-(bromomethyl)phenylboronic acid pinacol ester (1.2 mmol) in anhydrous acetonitrile (20 mL).
-
Add potassium carbonate (3 mmol) to the mixture.
-
Reflux the reaction mixture under a nitrogen atmosphere for 24 hours.
-
After cooling, filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final boronate-functionalized probe.
Protocol 2: In Vitro Detection of Hydrogen Peroxide
This protocol outlines the procedure for detecting H₂O₂ in an aqueous buffer system using a boronate-functionalized naphthalimide probe.
Materials:
-
Boronate-functionalized naphthalimide probe stock solution (1 mM in DMSO).
-
Hydrogen peroxide (H₂O₂) stock solution of a known concentration.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fluorescence spectrophotometer.
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS (pH 7.4).
-
Prepare a series of H₂O₂ solutions of different concentrations in PBS.
-
In a cuvette, mix the probe solution with the H₂O₂ solution. The final volume should be constant for all measurements.
-
Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the reaction to complete.
-
Measure the fluorescence emission spectrum using the fluorescence spectrophotometer. The excitation wavelength will be specific to the probe (typically in the range of 400-450 nm), and the emission will be recorded (typically in the range of 500-550 nm).
-
Plot the fluorescence intensity at the emission maximum against the H₂O₂ concentration to generate a calibration curve.
-
To test for selectivity, repeat the experiment using other reactive oxygen species (e.g., superoxide, hydroxyl radical, hypochlorite) and other biologically relevant species instead of H₂O₂.
Protocol 3: Imaging of Intracellular Hydrogen Peroxide in Living Cells
This protocol provides a general guideline for visualizing H₂O₂ in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa cells).
-
Cell culture medium.
-
Boronate-functionalized naphthalimide probe stock solution (1 mM in DMSO).
-
H₂O₂ solution for inducing oxidative stress (optional).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Seed the cells on a glass-bottom dish or chamber slide and culture them until they reach the desired confluency.
-
Remove the culture medium and wash the cells with PBS (pH 7.4).
-
Incubate the cells with the fluorescent probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells twice with PBS to remove the excess probe.
-
(Optional) To induce H₂O₂ production, treat the cells with a stimulating agent (e.g., phorbol 12-myristate 13-acetate - PMA) or directly with a low concentration of H₂O₂ for a specific duration.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength appropriate for the probe and capture the emission in the green or yellow channel.
-
Acquire bright-field or phase-contrast images for cell morphology.
-
Merge the fluorescence and bright-field images to visualize the localization of the fluorescence signal within the cells.
Visualizations
Caption: Sensing mechanism of a boronate-based naphthalimide probe for ROS.
Caption: General experimental workflow from probe synthesis to ROS detection.
References
Application Note: Development of Fluorescent pH Sensors Using 3-Hydroxy-1,8-naphthalic Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction 1,8-Naphthalimide derivatives are a prominent class of fluorophores widely utilized in the development of chemical sensors and biological imaging agents. Their popularity stems from a combination of desirable photophysical properties, including high photostability, large Stokes shifts, and high fluorescence quantum yields.[1][2] The 1,8-naphthalimide scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its spectral properties and selectivity towards specific analytes.[2]
This application note focuses on the use of 3-Hydroxy-1,8-naphthalic anhydride as a key precursor for synthesizing fluorescent pH sensors. The hydroxyl group at the 3-position imparts unique pH-sensitive properties, primarily through an Excited-State Proton Transfer (ESPT) mechanism.[3] In this process, the molecule becomes a stronger acid upon photoexcitation, leading to proton dissociation and the formation of a photoacid. This results in a distinct, red-shifted fluorescence emission in response to changes in environmental pH, making it an excellent candidate for developing ratiometric or "turn-on" pH probes.[3]
Principle of Operation: ESPT Signaling Pathway
The pH sensing mechanism of 3-hydroxy-1,8-naphthalimide derivatives is governed by Excited-State Proton Transfer (ESPT).
-
In Acidic to Neutral Media (Protonated State): The hydroxyl group (-OH) on the naphthalimide ring is protonated. Upon excitation with light, this form typically exhibits fluorescence at a shorter wavelength (e.g., blue emission).
-
In Basic Media (Deprotonated State): The hydroxyl group is deprotonated to form a naphtholate anion (-O⁻). This form has a different electronic structure.
-
Excited-State Proton Transfer: Upon excitation, the protonated form becomes significantly more acidic, facilitating the transfer of its proton to a nearby solvent molecule. This excited-state species quickly relaxes to the deprotonated form's excited state, which then emits light at a much longer wavelength (e.g., green or red emission).[3]
This pH-dependent dual emission provides a robust mechanism for ratiometric pH sensing, where the ratio of the two emission intensities can be correlated to the pH.
Caption: Signaling pathway of a 3-hydroxy-1,8-naphthalimide pH sensor via ESPT.
Experimental Protocols
Protocol 1: Synthesis of a 3-Hydroxy-1,8-naphthalimide Fluorescent Probe
This protocol describes a general method for synthesizing a naphthalimide-based probe by condensing this compound with a primary amine. This example is adapted from the synthesis of a benzylamine derivative.[3]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
2-Methoxyethanol (or another suitable high-boiling point solvent)
-
6% Hydrochloric acid (HCl)
-
Column chromatography supplies (Silica gel, appropriate eluents like Dichloromethane/Ethyl acetate)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the desired primary amine (2.0 eq).
-
Add a suitable solvent, such as 2-methoxyethanol, to the flask.
-
Heat the reaction mixture to reflux (approx. 124°C for 2-methoxyethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold 6% HCl. A precipitate of the crude product should form.
-
Collect the precipitate by filtration and wash it with water.
-
Purify the crude product using silica gel column chromatography to obtain the final, purified 3-hydroxy-1,8-naphthalimide probe.[3]
Caption: General workflow for the synthesis of a 3-hydroxy-1,8-naphthalimide probe.
Protocol 2: Spectroscopic pH Titration
This protocol details the procedure for evaluating the pH-dependent fluorescent response of the synthesized probe.
Materials:
-
Synthesized 3-hydroxy-1,8-naphthalimide probe
-
DMSO or other suitable organic solvent for stock solution
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). Examples include acetate, MES, PBS, HEPES, and bicarbonate buffers.[4]
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM) of the purified probe in a suitable organic solvent like DMSO.
-
Prepare Test Solutions: For each pH value to be tested, prepare a solution in a cuvette containing the buffer of the desired pH.
-
Add Probe: Add a small aliquot of the probe stock solution to each cuvette to reach a final concentration typically in the low micromolar range (e.g., 5-10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the buffer pH.
-
Incubate: Gently mix and allow the solutions to equilibrate for a few minutes.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each sample using the fluorometer. Excite the probe at its absorption maximum (or a suitable wavelength determined from UV-Vis spectroscopy). Scan a wide emission range to capture both potential emission peaks.
-
Data Analysis: Plot the fluorescence intensity at the relevant emission maxima as a function of pH. For ratiometric probes, plot the ratio of intensities (I_λem2 / I_λem1) against pH. Use this data to determine the pKa of the probe.
Caption: Experimental workflow for conducting a spectroscopic pH titration.
Data Presentation
The performance of a pH sensor is defined by several key parameters. The following table summarizes representative photophysical data for naphthalimide-based pH sensors. Note that exact values will vary based on the specific chemical structure and solvent environment.
| Parameter | Sensor 1 (3-OH Derivative) | Sensor 2 (4-Amine Derivative) | Reference |
| Sensing Mechanism | ESPT | ICT/TICT | [3][5] |
| Excitation (λex) | ~351 nm | ~400 nm | [3][5] |
| Emission (λem) at Low pH | ~450 nm | ~530 nm (High Intensity) | [3][5] |
| Emission (λem) at High pH | ~599 nm | Low Intensity | [3][5] |
| Response Type | Ratiometric / "Turn-on" at λem2 | "On-Off" (Intensity Quenching) | [3][5] |
| pKa | Dependent on structure | Dependent on structure | - |
| Response Time | Typically fast (seconds to minutes) | Typically fast (seconds to minutes) | [6] |
Notes:
-
Sensor 1 (3-OH Derivative): Data is representative of a probe based on 3-hydroxy-1,8-naphthalimide, which shows a second, red-shifted emission band at higher pH due to ESPT.[3]
-
Sensor 2 (4-Amine Derivative): Data is representative of a probe where an amine at the 4-position is protonated at low pH, leading to a strong fluorescence signal. The protonation destabilizes a non-radiative Twisted Intramolecular Charge Transfer (TICT) state.[5]
References
- 1. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Detection of Lysosomal Hg2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe | MDPI [mdpi.com]
- 5. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Derivatization of 3-Hydroxy-1,8-naphthalic anhydride for Specific Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the derivatization of 3-Hydroxy-1,8-naphthalic anhydride for the development of fluorescent probes and potential therapeutic agents. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the synthesis of novel compounds for specific applications in research, diagnostics, and drug development.
Introduction
1,8-Naphthalimide derivatives are a class of compounds renowned for their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[1][2][3] The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of functional molecules. The hydroxyl group at the 3-position can be readily modified, and the anhydride can be converted into an imide by reaction with various primary amines, allowing for the introduction of diverse functional groups.[3][4] This enables the fine-tuning of the molecule's photophysical and biological properties for specific applications, such as fluorescent sensing of metal ions and pH, as well as the development of anticancer agents.[5][6][7]
Applications and Derivatization Strategies
The derivatization of this compound primarily focuses on two key areas: the development of fluorescent probes and the synthesis of potential anticancer agents.
Fluorescent Probes for Sensing Applications
The 1,8-naphthalimide core acts as a robust fluorophore. By introducing specific recognition moieties, derivatives of this compound can be designed as highly selective and sensitive fluorescent probes for various analytes. The general principle involves the modulation of the fluorophore's emission through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon binding of the target analyte.[2][7]
Metal Ion Sensing: Naphthalimide-based probes have been successfully developed for the detection of various metal ions, including Hg²⁺, Cu²⁺, and Zn²⁺.[6][8] The introduction of a chelating group, often via the imide nitrogen, allows for selective binding of the metal ion, which in turn perturbs the electronic structure of the naphthalimide and results in a change in fluorescence intensity or a shift in the emission wavelength.[6][9]
pH Sensing: The fluorescence of certain 1,8-naphthalimide derivatives can be sensitive to changes in pH. This property can be exploited to develop probes for monitoring pH in biological systems. The protonation or deprotonation of a functional group attached to the naphthalimide scaffold can alter the ICT process, leading to a pH-dependent fluorescence response.[7]
Anticancer Agents
The planar structure of the 1,8-naphthalimide moiety allows it to intercalate into DNA, a mechanism that can disrupt DNA replication and transcription in cancer cells, leading to apoptosis.[10][11] Derivatives such as Amonafide and Mitonafide, which are based on the 3-amino-1,8-naphthalimide scaffold, have undergone clinical trials as anticancer drugs.[12] By modifying the substituents on the naphthalimide ring and the side chains attached to the imide nitrogen, novel derivatives with improved efficacy and reduced side effects can be developed. Recent research has focused on creating conjugates with other bioactive molecules, such as carboranes, to enhance cytotoxic activity.[5]
Quantitative Data Summary
The following table summarizes key quantitative data for representative 1,8-naphthalimide derivatives, highlighting their photophysical properties and biological activities.
| Compound/Derivative | Starting Material | Application | λex (nm) | λem (nm) | Quantum Yield (Φ) | IC50 (µM) | Target Analyte/Cell Line | Reference |
| NI-DAT | 4-Amino-1,8-naphthalic anhydride | pH and Hg²⁺ Sensor | ~410 | ~540 | - | - | High pH, Hg²⁺ | [7] |
| Probe 1 | 1,8-Naphthalimide derivative | Hg²⁺ Sensor | 450 | 510 | - | - | Hg²⁺ | [6] |
| BNGT | 4-Bromo-1,8-naphthalic anhydride | Cu²⁺ Sensor | 392 | 754 | - | - | Cu²⁺ | [8] |
| Compound 9 | 3-Amino-1,8-naphthalic anhydride | Anticancer Agent | - | - | - | 3.10 | HepG2 | [5] |
| Compound 1 | 3-Nitro-1,8-naphthalic anhydride | Anticancer Agent | - | - | - | ~3 | A549 | [12] |
| Compound 7 | 3-Nitro-1,8-naphthalic anhydride | Anticancer Agent | - | - | - | ~3 | A549 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-amino-1,8-naphthalic anhydride via a diazotization reaction.
Materials:
-
3-Amino-1,8-naphthalic anhydride
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
-
Chloroform for recrystallization
Procedure:
-
In a three-necked flask, suspend 3-amino-1,8-naphthalic anhydride (8 mmol, 1.7 g) in an aqueous sulfuric acid solution (432 mL, 1:5 v/v H₂SO₄:H₂O).[13]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (12 mmol, 0.81 g) in water to the cooled suspension while stirring. Maintain the temperature at 0 °C and continue stirring for 1 hour.[13]
-
After 1 hour, gradually warm the reaction mixture to room temperature and then heat to 120 °C for 12 hours.[13]
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate using a Kiriyama funnel and wash the filter cake with water until the filtrate is neutral.
-
Dry the crude product.
-
Recrystallize the crude product from chloroform to obtain pure this compound.[13]
Protocol 2: General Procedure for the Synthesis of N-substituted 3-Hydroxy-1,8-naphthalimides
This protocol outlines the general method for converting this compound into its corresponding N-substituted imide derivatives.
Materials:
-
This compound
-
Primary amine (e.g., ethanolamine, substituted benzylamine)
-
Ethanol or other suitable solvent
-
Triethylamine (TEA) (optional, as a base)
Procedure:
-
Dissolve or suspend this compound in a suitable solvent such as ethanol in a round-bottom flask.
-
Add an equimolar amount or a slight excess of the desired primary amine.
-
If the amine salt is used, or to facilitate the reaction, add a base such as triethylamine.
-
Reflux the reaction mixture for several hours (typically 6-18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-substituted 3-hydroxy-1,8-naphthalimide.
Visualizations
Synthesis Workflow for a Fluorescent Ion Sensor
Caption: Workflow for synthesizing a fluorescent ion sensor.
Mechanism of Fluorescence Sensing
Caption: Photoinduced Electron Transfer (PET) sensing mechanism.
Drug Development Pathway for Naphthalimide-based Anticancer Agents
Caption: Drug development workflow for naphthalimide anticancer agents.
References
- 1. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Photophysical properties of 1,8-naphthalimide derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. US20200385356A1 - 1,8-naphthalimide derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN110804039A - A class of phthalimide-containing 1,8-naphthalene anhydride derivatives, their pharmaceutically acceptable salts and their antitumor drug applications - Google Patents [patents.google.com]
- 12. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 3-Hydroxy-1,8-naphthalic Anhydride Derivatives in Cellular Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1,8-naphthalic anhydride is a key chemical precursor in the synthesis of a versatile class of fluorescent probes based on the 1,8-naphthalimide scaffold. While the anhydride itself is not typically used directly for cellular staining due to a lack of inherent fluorescence suitable for bioimaging, its derivatives are widely employed for their excellent photophysical properties, including high quantum yields, photostability, and large Stokes shifts[1][2][3]. These characteristics make them ideal candidates for developing fluorescent probes for a variety of applications in cellular biology and drug development, such as the detection of specific analytes, visualization of organelles, and monitoring of physiological processes[4][5][6].
This document provides detailed application notes and protocols for the use of a prominent derivative of this compound: a fluorescent probe for the detection of hydrogen sulfide (H₂S), a critical signaling molecule in various physiological and pathological processes.
Application: Fluorescent Detection of Hydrogen Sulfide (H₂S)
A significant application of this compound is in the creation of fluorescent probes for hydrogen sulfide (H₂S). These probes are typically designed based on the 3-hydroxy-1,8-naphthalimide (3-OH-1,8-NI) fluorophore, which is synthesized from the anhydride[1][7]. The hydroxyl group of the naphthalimide is often masked with an H₂S-specific recognition moiety, rendering the probe non-fluorescent or weakly fluorescent. In the presence of H₂S, the recognition group is cleaved, releasing the highly fluorescent 3-OH-1,8-NI and resulting in a "turn-on" fluorescent signal.
Quantitative Data: Photophysical Properties
The photophysical properties of a representative H₂S probe derived from this compound are summarized in the table below. These values are crucial for designing imaging experiments and selecting appropriate filter sets for fluorescence microscopy.
| Property | Value (Probe L1) | Value (Probe L1 + H₂S) | Reference |
| Absorption Maximum (λabs) | 341 nm | 344 nm, 394 nm | [7][8] |
| Emission Maximum (λem) | Negligible | 450 nm, 599 nm | [8] |
| Excitation Wavelength (λex) | 351 nm | 351 nm | [8] |
| Molar Extinction Coefficient (ε) | Not Reported | Not Reported | |
| Quantum Yield (Φ) | Not Reported | Not Reported | |
| Solvent/Buffer | DMSO-Phosphate buffer (0.01 M) at pH 7.4 (3:7, v/v) | DMSO-Phosphate buffer (0.01 M) at pH 7.4 (3:7, v/v) | [7][8] |
Experimental Protocols
Synthesis of the H₂S Fluorescent Probe (L1) from this compound
This protocol describes a two-step synthesis to produce an H₂S-selective fluorescent probe (designated as L1 in the literature) starting from this compound.[1][7][8]
Step 1: Synthesis of 3-Hydroxy-1,8-naphthalimide (3-OH-1,8-NI)
-
Materials:
-
This compound
-
Benzylamine
-
2-Methoxyethanol
-
6% HCl
-
Column chromatography supplies (e.g., silica gel, dichloromethane, ethyl acetate)
-
-
Procedure:
-
React this compound (0.5 mmol) with benzylamine (1.0 mmol) in 2-methoxyethanol (3.0 mL).[7]
-
Reflux the mixture at 124 °C for 4 hours.[7]
-
After cooling, pour the reaction mixture into cold 6% HCl (5 mL) to precipitate the crude product.[7]
-
Collect the precipitate and purify it by column chromatography using a gradient elution of dichloromethane and ethyl acetate to obtain 3-OH-1,8-NI as a yellow solid.[7]
-
Step 2: Synthesis of the H₂S Probe (L1)
-
Materials:
-
3-OH-1,8-NI (from Step 1)
-
2,4-Dinitrobenzenesulfonyl chloride
-
Pyridine
-
6% Aqueous HCl
-
-
Procedure:
Live Cell Staining and Fluorescence Microscopy for H₂S Detection
This protocol provides a general guideline for staining adherent cells with the synthesized H₂S probe and imaging with a confocal microscope. Optimization may be necessary for different cell types and experimental conditions.
-
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
H₂S Probe (L1) stock solution (e.g., 10 mM in DMSO)
-
NaHS solution (as an H₂S donor, for positive control)
-
Confocal laser scanning microscope with appropriate filter sets
-
-
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a working solution of the H₂S probe by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 5-20 µM.
-
Cell Treatment (Optional Positive Control): To induce H₂S production or for a positive control, you can pre-treat cells with an H₂S donor like NaHS at an appropriate concentration and for a suitable duration before staining.
-
Staining:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time may vary.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS to remove any extracellular probe.
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or PBS to the cells.
-
Image the cells using a confocal microscope. For the L1 probe, excitation at around 350-400 nm would be appropriate, with emission collection in two channels to capture the dual emission peaks (around 450 nm and 600 nm).
-
Acquire images of both control (untreated) and H₂S-stimulated cells to compare fluorescence intensity.
-
-
Mechanism of Action: H₂S Detection
The detection mechanism relies on a specific chemical reaction between the probe and H₂S. The 2,4-dinitrobenzenesulfonyl (DNBS) group on the probe acts as the recognition site for H₂S. In the presence of H₂S, a nucleophilic aromatic substitution (SNAr) reaction occurs, cleaving the DNBS group and releasing the fluorescent 3-hydroxy-1,8-naphthalimide (3-OH-1,8-NI)[1][8]. This "unmasking" of the fluorophore results in a significant increase in fluorescence intensity, allowing for the visualization of H₂S within the cellular environment.
Concluding Remarks
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of fluorescent probes for cellular imaging. The protocols and data presented here for an H₂S-selective probe highlight the potential of these derivatives in studying cellular processes and their relevance to drug development. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to explore the synthesis of other naphthalimide-based probes for detecting various analytes and imaging different cellular compartments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids for ESPT-Driven H2S Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Detection of Hydrogen Sulfide Using 3-Hydroxy-1,8-naphthalic Anhydride-Based Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of fluorescent probes derived from 3-hydroxy-1,8-naphthalic anhydride for the sensitive and selective detection of hydrogen sulfide (H₂S). The methodologies outlined are applicable for in vitro assays and have been adapted for biological systems, including live cell imaging and analysis in human blood serum.
Introduction
Hydrogen sulfide is an important endogenous gasotransmitter involved in a multitude of physiological and pathological processes.[1] The development of reliable and sensitive methods for its detection is crucial for advancing our understanding of its biological roles and for potential diagnostic and therapeutic applications.[1] Fluorescent probes based on the 1,8-naphthalimide scaffold have emerged as powerful tools for H₂S detection due to their excellent photophysical properties, high sensitivity, and selectivity.[2][3] Probes derived from this compound, in particular, offer advantages such as long-wavelength emission, which is beneficial for biological imaging.[4][5]
The detection mechanism typically relies on an H₂S-triggered chemical reaction that elicits a "turn-on" fluorescent response.[6] Common strategies include the nucleophilic aromatic substitution (SNAr) reaction with recognition moieties like 2,4-dinitrobenzenesulfonyl (DNBS) or the reduction of an azide group to a highly fluorescent amine.[4][7][8]
Signaling Pathway and Detection Mechanism
The fundamental principle behind the detection of H₂S using these probes involves a specific chemical reaction between the probe and H₂S, leading to a significant change in the probe's fluorescence properties.
Caption: General signaling pathway for H₂S detection by a 3-hydroxy-1,8-naphthalimide-based probe.
Quantitative Data Summary
The performance of various 1,8-naphthalimide-based probes for H₂S detection is summarized in the table below. This allows for a direct comparison of their key analytical parameters.
| Probe Name/Derivative | Detection Limit (LOD) | Linear Range (μM) | Reaction Rate Constant (k₂) | Emission Max (nm) | Fold Change in Fluorescence | Reference |
| M1 (1,8-naphthalimide-based) | 0.64 µM | 0–22 µM | 7.56 × 10² M⁻¹s⁻¹ | 510 | - | [1] |
| Compound 2 (Azide-based) | 0.16 µmol L⁻¹ | 0–20 µmol L⁻¹ | - | 520 | - | [7][8] |
| NAP-Py-N₃ (Azide-based) | 15.5 nM | - | 9.62 M⁻¹s⁻¹ | 553 | ~54-fold | [2][9][10] |
| NTE-2 (Dual site probe) | - | 0–40 µmol/L | - | - | >30-fold | [11] |
| E1 (ESIPT-based) | 0.12 µM | - | - | - | 30-fold | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative probe and its application in H₂S detection are provided below.
Synthesis of a 3-Hydroxy-1,8-naphthalimide-based Probe (L1)
This protocol describes a two-step synthesis of a fluorescent probe for H₂S, designated as L1, which utilizes a 2,4-dinitrobenzenesulfonyl (DNBS) recognition moiety.[4][5]
Caption: Experimental workflow for the synthesis of the H₂S probe L1.
Step 1: Synthesis of 3-Hydroxy-1,8-naphthalimide (3-OH-1,8-NI) [4][5]
-
Combine this compound (0.163 g, 0.5 mmol) and benzylamine (0.107 g, 1.0 mmol) in 2-methoxyethanol (3.0 mL).
-
Reflux the reaction mixture at 124 °C for 4 hours.
-
After cooling to room temperature, pour the mixture into cold 6% HCl (5 mL) to induce precipitation.
-
Collect the crude product by filtration.
-
Purify the crude product by column chromatography using a gradient elution of CH₂Cl₂ and ethyl acetate to obtain 3-OH-1,8-NI as a yellow solid.
Step 2: Synthesis of Probe L1 [4][5]
-
Dissolve 3-OH-1,8-NI (0.150 g, 0.5 mmol) in pyridine (2 mL).
-
Add 2,4-dinitrosulfonyl chloride (0.266 g, 1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Upon completion, quench the reaction by adding 6% aqueous HCl (30 mL), which will result in the formation of a brown precipitate.
-
Purify the crude product by column chromatography (using CH₂Cl₂) to yield the final probe L1 as a yellow-white solid.
General Protocol for H₂S Detection in Aqueous Solution
This protocol provides a general procedure for evaluating the fluorescence response of the synthesized probe towards H₂S.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the probe (e.g., L1) in a suitable organic solvent such as DMSO.
-
Prepare a stock solution of a H₂S donor, such as sodium hydrosulfide (NaHS), in deionized water or a buffer solution.
-
-
Fluorescence Titration:
-
In a cuvette, add a specific volume of buffer solution (e.g., phosphate buffer, 0.01 M, pH 7.4) and the probe stock solution to achieve the desired final probe concentration (e.g., 10 µM). The buffer may contain a co-solvent like DMSO to ensure probe solubility.[4]
-
Record the initial fluorescence spectrum of the probe solution.
-
Add increasing concentrations of the NaHS stock solution to the cuvette.
-
After each addition, incubate the solution for a specified period at room temperature and then record the fluorescence emission spectrum.[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of H₂S to determine the linear range and calculate the limit of detection (LOD).
-
Protocol for H₂S Detection in Human Blood Serum[7][8]
This protocol outlines the application of a 1,8-naphthalimide-based probe for the quantification of H₂S in a biological matrix.
-
Serum Preparation:
-
Collect venous blood samples in vacutainer tubes containing a clot activator.
-
Centrifuge the samples at 3600 RPM for 10 minutes at 4°C to separate the serum.
-
Aliquot the resulting serum into microcentrifuge tubes.
-
-
H₂S Detection:
-
To an aliquot of the human blood serum, add the fluorescent probe to a final concentration of, for example, 10 µmol L⁻¹.
-
Incubate the mixture and record the fluorescence intensity at the appropriate wavelength (e.g., 520 nm).
-
Quantify the H₂S concentration by comparing the fluorescence signal to a calibration curve generated using known concentrations of Na₂S in a similar matrix.
Note: The accuracy of this method can be confirmed using a standard addition method or by comparison with a conventional method like the methylene blue assay.[7][8]
-
Concluding Remarks
The methodologies described herein provide a robust framework for the synthesis and application of this compound-based probes for the detection of hydrogen sulfide. These probes offer high sensitivity and selectivity, making them valuable tools for research in chemical biology and drug development. The provided protocols can be adapted and optimized for specific experimental needs and applications, including the investigation of H₂S in various biological contexts.
References
- 1. Development of a Rapid-Response Fluorescent Probe for H2S: Mechanism Elucidation and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids for ESPT-Driven H2S Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Application of a 1,8-Naphthalimide-Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitive Detection of Various Forms of Hydrogen Sulfide via Highly Selective Naphthalimide-Based Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Properties of Novel Fluorescence Probe Based on 1,8-Naphthalimide for Detection of Hydrogen Sulfide-光电查 [m.oe1.com]
Application Notes and Protocols: 3-Hydroxy-1,8-Naphthalic Anhydride in the Synthesis of Naphthalimide Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of naphthalimide dyes derived from 3-hydroxy-1,8-naphthalic anhydride. This class of fluorescent molecules holds significant promise for various applications, including the development of sensitive fluorescent probes for biological imaging and diagnostics.
I. Introduction to 3-Hydroxy-Naphthalimide Dyes
Naphthalimide derivatives are a prominent class of fluorophores known for their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability. The introduction of a hydroxyl group at the 3-position of the 1,8-naphthalic anhydride core can further modulate the electronic and spectral properties of the resulting dyes, making them valuable building blocks for functional fluorescent materials. The lone pair of electrons on the hydroxyl group can participate in intramolecular charge transfer (ICT), which is often sensitive to the local environment, making these dyes excellent candidates for sensors and probes.
The synthesis of N-substituted 3-hydroxy-1,8-naphthalimides is typically achieved through the condensation of this compound with a primary amine. This straightforward synthetic route allows for the facile introduction of various functionalities by choosing an appropriate amine, thereby tuning the dye's properties for specific applications.
II. Synthesis of N-Substituted 3-Hydroxy-1,8-Naphthalimide Dyes
The general synthetic scheme for the preparation of N-substituted 3-hydroxy-1,8-naphthalimide dyes involves the reaction of this compound with a primary amine in a high-boiling point solvent.
General Synthetic Pathway:
Caption: General synthesis of N-substituted 3-hydroxy-1,8-naphthalimide dyes.
Experimental Protocol: Synthesis of N-(n-butyl)-3-hydroxy-1,8-naphthalimide
This protocol is an adapted procedure based on the synthesis of related N-substituted naphthalimides.
Materials:
-
This compound
-
n-Butylamine
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.67 mmol) and glacial acetic acid (30 mL).
-
Stir the mixture at room temperature to obtain a suspension.
-
Add n-butylamine (0.41 g, 5.60 mmol, 1.2 equivalents) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring.
-
Maintain the reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure N-(n-butyl)-3-hydroxy-1,8-naphthalimide as a solid.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Quantitative Data: Photophysical Properties
The photophysical properties of naphthalimide dyes are highly dependent on the substituents on the naphthalimide core and the N-imide position, as well as the solvent polarity. The following table summarizes representative photophysical data for 3-substituted naphthalimide derivatives from the literature to illustrate the expected range of properties.
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| N-methyl-3-amino-1,8-naphthalimide | Methanol/Water | 435 | 540 | - | [1] |
| N-ethyl-3-amino-1,8-naphthalimide | Methanol/Water | 437 | 542 | - | [1] |
| N-ethyl-3-(ethylamino)-1,8-naphthalimide | Methanol/Water | 450 | 550 | - | [1] |
| N-ethyl-3-(diethylamino)-1,8-naphthalimide | Methanol/Water | 455 | 555 | - | [1] |
| 3-imino-1,8-naphthalimide derivative 1 | Dichloromethane | - | 470-484 | - | [2] |
| 3-imino-1,8-naphthalimide derivative 2 | Acetonitrile | - | 504-512 | - | [2] |
IV. Application: Fluorescent Probe for Caspase-3 Activity
Naphthalimide-based dyes are excellent platforms for the design of fluorescent probes for detecting enzymatic activity due to their sensitive and tunable fluorescence properties. A notable application is in the development of probes for caspase-3, a key enzyme involved in the apoptotic pathway.
Principle of Detection
A ratiometric fluorescent probe for caspase-3 can be designed by linking a 4-amino-1,8-naphthalimide fluorophore to the caspase-3 recognition peptide sequence, Asp-Glu-Val-Asp (DEVD), via a self-immolative linker.[3][4][5][6] In the intact probe, the fluorophore exhibits a specific fluorescence emission. Upon cleavage of the DEVD sequence by active caspase-3, the self-immolative linker is triggered, leading to the release of the free 4-amino-1,8-naphthalimide. The free fluorophore has a distinctly different fluorescence emission maximum, allowing for ratiometric detection of caspase-3 activity. This ratiometric response, the ratio of fluorescence intensities at two different wavelengths, provides a more reliable and quantitative measure of enzyme activity, as it is less susceptible to variations in probe concentration and instrumental parameters.
Signaling Pathway for Caspase-3 Detection:
Caption: Mechanism of a naphthalimide-based probe for caspase-3 detection.
Experimental Protocol: In Vitro Caspase-3 Activity Assay
This protocol outlines a general procedure for using a naphthalimide-based ratiometric fluorescent probe to measure caspase-3 activity in vitro.
Materials:
-
Naphthalimide-based caspase-3 probe (e.g., Ac-DEVD-PABC-Naph)[3][4][5][6]
-
Recombinant active human caspase-3
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the naphthalimide-based caspase-3 probe in DMSO.
-
Prepare serial dilutions of recombinant active caspase-3 in assay buffer to generate a standard curve.
-
In a 96-well microplate, add the desired concentration of the caspase-3 probe to each well.
-
To the wells for the standard curve, add the different concentrations of caspase-3. For experimental samples, add the cell lysate or purified enzyme solution. Include a negative control with no caspase-3.
-
Incubate the plate at 37 °C for the desired period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at two wavelengths: the emission maximum of the intact probe (e.g., 475 nm) and the emission maximum of the released fluorophore (e.g., 535 nm), using an appropriate excitation wavelength (e.g., 402 nm).[6]
-
Calculate the ratio of the fluorescence intensities (Intensity at λem, released / Intensity at λem, intact).
-
Plot the fluorescence ratio against the concentration of caspase-3 to generate a standard curve.
-
Determine the caspase-3 activity in the experimental samples by interpolating their fluorescence ratios on the standard curve.
V. Conclusion
Naphthalimide dyes derived from this compound represent a versatile class of fluorophores with significant potential in various scientific and biomedical fields. Their straightforward synthesis allows for the incorporation of diverse functionalities, enabling the fine-tuning of their photophysical properties for specific applications. As demonstrated by the example of a caspase-3 sensor, these dyes can be engineered into sophisticated fluorescent probes for the sensitive and quantitative detection of biological processes, making them valuable tools for researchers, scientists, and drug development professionals.
References
- 1. Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 4. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low quantum yield in 3-Hydroxy-1,8-naphthalic anhydride probes
Welcome to the technical support center for 3-Hydroxy-1,8-naphthalic anhydride-based fluorescent probes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low quantum yield, and to provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low quantum yield observed in this compound probes?
Low quantum yield in these probes can be attributed to several factors:
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Photoinduced Electron Transfer (PET): In many probe designs, a PET process from an electron-donating part of the molecule to the excited naphthalimide core can lead to non-radiative decay, thus quenching fluorescence.[1]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, these planar molecules can form aggregates, which often exhibit lower fluorescence quantum yields compared to the individual molecules.[2]
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Solvent Effects: The fluorescence of these probes can be highly sensitive to the solvent environment. In polar, protic solvents like water, the quantum yield is often significantly lower due to the formation of a twisted intramolecular charge transfer (TICT) state that de-excites non-radiatively.[3][4]
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pH Sensitivity: The protonation state of the hydroxyl group and any other ionizable groups on the probe can significantly impact its electronic structure and, consequently, its fluorescence properties.[1][3]
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Intersystem Crossing: The excited singlet state can convert to a triplet state, which typically deactivates through non-radiative pathways, reducing fluorescence.
Q2: How can I increase the quantum yield of my this compound probe?
Several strategies can be employed to enhance the quantum yield:
-
Structural Modification: Introducing an electron-donating group at the 4-position of the naphthalimide core, such as an amino or piperidinyl group, can significantly increase the quantum yield.[4][5]
-
Solvent Selection: Using less polar or aprotic solvents can often lead to a significant increase in fluorescence intensity by disfavoring the formation of the non-emissive TICT state.[4]
-
pH Optimization: Adjusting the pH of the experimental buffer to the optimal range for your specific probe is crucial. For many naphthalimide-based probes with amino groups, acidic conditions can protonate the amine, inhibiting PET and leading to a "turn-on" of fluorescence.[1][3]
-
Concentration Control: Working at lower probe concentrations can help to minimize aggregation-caused quenching.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or very weak fluorescence signal | 1. Incorrect Probe Concentration: Too low for detection or too high, causing self-quenching. 2. Inappropriate Buffer Conditions (pH): The pH may be outside the optimal range for fluorescence. 3. Suboptimal Solvent Environment: The polarity of the solvent may be quenching the fluorescence. 4. Photobleaching: The fluorophore has been irreversibly damaged by prolonged exposure to excitation light. | 1. Perform a concentration titration to find the optimal working concentration (e.g., 1-10 µM). 2. Verify the optimal pH range for your probe from the literature or perform a pH titration. Adjust the buffer accordingly.[1] 3. If possible, test the probe in a range of solvents with varying polarities to assess solvatochromic effects.[4] 4. Minimize exposure to excitation light. Use an anti-fade reagent if applicable.[2] |
| Fluorescence signal is present but lower than expected | 1. Presence of Quenchers: Metal ions or other molecules in the sample may be quenching the fluorescence. 2. Probe Aggregation: The probe may be forming non-fluorescent aggregates.[2] | 1. Consider the presence of potential quenchers in your sample. The addition of a chelating agent like EDTA may help if metal ion contamination is suspected. 2. Try reducing the probe concentration. The addition of a small amount of a non-polar solvent or surfactant may help to break up aggregates. |
| Inconsistent fluorescence readings between experiments | 1. Fluctuations in pH: Small variations in buffer preparation can lead to significant changes in fluorescence. 2. Temperature Variations: Fluorescence can be temperature-dependent. 3. Instrument Settings: Inconsistent settings on the fluorometer. | 1. Ensure accurate and consistent preparation of all buffers. 2. Perform experiments at a controlled temperature. 3. Always use the same instrument settings (e.g., excitation/emission wavelengths, slit widths, gain) for comparable experiments. |
Quantitative Data Summary
The following tables summarize the photophysical properties of representative 1,8-naphthalimide derivatives under different conditions.
Table 1: Effect of Solvent Polarity on the Quantum Yield of Piperidine-Substituted Naphthalimide Derivatives
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) of Derivative 7 | Quantum Yield (Φ) of Derivative 8 |
| Dioxane | 2.2 | 0.821 | - |
| Toluene | 2.4 | 0.648 | 0.453 |
| Dichloromethane | 8.9 | 0.604 | 0.530 |
| Acetonitrile | 37.5 | 0.106 | 0.043 |
| DMSO | 46.7 | 0.012 | 0.003 |
| Data adapted from reference[4]. |
Table 2: Effect of pH on the Fluorescence of a Water-Soluble 1,8-Naphthalimide Probe
| pH | Fluorescence Quantum Yield (ΦF) |
| 12 | 0.001 |
| 4 | 0.14 |
| Data adapted from reference[3]. |
Experimental Protocols
Protocol 1: General Synthesis of a 4-Amino-1,8-naphthalimide Derivative
This protocol describes a general two-step synthesis for a 4-amino-1,8-naphthalimide derivative, a common strategy to enhance quantum yield.
-
Step 1: Synthesis of N-substituted-4-chloro-1,8-naphthalimide.
-
Dissolve 4-chloro-1,8-naphthalic anhydride and a desired primary amine in a 1:1 molar ratio in a suitable solvent such as ethanol or 2-methoxyethanol.
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Nucleophilic Substitution of the Chlorine Atom.
-
Suspend the N-substituted-4-chloro-1,8-naphthalimide in a solvent like 1,4-dioxane.
-
Add an excess of the desired secondary amine (e.g., piperidine).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a dilute acid solution (e.g., 1 M HCl).
-
Collect the product by filtration, wash with water, and purify by recrystallization or column chromatography.[5]
-
Protocol 2: Measurement of Fluorescence Quantum Yield
This protocol outlines the relative method for determining the fluorescence quantum yield using a known standard.
-
Preparation:
-
Choose a suitable fluorescence standard with a known quantum yield and absorption/emission properties similar to your sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.55).[6]
-
Prepare a series of dilute solutions of both the standard and your sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Data Acquisition:
-
Using a fluorometer, record the absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield of your sample (Φsample) using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizations
References
- 1. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
Technical Support Center: Preventing Photobleaching of 3-Hydroxy-1,8-naphthalic Anhydride Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate photobleaching of 3-Hydroxy-1,8-naphthalic anhydride derivatives during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for this compound derivatives?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, leading to a loss of its fluorescent signal. While 1,8-naphthalimide derivatives, including the 3-hydroxy variants, are known for their generally good photostability, intense or prolonged exposure to excitation light can still cause them to photobleach.[1][2] This is a concern as it can lead to a diminished signal-to-noise ratio, making it difficult to acquire high-quality, quantifiable images, especially in time-lapse studies.
Q2: How can I determine if the signal loss in my experiment is due to photobleaching?
A2: Signal loss from photobleaching is typically localized to the area being illuminated. To confirm, you can perform a simple test: continuously image a single field of view. A progressive decrease in fluorescence intensity over time in the illuminated region, while un-illuminated areas remain bright, is a strong indicator of photobleaching.
Q3: What are the primary strategies to minimize photobleaching of these derivatives?
A3: The core strategies revolve around reducing the total light exposure to the sample, protecting the fluorophore with chemical stabilizers, and optimizing imaging parameters. This includes using lower excitation intensity, minimizing exposure time, employing antifade reagents, and selecting appropriate imaging hardware and techniques.
Q4: Are there specific antifade reagents recommended for this compound derivatives?
A4: While specific studies on antifade reagents for this compound derivatives are limited, reagents commonly used for other fluorophores in the same spectral range are effective. These include commercial formulations like ProLong™ Gold and VECTASHIELD®, as well as homemade solutions containing n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[3][4] It is advisable to test a few options to find the most suitable one for your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging. | Photobleaching: High excitation light intensity; Prolonged exposure time. | • Reduce laser power or lamp intensity to the minimum required for a good signal-to-noise ratio.• Decrease the camera exposure time.• For time-lapse imaging, increase the interval between acquisitions. |
| Dim initial fluorescence signal. | Suboptimal dye concentration or labeling: Insufficient labeling of the target molecule.Incorrect filter sets: Mismatch between the dye's spectra and the microscope filters. | • Optimize the staining protocol to ensure adequate labeling.• Verify that the excitation and emission filters are appropriate for the specific this compound derivative's spectral properties. |
| Inconsistent fluorescence intensity between samples. | Variations in imaging conditions: Different microscope settings used for different samples.Differences in sample preparation: Inconsistent staining or mounting procedures. | • Standardize all imaging parameters (laser power, exposure time, gain) for all samples in a comparative study.• Ensure consistent staining protocols, including incubation times and mounting medium application. |
Quantitative Data on Photostability Improvement
| Method of Photostability Enhancement | Compound Class | Improvement | Reference |
| Incorporation into a polymer chain | 1,8-naphthalimide fluorophores | 25-30% increase in photostability | [5] |
| Covalent attachment of UV absorbers (benzotriazoles) | Blue-emitting 1,8-naphthalimide dyes | Retarded photodegradation | [6] |
Key Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes the preparation of a widely used and effective homemade antifade mounting medium.
Materials:
-
n-propyl gallate (e.g., Sigma P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note that n-propyl gallate does not dissolve well in aqueous solutions.[7]
-
In a 50 mL conical tube, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.[7]
-
While stirring the glycerol/PBS mixture vigorously, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[8]
-
Adjust the final volume if necessary with distilled water.
-
Aliquot the final solution into light-protected tubes and store at -20°C. Thaw for use and avoid repeated freeze-thaw cycles.
Visualizing Workflows and Mechanisms
Caption: Troubleshooting workflow for photobleaching.
Caption: Simplified mechanism of photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 8. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
Optimizing the Synthesis of 3-Hydroxy-1,8-naphthalic Anhydride: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 3-Hydroxy-1,8-naphthalic anhydride is a critical process. Achieving a high yield of this compound is often paramount for the efficiency of subsequent research and development activities. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on maximizing yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the common and high-yielding method of diazotization of 3-Amino-1,8-naphthalic anhydride followed by hydrolysis.
Q1: Low yield of this compound.
A1: Low yields can stem from several factors throughout the two-step diazotization and hydrolysis process. Key areas to investigate include:
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Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt is crucial. Ensure the reaction temperature is maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt.[1] The slow, portion-wise addition of sodium nitrite to the acidic solution of 3-Amino-1,8-naphthalic anhydride is critical to control the reaction rate and temperature.
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable at elevated temperatures.[1] After the initial diazotization at 0-5°C, the subsequent hydrolysis step requires careful heating. A gradual increase in temperature to the desired hydrolysis temperature (e.g., 120°C) is recommended to control the decomposition of the diazonium salt to the desired phenol and minimize side reactions.[1]
-
Suboptimal Hydrolysis Conditions: The concentration of the sulfuric acid and the temperature and duration of the hydrolysis step significantly impact the yield. While a specific protocol reports a high yield with a 1:5 (v/v) sulfuric acid to water ratio and hydrolysis at 120°C for 12 hours, deviations from these conditions can lead to reduced yields.[1]
Q2: The reaction mixture turns dark or forms tar-like byproducts.
A2: The formation of dark, polymeric materials is often a sign of uncontrolled decomposition of the diazonium salt, leading to radical side reactions. This can be caused by:
-
Elevated Temperatures: Allowing the temperature to rise above 5°C during diazotization can lead to rapid decomposition of the diazonium salt.
-
Incorrect Acid Concentration: The acidity of the medium plays a role in stabilizing the diazonium salt. A deviation from the optimal sulfuric acid concentration could contribute to byproduct formation.
-
Presence of Impurities: Impurities in the starting material, 3-Amino-1,8-naphthalic anhydride, can catalyze the decomposition of the diazonium salt. Ensure the starting material is of high purity.
Q3: The final product is difficult to purify.
A3: Purification challenges often arise from the presence of side products. Recrystallization from a suitable solvent, such as chloroform, is a common method for purifying this compound.[1] If recrystallization is ineffective, consider the following:
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Column Chromatography: For stubborn impurities, silica gel column chromatography can be an effective purification technique. The choice of eluent will depend on the polarity of the impurities.
-
Washing: Thoroughly washing the crude product with water after filtration is important to remove any remaining acid and inorganic salts.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely reported and high-yielding method is the diazotization of 3-Amino-1,8-naphthalic anhydride followed by hydrolysis in an aqueous acidic medium. A reported yield for this method is as high as 90%.[1]
Q2: How is the precursor, 3-Amino-1,8-naphthalic anhydride, synthesized?
A2: 3-Amino-1,8-naphthalic anhydride is typically prepared from 1,8-naphthalic anhydride through a two-step process:
-
Nitration: 1,8-naphthalic anhydride is nitrated using a nitrating agent like sodium nitrate in concentrated sulfuric acid to produce 3-Nitro-1,8-naphthalic anhydride.[2][3]
-
Reduction: The nitro group of 3-Nitro-1,8-naphthalic anhydride is then reduced to an amino group to yield 3-Amino-1,8-naphthalic anhydride.
Q3: Are there any alternative synthesis routes for this compound?
A3: While the diazotization route is predominant, other potential but less common methods that could be explored include:
-
Nucleophilic Aromatic Substitution of a Halogenated Precursor: Synthesis could potentially proceed via the hydroxylation of a 3-bromo-1,8-naphthalic anhydride precursor. This would involve a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a hydroxyl group, for instance, by using a strong base like potassium hydroxide.[4]
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of this compound via Diazotization
| Parameter | Recommended Condition | Reported Yield | Reference |
| Starting Material | 3-Amino-1,8-naphthalic anhydride | - | [1] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | - | [1] |
| Acid Medium | Sulfuric Acid:Water (1:5 v/v) | 90% | [1] |
| Diazotization Temp. | 0 °C | 90% | [1] |
| Diazotization Time | 1 hour | 90% | [1] |
| Hydrolysis Temp. | 120 °C | 90% | [1] |
| Hydrolysis Time | 12 hours | 90% | [1] |
| Purification | Recrystallization from Chloroform | - | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound from 3-Amino-1,8-naphthalic Anhydride [1]
-
Dissolution of Starting Material: In a three-necked flask, suspend 3-Amino-1,8-naphthalic anhydride (e.g., 8 mmol, 1.7 g) in an aqueous sulfuric acid solution (e.g., 432 mL, with a sulfuric acid to water ratio of 1:5 by volume).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Diazotization: Slowly add sodium nitrite (e.g., 12 mmol, 0.81 g) to the cooled suspension while stirring continuously. Maintain the temperature at 0°C for 1 hour.
-
Hydrolysis: After the diazotization is complete, gradually warm the reaction mixture to room temperature. Then, heat the mixture to 120°C and maintain this temperature with stirring for 12 hours.
-
Isolation: Cool the reaction mixture to room temperature. Filter the precipitate using a Kiriyama funnel and wash the filter cake with water.
-
Drying and Purification: Dry the crude product. Recrystallize the crude product from chloroform to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Key factors contributing to low yield in the synthesis.
References
Technical Support Center: Synthesis of 3-Hydroxy-1,8-naphthalic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1,8-naphthalic anhydride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used method of diazotization of 3-Amino-1,8-naphthalic anhydride followed by hydrolysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Diazotization: The diazonium salt is a crucial intermediate. Ineffective formation will lead to poor yields. This can be due to impure sodium nitrite, incorrect temperature control (too high), or insufficient acid concentration. 2. Premature Decomposition of Diazonium Salt: Diazonium salts are often unstable at higher temperatures. Allowing the reaction temperature to rise above the recommended 0-5 °C during diazotization can lead to decomposition. 3. Ineffective Hydrolysis: The conversion of the diazonium salt to the hydroxyl group requires sufficient time and temperature. Incomplete hydrolysis will result in a lower yield of the desired product. | 1. Optimize Diazotization: Use fresh, high-purity sodium nitrite. Maintain a temperature of 0-5 °C during the addition of sodium nitrite. Ensure the sulfuric acid solution is of the correct concentration. 2. Strict Temperature Control: Use an ice-salt bath to maintain the low temperature required for the diazotization step. Monitor the internal reaction temperature closely. 3. Ensure Complete Hydrolysis: After the initial diazotization, ensure the reaction is heated to the specified temperature (e.g., 120 °C) for the recommended duration to drive the hydrolysis to completion.[1] |
| Presence of a Major Byproduct with a Lower Polarity than the Product | Hydro-de-diazotization: The diazonium group is replaced by a hydrogen atom, leading to the formation of 1,8-naphthalic anhydride as a significant byproduct. This is a common side reaction in diazotization processes. | Control Reaction Conditions: Minimize the presence of reducing agents. Ensure the reaction work-up is performed promptly after hydrolysis is complete. Purification by recrystallization from a suitable solvent, such as chloroform, can effectively separate the less polar 1,8-naphthalic anhydride from the desired product.[1] |
| Product is Difficult to Purify/Presence of Multiple Impurities | 1. Incomplete Reaction: Unreacted 3-Amino-1,8-naphthalic anhydride may remain. 2. Side Reactions: The highly reactive diazonium salt can react with other nucleophiles present in the reaction mixture, leading to a variety of minor byproducts. 3. Formation of Azo Compounds: Under certain conditions, the diazonium salt can couple with other aromatic rings to form colored azo compounds. | 1. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. 2. Purification: A thorough recrystallization is often necessary.[1] Consider column chromatography if recrystallization is insufficient to remove all impurities. 3. Control Stoichiometry and Temperature: Ensure the correct stoichiometry of reagents is used. Maintain low temperatures during diazotization to suppress coupling reactions. |
| Alternative Synthesis Route (Sulfonation/Alkali Fusion) Issues | Formation of Isomeric or Dihydroxy Byproducts: Alkali fusion of sulfonated naphthalic anhydrides can sometimes lead to the formation of other hydroxy isomers or dihydroxy-1,8-naphthalic anhydride due to harsh reaction conditions. | Optimize Fusion Conditions: Carefully control the temperature and reaction time of the alkali fusion. The use of specific alkali hydroxides (e.g., potassium hydroxide) and the exclusion of air (e.g., under an inert atmosphere) can sometimes improve selectivity. Further purification will be necessary to isolate the desired 3-hydroxy isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited and detailed method is the diazotization of 3-Amino-1,8-naphthalic anhydride in an aqueous sulfuric acid solution, followed by hydrolysis of the resulting diazonium salt.[1] This method has been reported to achieve high yields, around 90%.[1]
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature is the most critical parameter. The reaction should be maintained between 0 and 5 °C during the addition of sodium nitrite to ensure the stability of the diazonium salt intermediate. The purity of the sodium nitrite and the concentration of the sulfuric acid are also important for a successful reaction.
Q3: My final product is off-color. What could be the cause?
A3: A common cause of discoloration is the formation of azo compounds as byproducts. This can occur if the diazonium salt couples with electron-rich aromatic species in the reaction mixture. To minimize this, ensure that the temperature during diazotization is kept low and that the stoichiometry of the reactants is accurate. Thorough purification by recrystallization should also help in removing colored impurities.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining the percentage purity and detecting any byproducts. Other useful techniques include melting point determination (pure this compound has a reported melting point of 281 °C), and spectroscopic methods such as ¹H NMR and FTIR to confirm the chemical structure.
Q5: Is it possible to synthesize this compound via sulfonation of 1,8-naphthalic anhydride followed by alkali fusion?
A5: While this is a plausible synthetic route in principle, detailed experimental procedures specifically for the synthesis of the 3-hydroxy isomer are not as readily available in the literature compared to the diazotization method. This route may also present challenges in controlling the regioselectivity of the sulfonation and the potential for side reactions during the high-temperature alkali fusion, potentially leading to a mixture of isomers.
Data Presentation
The following table summarizes the available quantitative data for the primary synthesis method of this compound. Data for the alternative sulfonation/alkali fusion route is limited and represents a general expectation for this type of reaction.
| Parameter | Diazotization of 3-Amino-1,8-naphthalic anhydride | Sulfonation of 1,8-naphthalic anhydride & Alkali Fusion (Theoretical) |
| Starting Material | 3-Amino-1,8-naphthalic anhydride | 1,8-Naphthalic anhydride |
| Key Reagents | Sodium nitrite, Sulfuric acid | Fuming sulfuric acid (oleum), Potassium hydroxide |
| Reaction Temperature | 0-5 °C (Diazotization), 120 °C (Hydrolysis)[1] | High temperature for fusion (typically >200 °C) |
| Reported Yield | ~90%[1] | Data not readily available; likely lower and more variable. |
| Typical Purity (after recrystallization) | >98% (based on commercially available products) | Data not available; likely requires extensive purification. |
| Common Byproducts | 1,8-Naphthalic anhydride, unreacted starting material, azo compounds. | Isomeric hydroxy-naphthalic anhydrides, dihydroxy-naphthalic anhydrides, residual sulfonic acids. |
Experimental Protocols
Synthesis of this compound via Diazotization of 3-Amino-1,8-naphthalic anhydride[1]
This protocol is based on a general procedure found in the literature.
Materials:
-
3-Amino-1,8-naphthalic anhydride (5-amino-1H,3H-benzo[DE]isochroman-1,3-dione)
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Chloroform (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a stirrer and a thermometer, prepare an aqueous sulfuric acid solution by carefully adding sulfuric acid to water (e.g., a 1:5 v/v ratio).
-
Cool the sulfuric acid solution to 0 °C using an ice-salt bath.
-
To the cooled solution, add 3-Amino-1,8-naphthalic anhydride (e.g., 8 mmol). Stir the mixture to form a suspension.
-
Slowly add a solution of sodium nitrite (e.g., 12 mmol) in deionized water to the suspension while vigorously stirring and maintaining the temperature at 0-5 °C.
-
Continue stirring at 0 °C for 1 hour after the addition of sodium nitrite is complete.
-
Gradually warm the reaction mixture to room temperature.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate using a Kiriyama funnel.
-
Wash the filter cake thoroughly with deionized water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from chloroform to obtain the final this compound.
Mandatory Visualization
Reaction Pathway for the Synthesis of this compound
Caption: Synthesis of this compound via diazotization.
Experimental Workflow
References
Technical Support Center: Enhancing the Selectivity of 3-Hydroxy-1,8-naphthalic Anhydride-Based Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the selectivity of 3-Hydroxy-1,8-naphthalic anhydride-based fluorescent sensors.
Troubleshooting Guide
This guide addresses common issues encountered during the development and application of this compound-based sensors, offering potential causes and actionable solutions.
| Problem | Potential Causes | Suggested Solutions |
| Low or No Fluorescence Response to Target Analyte | 1. Incorrect probe design: The recognition moiety may not effectively interact with the analyte. 2. Suboptimal reaction conditions: pH, solvent polarity, or temperature may not be suitable for the sensing mechanism. 3. Probe degradation: The sensor molecule may be unstable under experimental conditions. 4. Low quantum yield: The inherent fluorescence of the naphthalimide fluorophore may be low. | 1. Modify the recognition site: Introduce different functional groups to enhance binding affinity and specificity. 2. Optimize experimental parameters: Systematically vary pH, solvent, and temperature to find the optimal conditions for the sensor's response. 3. Assess probe stability: Use techniques like HPLC or NMR to check for degradation and consider using more stable derivatives. 4. Structural modification of the fluorophore: Introduce electron-donating groups at the 4-position of the naphthalimide ring to enhance fluorescence quantum yield.[1][2] |
| Poor Selectivity / High Interference from Other Analytes | 1. Non-specific binding: The recognition moiety interacts with multiple analytes with similar chemical properties. 2. Similar reaction mechanisms: Interfering species may trigger the same signaling mechanism (e.g., PET, ICT) as the target analyte. 3. Cross-reactivity of the fluorophore: The naphthalimide core itself might be susceptible to reaction with interfering substances. | 1. Redesign the recognition moiety: Incorporate sterically hindering groups or specific binding motifs to favor the target analyte. 2. Tune the electronic properties: Modify the electron-donating or -withdrawing nature of substituents to modulate the sensor's reactivity towards the target. 3. Employ ratiometric sensing: Design probes that exhibit a distinct shift in emission wavelength upon binding to the target, which can help differentiate from simple fluorescence quenching or enhancement caused by interferents.[1] |
| Inconsistent or Irreproducible Results | 1. Impure sensor compound: Residual starting materials or by-products from the synthesis can interfere with the sensing. 2. Variability in experimental conditions: Minor fluctuations in pH, temperature, or solvent composition can affect results. 3. Photobleaching: The fluorophore may be degrading upon exposure to excitation light. | 1. Purify the probe thoroughly: Use techniques like column chromatography, recrystallization, and confirm purity with NMR and mass spectrometry. 2. Strictly control experimental parameters: Use buffered solutions and ensure consistent temperature and solvent preparation. 3. Use photostable derivatives: Some modifications to the naphthalimide structure can improve photostability.[3] Minimize exposure to the excitation source. |
Frequently Asked Questions (FAQs)
Synthesis and Characterization
Q1: What is a general starting point for synthesizing a this compound-based sensor?
A1: A common synthetic route begins with the reaction of this compound with a primary amine to form the corresponding N-substituted 3-hydroxy-1,8-naphthalimide.[4] The choice of amine is crucial as it can be used to introduce the analyte recognition moiety.
Q2: How can I introduce the analyte recognition site?
A2: The recognition group can be introduced in several ways:
-
Via the N-imide position: By choosing a primary amine that already contains the recognition moiety for the initial reaction with the anhydride.[5]
-
At the 3-hydroxy position: The hydroxyl group can be functionalized, for example, by esterification, to attach a recognition group that is cleaved upon reaction with the analyte.[5]
-
At other positions on the naphthalene ring: Positions like C-4 can be functionalized, often starting from a substituted 1,8-naphthalic anhydride, to modulate the sensor's electronic properties and provide an attachment point for the receptor.[1]
Selectivity and Sensing Mechanism
Q3: How do modifications to the 1,8-naphthalimide structure improve selectivity?
A3: Structural modifications primarily improve selectivity by influencing the sensor's interaction with the target analyte through two main mechanisms:
-
Photoinduced Electron Transfer (PET): A receptor is linked to the fluorophore via a short spacer. In the "off" state, the receptor quenches the fluorescence through PET. Upon binding the target analyte, the PET process is inhibited, and fluorescence is "turned on." Selectivity is achieved by designing a receptor that preferentially binds the target.[3]
-
Intramolecular Charge Transfer (ICT): Electron-donating groups (like -OH or -NH2) at the 4-position of the electron-accepting naphthalimide core create an ICT state.[1][2] The interaction with an analyte can modulate this ICT process, leading to a change in fluorescence intensity or a shift in the emission wavelength. Selectivity is derived from the specific interaction of the analyte with the electron-donating group or another attached receptor.
Q4: My sensor for metal ions is showing interference from other cations. How can I improve this?
A4: To improve selectivity for a specific metal ion, consider the following:
-
Hard and Soft Acid-Base (HSAB) Theory: Design the binding site (receptor) to match the properties of the target ion. For example, use nitrogen or oxygen-based ligands for hard cations like Fe³⁺, and sulfur-based ligands for softer cations like Pb²⁺.
-
Chelation Effect: Design a receptor that can form a stable chelate with the target metal ion. The geometry of the binding pocket can be tailored to fit the ionic radius and coordination preference of the specific metal.
-
Introducing Steric Hindrance: Bulky groups near the binding site can prevent larger, interfering ions from accessing the receptor.
Experimental Procedures
Q5: What are the key steps in evaluating the selectivity of a new sensor?
A5: A typical workflow involves:
-
Characterize the probe's photophysical properties: Determine the absorption and emission spectra, and the quantum yield of the free sensor.
-
Titration with the target analyte: Record the change in fluorescence upon incremental addition of the target analyte to determine the sensitivity and limit of detection (LOD).
-
Interference studies: Measure the fluorescence response of the sensor in the presence of a range of potentially interfering species, both alone and in a mixture with the target analyte.
-
pH stability: Evaluate the sensor's fluorescence response over a range of pH values to determine its optimal operating window.
Experimental Protocols
Protocol 1: General Synthesis of an N-substituted 3-Hydroxy-1,8-naphthalimide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or 2-methoxyethanol.[4][6]
-
Addition of Amine: Add the desired primary amine (1-2 equivalents), which contains the recognition moiety, to the solution.
-
Reflux: Heat the reaction mixture to reflux and stir for 4-12 hours.[4][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the product may precipitate. If not, the mixture can be poured into cold dilute acid (e.g., 6% HCl) to induce precipitation.[4]
-
Purification: Collect the crude product by filtration. Purify the solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted 3-hydroxy-1,8-naphthalimide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Evaluation of Sensor Selectivity
-
Stock Solutions: Prepare a stock solution of the sensor (e.g., 1 mM in DMSO) and stock solutions of the target analyte and various potentially interfering species (e.g., 10 mM in a suitable buffer).
-
Working Solutions: In a series of cuvettes, prepare solutions of the sensor at a fixed concentration (e.g., 10 µM) in the desired buffer (e.g., PBS, pH 7.4).
-
Fluorescence Measurement:
-
Blank: Measure the fluorescence spectrum of the sensor solution alone.
-
Target Analyte: Add a specific amount of the target analyte (e.g., 5-10 equivalents) to a cuvette containing the sensor solution, incubate for a short period, and measure the fluorescence spectrum.
-
Interfering Species: To separate cuvettes containing the sensor solution, add the same amount of each interfering species and measure their fluorescence spectra.
-
-
Competitive Binding Assay: To a cuvette containing the sensor and the target analyte, add an interfering species to observe if it displaces the target and reverses the fluorescence change.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum for the sensor with the target analyte and with each of the interfering species. A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.
Visualizations
Caption: A typical workflow for the synthesis of this compound-based sensors.
Caption: Photoinduced Electron Transfer (PET) as a signaling mechanism for fluorescence turn-on sensors.
Caption: A logical workflow for troubleshooting poor selectivity in sensor performance.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of 3-Hydroxy-1,8-naphthalic anhydride in aqueous media
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 3-Hydroxy-1,8-naphthalic anhydride in aqueous media for experimental use.
Troubleshooting Guides and FAQs
This section offers solutions to common problems encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent. The molecule has a predicted pKa of 7.93, corresponding to the hydroxyl group.[1]
-
Below pH 7.93: The compound will be predominantly in its neutral, less soluble form.
-
Above pH 7.93: The hydroxyl group will deprotonate, forming a phenolate salt, which is expected to be more water-soluble.
Therefore, increasing the pH of the aqueous medium above 8 should enhance its solubility.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous media can be a concern. The parent compound, 1,8-naphthalic anhydride, undergoes hydrolysis, where the anhydride ring opens to form the corresponding dicarboxylic acid.[2][3] This reaction is pH-dependent.[2][3] It is highly probable that this compound is also susceptible to hydrolysis, particularly at neutral to alkaline pH where the anhydride ring is more reactive. Researchers should consider the potential for degradation over time when preparing and storing aqueous solutions.
Q4: What are the recommended solvents for making a stock solution?
A4: For preparing a high-concentration stock solution, it is recommended to use a water-miscible organic solvent in which this compound is readily soluble. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used solvents for related naphthalimide derivatives in biological assays.[4][5]
Troubleshooting Common Issues
Issue 1: Precipitation upon dilution of stock solution in aqueous buffer (e.g., PBS).
-
Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is diluted, reducing its solubilizing effect.
-
Solutions:
-
Decrease Final Concentration: Lower the final working concentration of the compound in the aqueous medium.
-
Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, typically between 0.1% and 1% (v/v) in the final solution for cell-based assays to minimize toxicity.[6]
-
pH Adjustment: Prepare the aqueous buffer at a pH above the compound's pKa (e.g., pH 8.0 or higher) to increase the proportion of the more soluble ionized form.
-
Use of Solubilizing Agents: Consider the use of solubility enhancers like cyclodextrins.[7][8][9][10]
-
Issue 2: Cloudiness or precipitation in the prepared aqueous solution over time.
-
Cause: This could be due to either slow precipitation of the compound out of a supersaturated solution or chemical degradation (hydrolysis of the anhydride ring).
-
Solutions:
-
Prepare Fresh Solutions: It is best practice to prepare aqueous solutions of this compound fresh for each experiment.
-
Assess Stability: If storage is necessary, perform a stability study by preparing the solution and monitoring for precipitation and chemical integrity (e.g., using HPLC) over time at the intended storage temperature.
-
Lower Storage Temperature: Storing the solution at a lower temperature (e.g., 4°C) may slow down both precipitation and degradation, but it is crucial to re-dissolve any precipitate by warming and vortexing before use.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₆O₄ | [11] |
| Molecular Weight | 214.17 g/mol | [11] |
| Melting Point | 281 °C | [1] |
| Predicted pKa | 7.93 ± 0.20 | [1] |
| Predicted LogP | 1.80 | N/A |
| Appearance | Light yellow to yellow powder/crystal | [12] |
Table 2: General Solubility Enhancement Strategies
| Strategy | Principle | Considerations |
| pH Adjustment | Increase the fraction of the more soluble ionized form by adjusting the pH above the pKa. | Potential for hydrolysis of the anhydride ring at higher pH. Ensure the pH is compatible with the experimental system. |
| Co-solvents | Use of water-miscible organic solvents (e.g., DMSO, ethanol) to increase solubility.[7][13] | The final concentration of the co-solvent should be minimized to avoid toxicity in biological assays.[6] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity to form a water-soluble inclusion complex.[7][8][9][10] | The type and concentration of cyclodextrin need to be optimized. Potential for interference with the biological activity of the compound. |
| Particle Size Reduction | Increasing the surface area of the solid compound can enhance the dissolution rate.[7] | More relevant for suspension formulations rather than true solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO or DMF
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO or DMF to achieve the target concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the mixture vigorously until the solid is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of Aqueous Working Solutions for Biological Assays
-
Objective: To prepare a dilution of the stock solution in an aqueous buffer for use in biological experiments (e.g., cell culture).
-
Materials:
-
Prepared stock solution of this compound in DMSO or DMF.
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium).
-
Sterile tubes.
-
Vortex mixer.
-
-
Procedure:
-
Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vigorously vortexing the buffer, add the required volume of the stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Continue to vortex for an additional 30-60 seconds to ensure a homogenous solution.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared aqueous solution immediately for your experiment.
-
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preparing aqueous solutions.
Signaling Pathway Interaction (Hypothetical)
As there is no specific information on the signaling pathway interactions of this compound, the following diagram illustrates a hypothetical scenario where it might act as an inhibitor of a kinase pathway, a common mechanism for similar classes of compounds.[14][15]
Caption: Hypothetical inhibition of a kinase pathway.
References
- 1. This compound CAS#: 23204-36-6 [amp.chemicalbook.com]
- 2. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. This compound | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 23204-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 14. mdpi.com [mdpi.com]
- 15. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H₂S Detection and Thiol Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the interference of biological thiols in hydrogen sulfide (H₂S) detection experiments.
Frequently Asked Questions (FAQs)
Q1: Why do biological thiols like cysteine and glutathione interfere with H₂S detection?
A1: Biological thiols, such as cysteine (Cys) and glutathione (GSH), are structurally similar to H₂S and exhibit comparable reactivity.[1][2] This chemical similarity can lead to cross-reactivity with many H₂S detection probes and sensors, resulting in overestimated H₂S levels and inaccurate measurements.[3] Both H₂S and other biological thiols are nucleophilic and can react with electrophilic components of detection probes.[4][5]
Q2: What are the most common methods for detecting H₂S in biological samples?
A2: A variety of methods are available for H₂S detection, each with its own advantages and disadvantages. Common techniques include:
-
Colorimetric Assays: The methylene blue method is a classic and widely used technique.[6]
-
Fluorescent Probes: These offer high sensitivity and the potential for real-time imaging in living cells. Probes are often designed based on H₂S's nucleophilicity or reducing properties.[3][5]
-
Electrochemical Sensors: These provide high sensitivity and rapid detection.[7][8]
-
Chromatography-based methods: Techniques like HPLC can offer high specificity and quantification.[1]
Q3: How can I minimize interference from biological thiols in my H₂S detection assay?
A3: Several strategies can be employed to reduce thiol interference:
-
Use of Thiol-Blocking Agents: Pre-treating samples with alkylating agents like N-ethylmaleimide (NEM) can block free thiol groups on cysteine and glutathione, preventing them from reacting with the H₂S probe.[9]
-
pH Optimization: The reactivity of thiols can be pH-dependent. Adjusting the pH of the reaction buffer can sometimes selectively enhance the reaction with H₂S over other thiols.[6]
-
Probe Selection: Utilize H₂S probes specifically designed for high selectivity over other biological thiols. Some probes are engineered to require two sequential nucleophilic attacks for activation, a reaction characteristic of H₂S but not of monothiols.[4]
-
Kinetic Analysis: H₂S may react with certain probes at a different rate than other thiols. Monitoring the reaction kinetics can help to distinguish the H₂S-specific signal.
Q4: Are there any H₂S donors that can be used as positive controls in my experiments?
A4: Yes, several H₂S donor molecules are commonly used, including sodium hydrosulfide (NaHS) and sodium sulfide (Na₂S).[4] It is important to use freshly prepared solutions of these donors, as they are prone to oxidation.[4] The purity of commercial sulfide salts can be low, so it is crucial to use high-quality reagents.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal or falsely elevated H₂S levels | Interference from high concentrations of biological thiols (e.g., cysteine, glutathione). | 1. Pre-treat the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[9]2. Use an H₂S probe with higher selectivity.[4]3. Perform control experiments with known concentrations of cysteine and glutathione to quantify their contribution to the signal. |
| Low or no H₂S signal detected | 1. H₂S concentration is below the detection limit of the assay.2. Degradation of H₂S in the sample due to oxidation or volatilization.3. Inefficient release of H₂S from the biological source. | 1. Choose a more sensitive detection method.[7]2. Prepare samples freshly and handle them in a way to minimize H₂S loss (e.g., use sealed containers, work quickly).[4]3. If using enzymatic assays to generate H₂S, ensure optimal conditions for enzyme activity.[6] |
| Inconsistent or non-reproducible results | 1. Instability of H₂S donors or samples.2. Variability in sample handling and preparation.3. Interference from other components in the biological matrix. | 1. Prepare H₂S donor solutions fresh for each experiment.[4]2. Standardize all sample preparation steps, including time and temperature.[10]3. Consider sample purification steps to remove interfering substances. |
| Probe reacts with thiols other than H₂S | The probe has low selectivity. | 1. Switch to a probe designed for higher selectivity, for example, one that relies on a reaction mechanism unique to H₂S.[4]2. Validate the probe's selectivity by testing its reactivity with a panel of relevant biological thiols. |
Experimental Protocols
Protocol 1: Blocking Thiol Interference with N-ethylmaleimide (NEM)
This protocol describes the pre-treatment of a biological sample with NEM to block free thiols before H₂S detection.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
N-ethylmaleimide (NEM) stock solution (e.g., 100 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS) or appropriate assay buffer
Procedure:
-
Thaw the biological sample on ice.
-
Add NEM stock solution to the sample to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically.
-
Incubate the sample at room temperature for 15-30 minutes to allow for the complete reaction of NEM with the thiol groups.
-
Proceed with your standard H₂S detection protocol.
-
Control: Prepare a parallel sample without NEM treatment to assess the level of thiol interference.
Protocol 2: Methylene Blue Assay for H₂S Quantification
This method is a classic colorimetric assay for the quantification of H₂S.
Materials:
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA)
-
H₂S standard solution (e.g., from NaHS)
Procedure:
-
H₂S Trapping: In a sealed vial, add your sample to a zinc acetate solution to trap H₂S as zinc sulfide (ZnS).
-
Color Development:
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution to the vial.
-
Add the FeCl₃ solution.
-
Mix thoroughly and incubate in the dark for 20-30 minutes. The reaction forms methylene blue in the presence of sulfide.
-
-
Protein Precipitation (if necessary): Add TCA to precipitate proteins that may interfere with the absorbance reading. Centrifuge to pellet the precipitate.
-
Measurement: Measure the absorbance of the supernatant at 670 nm.
-
Quantification: Create a standard curve using known concentrations of an H₂S standard to determine the H₂S concentration in your sample.
Visualizations
Caption: Experimental workflow for H₂S detection with an optional thiol blocking step.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis, Quantification and Genetic Diseases of the Smallest Signaling Thiol Metabolite: Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Cell-Signaling Functions of Hydrogen Sulfide in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Electrochemical Sensors for Detecting Toxic Gases: NO2, SO2 and H2S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays for Thiols and Modifications - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Quantification of Hydrogen Sulfide and Cysteine Excreted by Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing 3-Hydroxy-1,8-naphthalic anhydride for long-term experiments
Welcome to the technical support center for 3-Hydroxy-1,8-naphthalic anhydride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in long-term experiments by providing essential information on its stability, handling, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in experimental settings?
A1: The primary degradation pathway for this compound is hydrolysis. The anhydride ring is susceptible to cleavage by water, which opens the ring to form the less active 3-hydroxy-1,8-naphthalenedicarboxylic acid. This process is accelerated by the presence of moisture and is pH-dependent, with both acidic and basic conditions potentially catalyzing the reaction.[1][2] The compound is described as moisture-sensitive, so it is crucial to minimize its exposure to water.[3][4]
Q2: How should I prepare stock solutions of this compound for long-term use?
A2: To prepare stable stock solutions, it is recommended to use a dry, aprotic solvent. Dimethylformamide (DMF) is a suitable solvent for dissolving this compound.[5] To minimize hydrolysis, use anhydrous grade solvent and handle it under an inert atmosphere (e.g., nitrogen or argon) if possible. For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and moisture ingress from the air.
Q3: What are the optimal storage conditions for both the solid compound and its solutions?
A3:
-
Solid Form: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4][6] An inert atmosphere is recommended for long-term storage to prevent degradation from atmospheric moisture.
-
Solutions: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials, preferably with a desiccant. Avoid storing solutions in standard, non-explosion-proof refrigerators if a flammable solvent is used.[7]
Q4: Can I use aqueous buffers to dilute my stock solution for cell-based assays?
A4: Yes, but with caution. Since the compound is prone to hydrolysis, it is best to dilute the stock solution into the aqueous buffer immediately before use. The stability in aqueous media is pH-dependent, and it is advisable to perform a preliminary stability test in your specific buffer system to understand its degradation kinetics. For 1,8-naphthalic anhydride, hydrolysis is observed at both acidic and basic pH.[1][2]
Q5: What is the expected appearance of the compound and what does a color change indicate?
A5: this compound is typically a light yellow to yellow powder or crystal.[5] A significant color change upon dissolution or during storage may indicate degradation or contamination. If you observe a color change, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous buffer. | The compound may have limited solubility in your aqueous buffer. The pH of the buffer could also be affecting solubility. | Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the final solution, ensuring it is compatible with your experimental system. Prepare a more dilute stock solution before adding it to the aqueous buffer. |
| Loss of biological activity over time in a multi-day experiment. | The compound is likely degrading in the aqueous experimental medium due to hydrolysis. | Prepare fresh dilutions of the compound from a frozen, anhydrous stock solution for each day of the experiment. Consider performing a time-course experiment to quantify the rate of activity loss and adjust your protocol accordingly. |
| Inconsistent results between experimental replicates. | This could be due to inconsistent preparation of the compound solution or degradation of the stock solution. | Ensure the stock solution is thoroughly mixed before each use. Use single-use aliquots of the stock solution to avoid degradation from repeated handling. Verify the concentration and purity of the stock solution periodically. |
| Unexpected fluorescence background in assays. | The degradation product, 3-hydroxy-1,8-naphthalenedicarboxylic acid, or other degradation byproducts may be fluorescent. Naphthalic anhydride derivatives are known to be used as fluorescent brightening agents.[8] | Run a control with a "degraded" sample of the compound (prepared by incubating it in your experimental buffer for an extended period) to assess the fluorescence of the degradation products. Use a stability-indicating HPLC method with a fluorescence detector to separate and identify the fluorescent species. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Materials: this compound, anhydrous dimethylformamide (DMF), sterile microcentrifuge tubes or amber glass vials, inert gas (e.g., argon or nitrogen).
-
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMF to achieve the desired concentration (e.g., 10 mM).
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
If possible, purge the headspace of the vial with an inert gas.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Label the tubes clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework. The specific conditions may need to be optimized for your equipment and specific experimental needs.
-
Instrumentation and Columns:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV or photodiode array (PDA) detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Ramp up to a high percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes to elute the compound and any less polar degradation products.
-
Hold at a high percentage of B for a few minutes to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
-
Detection:
-
Monitor at a wavelength where this compound has a strong absorbance. A full UV-Vis spectrum from a PDA detector can help in identifying the parent compound and degradation products.
-
-
Sample Preparation:
-
Dilute a sample of your stock solution in the mobile phase to a suitable concentration for detection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The percentage of the parent compound remaining can be calculated from the peak areas.
-
Data Presentation
Table 1: Example of a pH-Dependent Stability Study of this compound
| pH of Buffer | Temperature (°C) | Initial Purity (%) | Purity after 24h (%) | Purity after 48h (%) |
| 4.0 | 37 | 99.5 | 95.2 | 90.8 |
| 7.4 | 37 | 99.5 | 88.6 | 78.1 |
| 9.0 | 37 | 99.5 | 82.3 | 65.4 |
Note: The data in this table is illustrative and should be generated by the user for their specific experimental conditions.
Table 2: Solvent and Temperature Effects on the Stability of this compound Solutions
| Solvent | Storage Temp. (°C) | Initial Purity (%) | Purity after 1 week (%) | Purity after 4 weeks (%) |
| Anhydrous DMF | -20 | 99.8 | 99.5 | 99.2 |
| Anhydrous DMSO | -20 | 99.8 | 99.6 | 99.3 |
| DMF with 1% Water | 4 | 99.8 | 92.1 | 85.7 |
| PBS (pH 7.4) | 4 | 99.8 | 75.3 | 55.9 |
Note: The data in this table is illustrative and should be generated by the user for their specific experimental conditions.
Visualizations
References
- 1. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 2. Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 5. This compound CAS#: 23204-36-6 [amp.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. byjus.com [byjus.com]
Troubleshooting fluorescence quenching of 3-Hydroxy-1,8-naphthalic anhydride
Welcome to the technical support center for 3-Hydroxy-1,8-naphthalic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this fluorescent molecule in various experimental settings.
Troubleshooting Guide
This guide addresses common issues that can lead to fluorescence quenching or other unexpected results during your experiments with this compound.
Question 1: Why is the fluorescence intensity of my this compound sample unexpectedly low?
Answer:
Low fluorescence intensity, or quenching, can be attributed to several factors. Here are the most common causes and their solutions:
-
Solvent Effects: The polarity of the solvent significantly influences the fluorescence quantum yield of naphthalimide derivatives.[1][2][3] In highly polar solvents, the fluorescence intensity of similar compounds has been observed to decrease drastically.[2]
-
Solution: If your experimental conditions permit, try using a less polar solvent. It is also crucial to ensure the use of high-purity, spectroscopic grade solvents, as impurities can act as quenchers.[4]
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations, this compound molecules may aggregate, leading to self-quenching and a reduction in the overall fluorescence signal.[5][6][7][8]
-
Solution: Prepare a dilution series of your sample to determine the optimal concentration range where fluorescence intensity is maximal and linearly related to concentration.
-
-
Presence of Quenchers: Various molecules can act as fluorescence quenchers. Common quenchers include:
-
Dissolved Oxygen: Molecular oxygen is a well-known collisional quencher that can decrease fluorescence intensity.[9]
-
Heavy Atoms and Metal Ions: Halogenated compounds and heavy metal ions can quench fluorescence through various mechanisms, including static and dynamic quenching.[9]
-
Solution: To mitigate quenching from dissolved oxygen, degas your solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using several freeze-pump-thaw cycles. If contamination with heavy atoms or metal ions is suspected, purify your sample or use high-purity reagents.
-
-
Incorrect Instrument Settings: Suboptimal settings on the fluorometer can lead to inaccurate measurements of fluorescence intensity.
-
Solution: Ensure the excitation and emission wavelengths are set correctly for this compound. Check that the detector gain is not too low and that the slit widths are appropriate for your sample's brightness.[10] Avoid detector saturation by starting with lower concentrations or narrower slit widths.
-
Question 2: I'm observing a shift in the emission wavelength of my sample. What could be the cause?
Answer:
A shift in the emission wavelength, also known as a spectral shift, is often related to the chemical environment of the fluorophore.
-
Solvatochromism: this compound and its derivatives are known to exhibit solvatochromism, where the emission maximum shifts depending on the polarity of the solvent.[1][2][3] A red shift (to longer wavelengths) is typically observed in more polar solvents.[1]
-
Solution: Be consistent with the solvent used across all experiments to ensure comparability of results. If you are intentionally studying solvatochromic effects, systematically vary the solvent polarity and record the corresponding emission maxima.
-
-
pH Changes: The fluorescence of hydroxyl-substituted naphthalimides can be pH-dependent.[11][12][13] Protonation or deprotonation of the hydroxyl group can alter the electronic structure of the molecule, leading to changes in the fluorescence spectrum.
-
Solution: Use a buffered solution to maintain a constant pH throughout your experiment. If you are investigating pH effects, carefully control and measure the pH of your samples.
-
Question 3: My fluorescence signal is decreasing over time during the measurement. What is happening?
Answer:
A continuous decrease in fluorescence intensity during measurement is often due to photobleaching.
-
Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[14] All fluorophores are susceptible to photobleaching to some extent.
-
Solution:
-
Reduce the intensity of the excitation light by using neutral density filters or adjusting the instrument settings.
-
Minimize the exposure time by taking measurements as quickly as possible.
-
Use a fresh sample for each measurement if photobleaching is severe.
-
Consider using a more photostable derivative if available and suitable for your application.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The exact excitation and emission maxima can vary depending on the solvent and pH. However, for naphthalimide derivatives, excitation is generally in the UV-to-blue region of the spectrum, with emission in the blue-to-green region. For instance, some derivatives show absorption maxima around 340-400 nm and emission maxima in the range of 450-600 nm.[11][16] It is always recommended to measure the excitation and emission spectra for your specific experimental conditions to determine the optimal wavelengths.
Q2: How can I confirm that the observed quenching is dynamic or static?
A2: You can distinguish between dynamic (collisional) and static (complex formation) quenching by performing temperature-dependent fluorescence measurements or fluorescence lifetime measurements.
-
Temperature Dependence: In dynamic quenching, the quenching efficiency increases with temperature due to increased diffusion rates. In static quenching, the quenching efficiency typically decreases with increasing temperature as the non-fluorescent complexes may become less stable.[9]
-
Fluorescence Lifetime: In dynamic quenching, the fluorescence lifetime of the fluorophore decreases in the presence of the quencher. In static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[9]
Q3: What is the inner filter effect and how can I avoid it?
A3: The inner filter effect is an artifact in fluorescence measurements that occurs at high sample concentrations. It can be divided into two types:
-
Primary Inner Filter Effect: The excessive absorption of excitation light by the sample, leading to non-uniform illumination of the cuvette.
-
Secondary Inner Filter Effect: The re-absorption of emitted fluorescence by other fluorophore molecules in the solution.
Both effects can lead to a non-linear relationship between concentration and fluorescence intensity and can distort the emission spectrum.[17]
-
Solution: To minimize the inner filter effect, it is recommended to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength.[18]
Data Presentation
Table 1: Photophysical Properties of a Naphthalimide Derivative in Different Solvents
| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Chloroform | ~350 | ~450 | ~100 | - |
| Methanol | ~350 | ~520 | ~170 | - |
| Ethanol | ~350 | ~525 | ~175 | 0.12 |
| DMSO | ~350 | - | - | 0.003 |
Data adapted from a study on 4-phenyl-1,8-naphthalimide, a related compound, to illustrate solvent effects.[19] The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths.
Table 2: Influence of Solvent Polarity on the Emission Maximum of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride
| Solvent | Emission Maximum (nm) |
| Butanol | 356 |
| DMF | 356 |
| DMSO | 359 |
Data from a study on a derivative of this compound, showing a slight red shift with increasing solvent polarity.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 5-amino-1H,3H-benzo[DE]isochroman-1,3-dione.[16]
Materials:
-
5-amino-1H,3H-benzo[DE]isochroman-1,3-dione
-
Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Chloroform
Procedure:
-
In a three-necked flask, dissolve 8 mmol of 5-amino-1H,3H-benzo[DE]isochroman-1,3-dione in 432 mL of an aqueous sulfuric acid solution (1:5 v/v H₂SO₄:water).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 12 mmol of sodium nitrite while stirring continuously at 0 °C for 1 hour.
-
After 1 hour, allow the reaction mixture to gradually warm to room temperature.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate using a Kiriyama funnel.
-
Wash the filter cake with deionized water and dry.
-
Recrystallize the crude product from chloroform to obtain pure this compound.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a well-characterized standard.[18][20][21]
Materials:
-
This compound (sample)
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer
-
Fluorometer
-
10 mm path length quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[18]
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectrum for each solution.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer.
-
Record the fluorescence emission spectrum for each solution, ensuring to use the same instrument settings (e.g., slit widths) for all measurements.
-
Record the emission spectrum of a solvent blank.
-
-
Data Analysis:
-
Correct the emission spectra by subtracting the solvent blank spectrum.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
-
Quantum Yield Calculation:
-
Determine the gradient (slope) of the linear fit for both the sample and the standard plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for low fluorescence intensity.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. Cyclic Dipeptide-Guided Aggregation-Induced Emission of Naphthalimide and Its Application for the Detection of Phenolic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) Aggregation-Caused Quenching-Type Naphthalimide [research.amanote.com]
- 9. fiveable.me [fiveable.me]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dispersion Performances and Fluorescent Behaviors of Naphthalic Anhydride Doped in Poly(acrylic acid) Frameworks for pH-Sensitive Ibuprofen Delivery via Fractal Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Photobleaching - Wikipedia [en.wikipedia.org]
- 15. Photostable fluorescent probes based on multifunctional group substituted naphthalimide dyes for imaging of lipid droplets in live cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. edinst.com [edinst.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 3-Hydroxy- vs. 4-Hydroxy-1,8-Naphthalic Anhydride for Researchers and Drug Development Professionals
In the landscape of advanced chemical synthesis and drug development, the selection of appropriate building blocks is paramount to the successful design of novel functional molecules. Among the versatile scaffolds available, substituted 1,8-naphthalic anhydrides have garnered significant attention due to their unique photophysical properties and synthetic accessibility. This guide provides a detailed comparative analysis of two key isomers, 3-hydroxy-1,8-naphthalic anhydride and 4-hydroxy-1,8-naphthalic anhydride, offering insights into their chemical properties, synthesis, and applications, supported by available data.
Physicochemical and Spectroscopic Properties
The position of the hydroxyl group on the naphthalic anhydride backbone significantly influences the electronic and steric environment of the molecule, leading to distinct physicochemical and spectroscopic characteristics. These differences are critical in determining their suitability for specific applications.
| Property | This compound | 4-Hydroxy-1,8-naphthalic anhydride |
| Molecular Formula | C₁₂H₆O₄ | C₁₂H₆O₄ |
| Molecular Weight | 214.17 g/mol [1] | 214.17 g/mol |
| CAS Number | 23204-36-6[1] | 52083-08-6[2] |
| Appearance | Light yellow to yellow powder/crystal[3] | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents like DMSO and DMF. | Soluble in organic solvents; hydrolyzes in water.[4] |
| Key Spectroscopic Data | ¹H NMR: Shows characteristic aromatic proton signals.[1][5] IR (KBr): Exhibits characteristic peaks for hydroxyl and anhydride carbonyl groups.[1][6] Mass Spec: Molecular ion peak at m/z 214.[1] | ¹H NMR & ¹³C NMR: The hydroxyl group at the 4-position influences the chemical shifts of neighboring protons.[2] 2D NMR techniques like COSY and HSQC are used for detailed structural elucidation.[2] UV-Vis: Introduction of the hydroxyl group can cause a red shift (bathochromic shift) in the absorption maximum due to intramolecular charge transfer (ICT).[2] |
Synthesis and Reactivity
The synthetic routes to 3-hydroxy and 4-hydroxy-1,8-naphthalic anhydride differ, reflecting the distinct reactivity of the naphthalene core.
This compound is commonly synthesized from 5-aminobenzo[de]isochromene-1,3-dione through a diazotization reaction followed by hydrolysis.[7] This multi-step process involves the conversion of the amino group to a hydroxyl group.
4-Hydroxy-1,8-naphthalic anhydride can be prepared via several methods. One common route involves a two-step synthesis from 4-bromo-1,8-naphthalimide derivatives, which includes a nucleophilic substitution with a methoxy group followed by demethylation.[2] Another established method starts from the more readily available acenaphthene, involving a sequence of nitration, oxidation, reduction, and finally hydroxylation.[2]
The hydroxyl group in both isomers is a key reactive site, amenable to further functionalization, such as esterification, to modify the molecule's properties for specific applications.[2]
Applications in Research and Development
Both isomers serve as crucial intermediates in the synthesis of a wide range of functional molecules, particularly in the development of fluorescent probes and potential therapeutic agents.
Fluorescent Probes
The 1,8-naphthalimide scaffold is a well-established fluorophore, and the introduction of a hydroxyl group significantly modulates its photophysical properties.[8] The position of this electron-donating group influences the intramolecular charge transfer (ICT) characteristics, which is fundamental to the design of "turn-on" or ratiometric fluorescent probes.[9]
-
4-Hydroxy-1,8-naphthalimide derivatives are extensively used in the development of fluorescent probes for various applications, including chemical sensing and biological imaging.[8] The hydroxyl group at the 4-position enhances the fluorescence quantum yield and allows for easy structural modification.[8] These probes are designed to detect a range of analytes and biological events.
-
3-Hydroxy-1,8-naphthalimide derivatives have shown particular promise in the development of fluorescent probes for detecting species like hydrogen sulfide (H₂S).[10] The hydroxyl group at the 3-position can facilitate excited-state proton transfer (ESPT), leading to a large Stokes shift and red-shifted fluorescence emission, which is highly desirable for biological imaging to minimize background interference.[10]
Drug Development
The 1,8-naphthalimide core is a known DNA intercalator, and its derivatives have been investigated as potential anticancer agents.
-
4-Hydroxy-1,8-naphthalic anhydride serves as a versatile precursor for the synthesis of analogs of known chemotherapeutics like mitonafide and pinafide, which act as DNA intercalators and topoisomerase II inhibitors.[2] By functionalizing the hydroxyl group, researchers can attach various pharmacophores to enhance the drug's properties and selectivity.[2]
Experimental Protocols
While specific experimental conditions can vary, the following provides a general overview of the synthetic procedures.
General Synthesis of this compound
A common synthetic route involves the diazotization of an amino precursor followed by hydrolysis.
Caption: Synthetic pathway for this compound.
Protocol:
-
Diazotization: 5-Aminobenzo[de]isochromene-1,3-dione is dissolved in an aqueous solution of sulfuric acid and cooled to 0°C.[7]
-
A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt intermediate.[7]
-
Hydrolysis: The reaction mixture is then heated, leading to the hydrolysis of the diazonium salt to yield this compound.[7]
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.[7]
General Synthesis of 4-Hydroxy-1,8-naphthalic anhydride from 4-Bromo-1,8-naphthalimide
This method involves nucleophilic substitution and subsequent deprotection.
Caption: Synthesis of 4-hydroxy-1,8-naphthalic anhydride from a bromo-precursor.
Protocol:
-
Nucleophilic Substitution: A 4-bromo-1,8-naphthalimide derivative is reacted with sodium methoxide in a suitable solvent to displace the bromine atom with a methoxy group.[2]
-
Demethylation: The resulting 4-methoxy-1,8-naphthalimide derivative is then treated with a demethylating agent, such as hydrobromic acid, to convert the methoxy group into a hydroxyl group, yielding the final product.[2]
Logical Workflow for Fluorescent Probe Development
The development of fluorescent probes based on these scaffolds typically follows a structured workflow.
Caption: Workflow for developing fluorescent probes.
This workflow highlights the critical decision points, from the initial choice of the core fluorophore to the final application-specific testing. The selection between the 3-hydroxy and 4-hydroxy isomer will depend on the desired photophysical properties, such as the emission wavelength and the sensing mechanism (e.g., ICT vs. ESPT).
Conclusion
Both 3-hydroxy- and 4-hydroxy-1,8-naphthalic anhydride are valuable building blocks in the fields of materials science and medicinal chemistry. The choice between these two isomers should be guided by the specific requirements of the target application. 4-Hydroxy-1,8-naphthalic anhydride is a well-established precursor for fluorescent probes and potential anticancer agents, benefiting from its strong fluorescence and versatile reactivity. In contrast, this compound offers unique advantages for applications requiring long-wavelength emission and large Stokes shifts, driven by its propensity for excited-state proton transfer. A thorough understanding of their distinct properties is crucial for the rational design of novel and effective functional molecules.
References
- 1. This compound | C12H6O4 | CID 598539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydroxy-1,8-naphthalic Anhydride|CAS 52083-08-6 [benchchem.com]
- 3. This compound | 23204-36-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Chloro-1,8-naphthalic anhydride, 94% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound(23204-36-6) 1H NMR spectrum [chemicalbook.com]
- 6. This compound(23204-36-6) IR Spectrum [m.chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3-Hydroxy-1,8-naphthalic Anhydride and BODIPY Dyes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging, the selection of an appropriate fluorescent probe is paramount to the success of experimental outcomes. This guide provides an objective comparison between two prominent classes of fluorophores: 3-Hydroxy-1,8-naphthalic anhydride derivatives and Boron-Dipyrromethene (BODIPY) dyes. We will delve into their photophysical properties, applications in cell imaging, and provide standardized experimental protocols to assist researchers in making informed decisions for their specific imaging needs.
At a Glance: Key Differences
| Feature | This compound Derivatives | BODIPY Dyes |
| Core Structure | Naphthalene-based aromatic system | Boron-dipyrromethene core |
| Fluorescence Mechanism | Often relies on Intramolecular Charge Transfer (ICT) or Excited-State Proton Transfer (ESPT) | Primarily based on a highly conjugated π-electron system |
| Key Advantages | Large Stokes shifts, sensitive to microenvironment polarity, valuable for creating ratiometric and "turn-on" probes.[1] | High fluorescence quantum yields, sharp emission peaks, excellent photostability, and tunable spectral properties.[2][] |
| Common Applications | Primarily used as building blocks for chemosensors to detect specific analytes (e.g., metal ions, pH, reactive oxygen species).[1] | Widely used for general cell staining (e.g., lipids, organelles) and as bright, stable labels for biomolecules.[2][] |
Quantitative Photophysical Properties
The following table summarizes key photophysical parameters for representative derivatives of both dye classes. It is important to note that these values can vary significantly depending on the specific molecular structure and the local environment.
| Parameter | This compound Derivatives | BODIPY Dyes |
| Typical Excitation Max (λex) | 400 - 450 nm | 480 - 650 nm |
| Typical Emission Max (λem) | 500 - 600 nm | 500 - 700 nm |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | 70,000 - 150,000 M⁻¹cm⁻¹[2] |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.9 (highly solvent and analyte dependent)[4][5] | Often > 0.8, even in aqueous media[2] |
| Photostability | Generally good, but can be susceptible to photobleaching under prolonged illumination.[6] | Excellent, a key advantage for long-term imaging experiments.[2][7][8] |
| Stokes Shift | Typically large (>100 nm) | Generally small (10 - 30 nm), but can be engineered to be larger |
Experimental Protocols for Cell Imaging
General Protocol for Staining Live Cells with BODIPY Dyes
This protocol is a general guideline for staining live cells with commonly used BODIPY dyes for lipid droplet or organelle visualization.
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Preparation of Staining Solution:
-
Prepare a 1-5 mM stock solution of the BODIPY dye in anhydrous dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in pre-warmed complete cell culture medium or a suitable buffer (e.g., PBS) to a final working concentration of 1-10 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm PBS or culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence or confocal microscope with the appropriate filter sets for the specific BODIPY dye.
-
General Protocol for Imaging with 3-Hydroxy-1,8-naphthalimide-Based Probes
Probes based on this compound are often designed as "turn-on" sensors for specific analytes. The following is a generalized protocol for their application.
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the naphthalimide-based probe in DMSO.
-
Dilute the stock solution in serum-free medium or a suitable buffer to the final working concentration (typically 1-20 µM).
-
Remove the culture medium, wash with PBS, and incubate the cells with the probe-containing solution for 30-60 minutes at 37°C.
-
-
Analyte Stimulation (if applicable):
-
For probes that detect endogenous analytes, proceed to imaging after a wash step.
-
For detecting responses to external stimuli, wash the cells to remove excess probe and then treat with the desired analyte in culture medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate excitation and emission filters. Time-lapse imaging can be performed to monitor the fluorescence change in response to the analyte.
-
Signaling Pathways and Experimental Workflows
Synthesis of Fluorescent Probes
The synthesis of these fluorescent probes typically involves a multi-step chemical process. The following diagrams illustrate the general workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New photostable naphthalimide-based fluorescent probe for mitochondrial imaging and tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 3-Hydroxy-1,8-naphthalic Anhydride Probes for Quantitative Analysis
In the realm of chemical biology and drug development, the precise quantification of specific analytes is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. Among the various fluorophores available, those based on the 1,8-naphthalimide scaffold have garnered significant attention due to their excellent photophysical properties. This guide provides a detailed validation of probes derived from 3-Hydroxy-1,8-naphthalic anhydride, comparing their performance with alternative probes and presenting supporting experimental data for researchers, scientists, and drug development professionals.
Overview of 1,8-Naphthalimide-Based Probes
Probes based on the 1,8-naphthalimide structure are widely utilized due to their high photostability, substantial Stokes shifts, and high fluorescence quantum yields.[1][2] The electron-deficient imide portion and the electron-rich naphthalene ring allow for the modulation of their optical properties by introducing different substituents.[1] Specifically, introducing an electron-donating group, such as a hydroxyl group at the C-4 position, can lead to a highly fluorescent structure due to intramolecular charge transfer (ICT).[1][3] Conversely, electron-withdrawing groups tend to decrease fluorescence efficiency.[1] This "push-pull" chromophore system is a key feature of many 1,8-naphthalimide probes.[3]
Derivatives of this compound are a specific class of these probes known for their strong photoacidity, which facilitates excited-state proton transfer (ESPT) and results in red-shifted fluorescence emission.[4] This unique characteristic is leveraged in the design of reaction-based fluorescent probes for the selective detection of various biologically important molecules.[4]
Performance Characteristics of this compound Probes
The validation of a fluorescent probe hinges on several key performance metrics. Probes derived from this compound have demonstrated favorable characteristics, particularly in the detection of hydrogen sulfide (H₂S).
Table 1: Performance Comparison of a 3-Hydroxy-1,8-naphthalimide-based H₂S Probe (L1) and an Alternative 1,8-Naphthalimide-based H₂S Probe.
| Parameter | 3-Hydroxy-1,8-naphthalimide Probe (L1) for H₂S | Alternative 1,8-Naphthalimide Probe (Compound 2) for H₂S |
| Analyte | Hydrogen Sulfide (H₂S) | Hydrogen Sulfide (H₂S) |
| Excitation Wavelength (λex) | 351 nm[5] | Not Specified |
| Emission Wavelength (λem) | 450 nm and 599 nm[5] | 520 nm[1] |
| Detection Mechanism | H₂S-triggered SNAr reaction with a 2,4-dinitrobenzenesulfonyl (DNBS) recognition motif, leading to fluorescence "turn-on".[4][5] | H₂S-mediated reduction of an azide group to an amine, resulting in fluorescence enhancement.[1] |
| Response Time | Not Specified | Reaches equilibrium within 60 minutes.[1] |
| pH Range | Effective between pH 5 and 9.[5] | Tested at pH 7.0, 7.2, and 7.4.[1] |
| Key Advantages | Long-wavelength emission via ESPT.[4][5] | High photostability and ease of structural modification.[1] |
Signaling Pathway and Experimental Workflow
The rational design of fluorescent probes based on this compound involves a clear understanding of their detection mechanism and the experimental steps required for their validation.
Caption: General signaling pathway for a "turn-on" fluorescent probe.
Caption: A typical experimental workflow for the validation of a new fluorescent probe.
Experimental Protocols
The synthesis and validation of these probes follow established chemical and analytical procedures.
Synthesis of a Representative H₂S Probe (L1)
The synthesis of a probe designated as L1, designed for H₂S detection, is a two-step process.[5]
-
Synthesis of 3-OH-1,8-NI: this compound (0.5 mmol) is reacted with benzylamine (1.0 mmol) in 2-methoxyethanol (3.0 mL) under reflux at 124 °C for 4 hours. After cooling, the mixture is poured into cold 6% HCl to precipitate the crude product. The product is then purified by column chromatography to yield 3-hydroxy-1,8-naphthalimide (3-OH-1,8-NI) as a yellow solid.[5]
-
Synthesis of Probe L1: The intermediate, 3-OH-1,8-NI, is then reacted with 2,4-dinitrobenzenesulfonyl chloride to afford the final probe, L1.[5]
General Protocol for Fluorescence Spectroscopy
Fluorescence measurements are conducted to evaluate the probe's response to the target analyte.
-
Preparation of Solutions: Stock solutions of the probe and the analyte are prepared in an appropriate solvent (e.g., DMSO). Working solutions are made by diluting the stock solutions in a buffer (e.g., phosphate buffer, pH 7.4).[5]
-
Spectral Measurements: The fluorescence emission spectra of the probe are recorded in the absence and presence of varying concentrations of the analyte using a spectrofluorometer. The excitation wavelength is set to the absorption maximum of the probe.[5][6]
-
Selectivity Studies: To assess the selectivity of the probe, its fluorescence response to the target analyte is compared with its response to other potentially interfering species.[1]
-
pH Studies: The effect of pH on the probe's fluorescence is evaluated to determine the optimal pH range for its application.[5][6]
Comparison with Other Fluorescent Probes
While 1,8-naphthalimide-based probes offer significant advantages, other classes of fluorophores are also widely used.
Table 2: General Comparison of Common Fluorophore Classes
| Fluorophore Class | Key Advantages | Key Disadvantages |
| 1,8-Naphthalimides | High photostability, large Stokes shifts, ease of structural modification, tunable emission.[1][2] | Can have lower quantum yields compared to some other classes. |
| Rhodamines | High quantum yields, excellent photostability, long-wavelength emission.[1] | Can be prone to self-quenching at high concentrations. |
| BODIPY Dyes | High absorption coefficients, sharp emission peaks, high quantum yields, generally insensitive to solvent polarity and pH.[1] | Can be susceptible to photobleaching. |
| Coumarins | Good quantum yields, sensitive to solvent polarity.[1] | Often have smaller Stokes shifts. |
| Cyanines | Emission in the red and near-infrared regions, high extinction coefficients.[1] | Can have lower photostability. |
Conclusion
Probes derived from this compound represent a robust and versatile platform for the development of fluorescent sensors for quantitative analysis. Their excellent photophysical properties, including high photostability and tunable emission through mechanisms like ESPT, make them highly suitable for detecting biologically relevant analytes such as H₂S. While other fluorophore classes offer competitive advantages in specific contexts, the ease of synthesis and structural modification of 1,8-naphthalimides ensures their continued prominence in the field of chemical sensing and bioimaging. The experimental data and protocols presented in this guide provide a solid foundation for researchers to validate and apply these powerful analytical tools in their work.
References
- 1. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids for ESPT-Driven H2S Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Performance of 3-Hydroxy-1,8-naphthalic Anhydride Derivatives in Various Solvents: A Comparative Analysis
For researchers and professionals in drug development and material science, understanding the behavior of fluorescent molecules in different solvent environments is paramount. This guide provides a comparative evaluation of the performance of derivatives of 3-Hydroxy-1,8-naphthalic anhydride, specifically 4-hydroxy-3-nitro-1,8-naphthalic anhydride and 4-hydroxy-3-amino-1,8-naphthalic anhydride, in a range of organic solvents. Due to a lack of extensive publicly available data on the unsubstituted this compound, this analysis focuses on its closely related derivatives to infer its potential photophysical characteristics.
Spectroscopic Performance in Different Solvents
The polarity of the solvent can significantly influence the absorption and emission properties of fluorescent compounds. The following tables summarize the available spectroscopic data for two key derivatives of this compound in dimethyl sulfoxide (DMSO), ethanol, and butanol. These solvents were chosen to represent a range of polarities.
Table 1: Spectroscopic Data for 4-hydroxy-3-nitro-1,8-naphthalic anhydride
| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
| Butanol | 220 | 356 |
| Ethanol | 244 | - |
| DMSO | 284, 402 | 359 |
Data sourced from a study on the fluorescent and conductivity properties of 4-hydroxy-3-nitro-1,8-naphthalic anhydride.[1]
Table 2: Spectroscopic Data for 4-hydroxy-3-amino-1,8-naphthalic anhydride
| Solvent | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
| Ethanol | 240, 338 | 375 |
| DMSO | - | 378 |
Data sourced from a study on the synthesis, luminescence, and absorption properties of 4-hydroxy-3-amino-1,8-naphthalic anhydride.
The data indicates that the electronic transitions of these molecules are sensitive to the solvent environment. For the nitro-substituted derivative, a noticeable red shift (bathochromic shift) in the absorption maximum is observed when moving to the more polar solvent, DMSO.[1] Similarly, a slight red shift in the emission maximum is seen for both derivatives in more polar solvents, suggesting a larger dipole moment in the excited state.
Solubility Profile
While comprehensive quantitative solubility data is limited, this compound is reported to be soluble in dimethylformamide (DMF). The parent compound, 1,8-naphthalic anhydride, is slightly soluble in acetic acid and very soluble in ether and alcohol.[2] This suggests that this compound likely exhibits good solubility in polar aprotic and polar protic solvents.
Experimental Protocols
The following are generalized experimental methodologies for the characterization of the photophysical properties of naphthalic anhydride derivatives.
Synthesis of this compound
A general procedure for the synthesis of 5-hydroxybenzo[de]isochroman-1,3-dione (this compound) involves the diazotization of 5-aminobenzo[de]isochromene-1,3-dione followed by hydrolysis. The amino derivative is dissolved in an aqueous sulfuric acid solution and cooled. Sodium nitrite is then added to form the diazonium salt. The reaction mixture is subsequently heated to facilitate hydrolysis. The crude product can be purified by recrystallization from a suitable solvent such as chloroform.[3]
UV-Visible Absorption and Fluorescence Spectroscopy
Solutions of the compound of interest are prepared in various spectroscopic-grade solvents at a specific concentration (e.g., 1 x 10⁻⁵ M). UV-Vis absorption spectra are recorded using a double beam spectrophotometer over a wavelength range of 200-800 nm. Fluorescence emission and excitation spectra are measured using a spectrofluorometer. For emission spectra, the excitation wavelength is typically set at the absorption maximum of the compound in the respective solvent.
Visualizing Experimental and Logical Workflows
To illustrate the processes involved in evaluating the performance of these compounds, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and performance evaluation of this compound.
Caption: Influence of solvent on the photophysical properties of a fluorophore.
References
Unveiling the Selectivity of 3-Hydroxy-1,8-naphthalic Anhydride-Based Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of a sensor is paramount. This guide provides a comparative analysis of the cross-reactivity of fluorescent sensors based on the 3-Hydroxy-1,8-naphthalic anhydride scaffold. By presenting key experimental data and detailed protocols, this document aims to facilitate an informed selection of sensing platforms for various analytical applications.
The 1,8-naphthalimide scaffold, particularly with a hydroxyl group at the 3- or 4-position, is a privileged fluorophore in the design of fluorescent probes.[1] Its derivatives are known for their high photostability, significant Stokes shifts, and tunable emission properties, making them ideal candidates for developing sensors for a wide range of analytes, including metal ions and biothiols.[1][2] The core principle behind their function often involves mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the binding of an analyte modulates the fluorescence output, leading to a detectable signal.
Comparative Analysis of Sensor Selectivity
The performance of a sensor is critically defined by its ability to selectively detect the target analyte in a complex mixture of potential interferents. The following table summarizes the cross-reactivity data for several this compound-based sensors designed for different target analytes. The data represents the relative fluorescence response of the sensor in the presence of various interfering species compared to the response elicited by the primary analyte.
| Sensor/Probe | Target Analyte | Interfering Species | Relative Fluorescence Response (%) | Reference |
| Probe F6 | Al³⁺ | Cu²⁺, Co²⁺, K⁺, Mg²⁺, Mn²⁺, Pb²⁺, Zn²⁺, Fe²⁺, Na⁺, Ca²⁺, Ni²⁺, Cd²⁺, Fe³⁺, Sn²⁺, Hg²⁺ | No significant change | [3] |
| Probe 1 | Hg²⁺ | Various metal ions (unspecified) | ~20-fold enhancement for Hg²⁺, minimal for others | [4] |
| MMN | Fe³⁺ | Biologically relevant ions (unspecified) | No obvious interference | |
| EEN | Fe³⁺ | Biologically relevant ions (unspecified) | No obvious interference | |
| NAP-DNP | Biothiols (Cys, Hcy, GSH) | Other amino acids | High selectivity for biothiols | [5] |
| HBN | Fe³⁺ | Ca²⁺, Na⁺, Cu²⁺, Zn²⁺, Pb²⁺, Co²⁺, Ni²⁺, Mn²⁺, Fe²⁺ | No obvious interference | [6] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying principles and experimental procedures, the following diagrams illustrate the general signaling pathway of these sensors and a typical workflow for cross-reactivity studies.
Caption: General signaling pathway of a 1,8-naphthalimide-based fluorescent sensor.
Caption: A typical experimental workflow for cross-reactivity studies.
Experimental Protocols
The following is a generalized experimental protocol for conducting cross-reactivity studies with this compound-based sensors. Specific parameters such as concentrations, incubation times, and solvents should be optimized for each sensor-analyte system.
1. Materials and Reagents:
-
This compound-based sensor
-
Target analyte
-
A panel of potential interfering species (e.g., various metal salts, amino acids, common biological ions).
-
High-purity solvents (e.g., ethanol, methanol, DMSO, acetonitrile).[3][4]
-
Buffer solutions of appropriate pH (e.g., PBS, HEPES, Britton-Robinson).[4][7]
-
Deionized or distilled water.[8]
2. Instrumentation:
-
Fluorometer/Spectrofluorometer with temperature control.
-
UV-Vis Spectrophotometer.
-
pH meter.
-
Vortex mixer and micropipettes.
3. Stock Solution Preparation:
-
Prepare a stock solution of the sensor (typically in the range of 1-10 mM) in a suitable organic solvent like DMSO or ethanol.
-
Prepare stock solutions of the target analyte and all potential interfering species in an appropriate solvent (e.g., water or the same buffer to be used in the experiment). The concentration is typically higher than the final working concentration (e.g., 10-100 mM).
4. Selectivity Experiment:
-
In a series of fluorescence cuvettes, add the appropriate buffer solution.
-
To each cuvette, add an aliquot of the sensor stock solution to reach the desired final concentration (e.g., 5-10 µM).[4] Mix well.
-
Measure the initial fluorescence intensity of the sensor solution (I₀).
-
To the first cuvette, add a specific concentration of the target analyte and record the fluorescence intensity (I).
-
To the subsequent cuvettes, add the same concentration of each of the potential interfering species and record their respective fluorescence intensities (I_interferent).
-
Ensure that the final volume and the concentration of the sensor are the same in all cuvettes.
-
The measurements are typically taken after a short incubation period to allow for the reaction to stabilize.[4]
5. Competition Experiment (Anti-interference Study):
-
To a cuvette containing the sensor in the buffer solution, first add the potential interfering species at a concentration significantly higher than the target analyte (e.g., 10-fold or 100-fold excess).
-
Measure the fluorescence intensity.
-
Then, add the target analyte to this mixture and record the final fluorescence intensity.
-
Compare this final intensity to the intensity obtained in the presence of the target analyte alone to assess if the interferent inhibits the sensor's response.
6. Data Analysis:
-
The selectivity is often visualized by plotting a bar graph of the fluorescence intensity or the fluorescence enhancement (I/I₀) of the sensor in the presence of the target analyte and each of the interfering species.
-
A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.
This guide provides a foundational understanding of the cross-reactivity of this compound-based sensors. For specific applications, it is crucial to consult the primary literature and perform rigorous validation experiments under conditions that mimic the intended analytical environment.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A 3,5-dinitropyridin-2yl substituted naphthalimide-based fluorescent probe for the selective detection of biothiols and its application in cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis of naphthalimide derivatives and its recognition of Fe3+] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of 3-Hydroxy-1,8-naphthalic anhydride Against Standard Fluorescent Markers
In the landscape of fluorescence spectroscopy, the selection of an appropriate fluorescent standard is paramount for accurate and reproducible quantitative analysis. This guide provides a comparative benchmark of 3-Hydroxy-1,8-naphthalic anhydride against widely recognized fluorescent standards: Quinine Sulfate, Fluorescein, and Rhodamine B. The following sections detail the photophysical properties, experimental protocols for their characterization, and a direct comparison to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Photophysical Properties: A Head-to-Head Comparison
The utility of a fluorescent standard is defined by its intrinsic photophysical properties. Key parameters include the molar extinction coefficient (ε), excitation (λex) and emission (λem) maxima, Stokes shift, and fluorescence quantum yield (Φf). A summary of these properties for this compound and the selected standards is presented below.
It is important to note that comprehensive photophysical data for this compound is not as readily available in peer-reviewed literature as for the established standards. The data presented here for this compound is based on available information for its derivatives, specifically 4-substituted N-alkyl-1,8-naphthalimides, which are formed from the anhydride and are known to possess strong fluorescence characteristics. The quantum yield, in particular, should be considered an estimate based on these derivatives.
| Fluorescent Standard | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent |
| This compound (derivative) | ~10,000 - 20,000 | ~400 - 430 | ~500 - 530 | ~100 - 130 | ~0.3 - 0.6* | Ethanol/Water |
| Quinine Sulfate | ~13,000 (at 347 nm) | 347 | 450 | 103 | 0.55 | 0.1 M H₂SO₄ |
| Fluorescein | ~76,900 (at 490 nm) | 490 | 514 | 24 | 0.95 | 0.1 M NaOH |
| Rhodamine B | ~106,000 (at 543 nm) | 543 | 565 | 22 | 0.65 | Ethanol |
*Note: The quantum yield for this compound is an estimated range based on values reported for its 4-amino substituted naphthalimide derivatives. Experimental verification is recommended for specific applications.
Experimental Protocols
Accurate determination of the photophysical parameters listed above is crucial. Below are detailed protocols for measuring the fluorescence quantum yield and the excitation and emission spectra.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the relative method for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
1. Materials and Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with known quantum yield (e.g., Quinine Sulfate)
-
Sample of interest (this compound)
-
Appropriate solvents (e.g., 0.1 M H₂SO₄ for Quinine Sulfate, Ethanol/Water for the sample)
2. Procedure:
- Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the appropriate solvents.
- Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure a linear relationship between absorbance and fluorescence intensity and to minimize inner filter effects.
- Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The same excitation wavelength should be used for both the standard and the sample.
- Measure Fluorescence Emission:
- Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
- Record the fluorescence emission spectrum for each dilution of the standard and the sample.
- Integrate the area under the emission curve for each measurement.
- Data Analysis:
- For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance.
- Determine the slope (gradient) of the linear fit for both plots.
- Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φf_sample):
Protocol 2: Measurement of Excitation and Emission Spectra
1. Instrumentation:
-
Fluorometer with excitation and emission monochromators.
2. Procedure for Emission Spectrum:
- Prepare a dilute solution of the sample in a suitable solvent.
- Set the excitation monochromator to the wavelength of maximum absorption (λex_max) of the sample.
- Scan the emission monochromator over a range of wavelengths to detect the emitted fluorescence.
- The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem_max).
3. Procedure for Excitation Spectrum:
- Set the emission monochromator to the wavelength of maximum emission (λem_max) of the sample.
- Scan the excitation monochromator over a range of wavelengths.
- The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex_max).
Visualizing the Experimental Workflow
The following diagrams illustrate the key experimental workflows described in the protocols.
Conclusion
This compound, and more specifically its naphthalimide derivatives, exhibit promising characteristics as fluorescent probes, with a notable Stokes shift that is advantageous for minimizing self-absorption and improving signal-to-noise ratios. While its quantum yield is generally lower than that of fluorescein, it is comparable to or higher than that of quinine sulfate. The choice of a fluorescent standard ultimately depends on the specific requirements of the experiment, including the desired excitation and emission wavelengths, the solvent system, and the required brightness. This guide provides the foundational data and protocols to assist researchers in making a well-informed selection. For critical applications, it is always recommended to experimentally verify the photophysical properties of any fluorescent compound under the specific conditions of use.
A Comparative Guide to Assays Utilizing 3-Hydroxy-1,8-naphthalic Anhydride and Its Derivatives
For researchers, scientists, and drug development professionals, the selection of appropriate assay technologies is paramount for generating reproducible and reliable data. 3-Hydroxy-1,8-naphthalic anhydride and its derivatives have emerged as a versatile class of fluorescent probes with broad applications in biological research. This guide provides an objective comparison of the performance of assays using these naphthalimide-based probes against common alternatives, supported by experimental data and detailed methodologies.
Performance Comparison of Fluorescent Probes
The choice of a fluorescent probe significantly impacts the sensitivity, specificity, and reliability of an assay. Naphthalimide-based probes, derived from this compound, offer distinct advantages in terms of photostability and tunable fluorescence properties. However, a direct comparison with established dyes like fluorescein, rhodamine, and cyanine derivatives is crucial for informed decision-making.
| Feature | Naphthalimide-based Probes (e.g., NAP-Py-N3) | Rhodamine-based Probes (Representative) | Fluorescein-based Probes (e.g., H2DCFDA) |
| Fluorescence Enhancement | ~54-fold[1] | 7 to 120-fold[1] | Variable, often lower than naphthalimides |
| Limit of Detection (LOD) | 15.5 nM for H₂S detection[1] | As low as 126 nM for some H₂S probes[1] | Generally in the nanomolar range |
| Response Time | Plateau reached within 20 minutes for H₂S detection[1] | 1 to 30 minutes for H₂S detection[1] | 5 to 15 minutes for ROS detection[2] |
| Excitation Wavelength (nm) | ~400-450 | Varies (e.g., 455 nm)[1] | ~495 |
| Emission Wavelength (nm) | ~550-560[1] | Varies (e.g., 515 nm, 525 nm)[1] | ~525 |
| Stokes Shift (nm) | Large, often >100 nm[1] | Varies | ~30 |
| Photostability | Generally high[3] | Moderate to high | Prone to photobleaching |
| Quantum Yield of Product | 0.36 for an H₂S probe product[1] | Not always reported | Generally lower than naphthalimides |
| pH Sensitivity | Can be designed to be pH-sensitive or insensitive[4] | Some derivatives are pH-sensitive[5] | Fluorescence is pH-dependent |
Table 1: Performance Metrics of Selected Fluorescent Probes. This table provides a comparative overview of key performance indicators for naphthalimide-based probes and other common fluorescent dyes used in biological assays. The data for naphthalimide and rhodamine probes for H₂S detection are drawn from a comparative guide[1], while general characteristics of fluorescein-based probes are also included.
Experimental Protocols
Detailed and standardized protocols are essential for ensuring the reproducibility and reliability of experimental results. Below are methodologies for key assays where this compound derivatives are employed, as well as protocols for alternative assays.
Protocol 1: Detection of Reactive Oxygen Species (ROS) using a Naphthalimide-based Probe
This protocol describes a general procedure for detecting intracellular ROS using a mitochondria-targeting naphthalimide-based fluorescent probe for hypochlorous acid (HClO).
Materials:
-
Mitochondria-targeting naphthalimide-based probe for HClO
-
Cells of interest (e.g., PC-12 cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
HClO solution (for positive control)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope
Procedure:
-
Probe Preparation: Prepare a stock solution of the naphthalimide-based probe in DMSO. The final concentration for cell staining will typically be in the low micromolar range.
-
Cell Culture: Culture PC-12 cells in a suitable medium until they reach the desired confluence for imaging.
-
Cell Staining:
-
Wash the cells with PBS.
-
Incubate the cells with the naphthalimide-based probe in serum-free medium for a specified time (e.g., 30 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.
-
-
ROS Induction (Optional): To induce ROS production for a positive control, treat the cells with a known concentration of HClO for a short period.
-
Imaging:
-
Wash the cells with PBS to remove excess probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the naphthalimide probe (e.g., excitation at ~405 nm and emission at ~488 nm). A significant increase in blue fluorescence indicates the presence of HClO[6].
-
Protocol 2: Alternative Assay for ROS Detection using 2',7'-dichlorofluorescein diacetate (H2DCFDA)
H2DCFDA is a widely used alternative for detecting intracellular ROS.
Materials:
-
H2DCFDA
-
DMSO
-
1X PBS
-
Tissue or cells of interest
-
Orbital shaker
-
Confocal microscope
Procedure:
-
Dye Preparation: Reconstitute H2DCFDA in DMSO. Immediately before use, dissolve the reconstituted dye in 1X PBS to a final concentration of 10 µM[2]. Vortex for 15-30 seconds to ensure even dispersion[2].
-
Tissue/Cell Preparation: Dissect the tissue of interest in 1X PBS. Ensure that extraneous tissue is removed[2].
-
Staining: Incubate the tissue/cells with the H2DCFDA solution for 5 to 15 minutes in a dark chamber on an orbital shaker at room temperature[2].
-
Washing: Perform three 5-minute washes in 1X PBS on an orbital shaker at room temperature[2].
-
Imaging: Mount the stained tissue/cells and immediately capture images using a confocal microscope. Increased fluorescence indicates the presence of ROS. The entire protocol can be completed within 2 to 3 hours[2].
Protocol 3: Cell Viability Assay using a Naphthalimide Derivative
While specific protocols for cell viability assays using this compound derivatives are not as widespread as for other applications, their fluorescent properties can be harnessed for this purpose, for example, by designing probes that are activated by intracellular esterases in viable cells. The general workflow would be similar to other fluorescence-based viability assays.
Protocol 4: Alternative Cell Viability Assay - MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cells and test compounds in a 96-well plate
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Preparation: Prepare cells and test compounds in a 96-well plate with a final volume of 100 µL/well and incubate for the desired exposure period[7].
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL[7].
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C[7].
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[7].
-
Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader[7].
Visualization of Experimental Workflows
Diagrams of experimental workflows can aid in understanding the logical sequence of steps in an assay.
Signaling Pathway and Reaction Mechanism
Derivatives of this compound are often designed as "turn-on" fluorescent probes. The underlying principle frequently involves a recognition event that triggers a chemical reaction, leading to a significant increase in fluorescence. For instance, in the detection of hypochlorous acid (HClO), a non-fluorescent probe can be oxidized by HClO to yield a highly fluorescent product.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for in vivo detection of reactive oxygen species [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence Intensity of Naphthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the fluorescence intensity of various naphthalimide derivatives, offering valuable data for the selection of appropriate fluorescent probes in research and drug development. Naphthalimides are a prominent class of fluorophores known for their high thermal and photostability, significant Stokes shifts, and tunable fluorescence properties, making them ideal candidates for applications such as cellular imaging and sensing.[1][2]
Quantitative Comparison of Photophysical Properties
The fluorescence intensity of naphthalimide derivatives is critically influenced by the nature and position of substituents on the naphthalimide core. Electron-donating groups, particularly at the C-4 position, generally enhance the fluorescence quantum yield.[1] The polarity of the solvent also plays a crucial role, with many derivatives exhibiting solvatochromism.[3] Below is a compilation of photophysical data for a selection of naphthalimide derivatives from the literature.
| Naphthalimide Derivative | Substituent(s) | Solvent | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Reference |
| 2-Amino-1,8-naphthalimide (2APNI) | 2-Amino | Various | - | 0.2 - 0.3 | [3][4] |
| 3-Amino-1,8-naphthalimide | 3-Amino, N-Methyl | Methanol | 3,236 | - | [5] |
| 3-Amino-1,8-naphthalimide | 3-Amino, N-Ethyl | Methanol | 3,311 | - | [5] |
| 3-Amino-1,8-naphthalimide | 3-Ethylamino, N-Ethyl | Methanol | 3,388 | - | [5] |
| 3-Amino-1,8-naphthalimide | 3-Diethylamino, N-Ethyl | Methanol | 3,548 | - | [5] |
| 4-Amino-1,8-naphthalimide (4APNI) | 4-Amino | Hexane | - | High | [3][4] |
| 4-Amino-1,8-naphthalimide (4APNI) | 4-Amino | Methanol | - | Low | [3][4] |
| 4-Dimethylamino-1,8-naphthalimide | 4-Dimethylamino | - | 10,500 | 0.018 | [6] |
| 4-Monomethylamino-1,8-naphthalimide | 4-Monomethylamino | - | - | 0.47 | [6] |
| 4-Phenyl-1,8-naphthalimide | 4-Phenyl | Ethanol | - | 0.12 | [7] |
| 4-Phenyl-1,8-naphthalimide | 4-Phenyl | DMSO | - | 0.003 | [7] |
| Piperidine-substituted naphthalimide (Compound 7) | 4-Piperidino | Dioxane | - | 0.821 | [8][9] |
| Piperidine-substituted naphthalimide (Compound 7) | 4-Piperidino | Acetonitrile | - | 0.106 | [8][9] |
| Piperidine-substituted naphthalimide (Compound 8) | 4-Piperidino | Toluene | 11,300 | 0.453 | [8][9] |
| Piperidine-substituted naphthalimide (Compound 8) | 4-Piperidino | DMSO | - | 0.003 | [8][9] |
| 4-amino-N-butyl-1,8-naphthalimide derivative (Probe 11) | 4-Nitro (quenched) | - | - | 0.002 | [10] |
| 4-amino-N-butyl-1,8-naphthalimide derivative (Probe 11) | 4-Amino (after reduction) | - | - | 0.13 | [10] |
Experimental Protocols
Measurement of Relative Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φf) is determined by comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.
Materials:
-
Fluorescence spectrometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Fluorescence standard with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvents
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and a solvent blank. Determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions and a solvent blank using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for each spectrum, correcting for the solvent blank.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
'sample' and 'std' refer to the sample and the standard, respectively.
-
Signaling Pathways and Experimental Workflows
Naphthalimide-based probes are extensively used to detect various biological and chemical species. Their mechanism of action often involves modulation of the fluorophore's excited state through processes like Photoinduced Electron Transfer (PET).
Experimental Workflow for Fluorescence-Based Detection
The general workflow for utilizing a naphthalimide-based fluorescent probe for analyte detection is depicted below.
Caption: General workflow for analyte detection using a naphthalimide fluorescent probe.
Signaling Pathway: Caspase-3 Detection
Naphthalimide probes can be designed to detect enzyme activity. For instance, a probe for caspase-3, a key enzyme in apoptosis, can be synthesized by linking a naphthalimide fluorophore to a specific peptide sequence (DEVD) via a self-immolative linker.[11][12]
Caption: Caspase-3 detection using a naphthalimide-based probe.[11][12]
Signaling Pathway: Nitroreductase Detection
"Turn-on" fluorescent probes for nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells, can be designed using a naphthalimide scaffold. The fluorescence is initially quenched by a nitro group, which is then reduced by NTR to an amino group, leading to a significant increase in fluorescence.[10][13][14]
Caption: Nitroreductase detection via a "turn-on" naphthalimide probe.[10][13][14]
Signaling Pathway: Metal Ion Detection via Photoinduced Electron Transfer (PET)
Naphthalimide derivatives functionalized with a metal ion chelator can act as "off-on" fluorescent sensors. In the absence of the target metal ion, a photoinduced electron transfer (PET) from the chelator to the excited naphthalimide quenches the fluorescence. Upon binding to the metal ion, the PET process is inhibited, resulting in fluorescence enhancement.[15][16][17]
Caption: Metal ion detection using a naphthalimide-based PET sensor.[15][16][17]
References
- 1. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. um.edu.mt [um.edu.mt]
- 6. 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. Frontiers | Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validating the Mechanism of Action for 3-Hydroxy-1,8-naphthalic Anhydride Probes: A Comparative Guide
For researchers, scientists, and drug development professionals, the rigorous validation of molecular probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of fluorescent probes derived from 3-Hydroxy-1,8-naphthalic anhydride, detailing their mechanism of action, performance metrics, and experimental validation protocols. We also present a comparative analysis with alternative fluorescent probes to aid in the selection of the most appropriate tool for specific research applications.
Introduction to this compound Probes
Probes based on the 1,8-naphthalimide scaffold are a versatile class of fluorescent dyes known for their excellent photostability, high fluorescence quantum yields, and the tunability of their optical properties through chemical modification.[1][2] The introduction of a hydroxyl group at the 3-position of the 1,8-naphthalic anhydride core imparts unique photophysical characteristics, notably enabling mechanisms like Excited-State Proton Transfer (ESPT), which can lead to large Stokes shifts and red-shifted emissions.[3][4] These properties make 3-hydroxy-1,8-naphthalimide derivatives attractive candidates for developing "turn-on" or ratiometric fluorescent probes for a variety of analytes, including reactive sulfur species, metal ions, and changes in pH.[3][5][6]
The general mechanism of action for many probes derived from this compound involves the modification of the hydroxyl group with a recognition moiety. This modification often quenches the fluorescence of the naphthalimide fluorophore. Upon interaction with the target analyte, the recognition moiety is cleaved or undergoes a conformational change, restoring the fluorescent signal of the parent dye.
Comparative Performance Data
The following tables summarize the key performance indicators of selected this compound-based probes and compare them with commonly used alternative probes for similar applications.
Table 1: Performance Comparison of Hydrogen Sulfide (H₂S) Probes
| Probe ID / Name | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Ref. |
| L1 (DNBS-3-OH-NI) | 3-Hydroxy-1,8-naphthalimide | ~351 | 599-617 | Not Reported | Not Reported | Fast | [3][4] |
| Alternative: Azide-based NI Probe | 4-Azido-1,8-naphthalimide | ~430 | 520 | Not Reported | 0.16 µM | ~30-40 min | [1] |
Table 2: Performance Comparison of pH Probes
| Probe ID / Name | Fluorophore Core | Excitation (nm) | Emission (nm) | pKa | pH Range | Ref. |
| SM3 (Naphthalimide Derivative) | 1,8-naphthalimide | Not Reported | Not Reported | ~7.0 | 4.5 - 7.5 | [5] |
| Alternative: Fluorescein | Fluorescein | ~494 | ~525 | ~0.9 | ~6.4 | [7][8] |
Table 3: Performance Comparison of Metal Ion Probes (Example: Hg²⁺)
| Probe ID / Name | Fluorophore Core | Excitation (nm) | Emission (nm) | Detection Limit | Ref. |
| Naphthalimide-Rhodamine Probe | Naphthalimide-Rhodamine | ~500 | ~578 | Not Reported | [9][10] |
| Alternative: Rhodamine B-based Probe | Rhodamine B | ~550 | ~584 | 0.0521 µM | [11] |
| Alternative: RHOQ | Rhodamine-8-hydroxyquinoline | Not Reported | 594 | 9.67 x 10⁻⁸ M | [12] |
Mechanism of Action and Validation Workflows
The validation of a probe's mechanism of action is critical to ensure that the observed fluorescence change is a direct and specific result of the interaction with the target analyte.
Excited-State Proton Transfer (ESPT) Mechanism for H₂S Detection
One prominent mechanism for 3-hydroxy-1,8-naphthalimide probes is ESPT. In the ground state, the probe is protonated and exhibits certain absorption and emission characteristics. Upon photoexcitation, the hydroxyl group becomes significantly more acidic, leading to proton transfer to the solvent in the excited state. This results in a deprotonated species with a red-shifted emission. For H₂S detection, the hydroxyl group is often masked with a recognition group (e.g., 2,4-dinitrobenzenesulfonyl, DNBS). The presence of H₂S cleaves this group, regenerating the hydroxyl functionality and "turning on" the ESPT-based fluorescence.[3][4]
References
- 1. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Function Analysis of Hydroxy-1,8-Naphthalimide Photoacids for ESPT-Driven H2S Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A series of naphthalimide derivatives as intra- and extra-cellular pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]
- 8. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Photophysical Properties of 3-Hydroxy- and 4-Hydroxy-1,8-Naphthalic Anhydride Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced photophysical behavior of isomeric fluorophores is critical for the rational design of probes, sensors, and imaging agents. This guide provides a comparative study of the photophysical properties of 3-Hydroxy-1,8-naphthalic anhydride and its more commonly utilized isomer, 4-Hydroxy-1,8-naphthalic anhydride. The positional isomerism of the hydroxyl group on the naphthalic anhydride core significantly influences the electronic distribution and, consequently, the absorption and emission characteristics of these compounds.
While the 4-hydroxy isomer has been extensively studied and utilized for its excellent photostability and high fluorescence quantum yield, comprehensive photophysical data for the 3-hydroxy isomer is less abundant in the literature.[1] This guide consolidates the available data to facilitate a comparative understanding. For a more direct comparison, data for the N-benzyl substituted derivatives of both isomers are presented, as a recent study has explored their properties in the context of fluorescent probe development.[2]
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for the N-benzyl derivatives of 3-hydroxy- and 4-hydroxy-1,8-naphthalimide in Dimethyl Sulfoxide (DMSO).
| Compound | Absorption Maxima (λabs) [nm] | Emission Maxima (λem) [nm] | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
| N-benzyl-3-hydroxy-1,8-naphthalimide | Not Reported | 616 | Not Reported | Not Reported |
| N-benzyl-4-hydroxy-1,8-naphthalimide | Not Reported | 555 | Not Reported | Not Reported |
Data for N-benzyl derivatives in DMSO was extracted from a study on H2S probes and may not represent the full photophysical characterization.[2]
The 4-hydroxy substituted 1,8-naphthalimides are well-regarded for their strong fluorescence and high quantum yields.[1] For instance, N-propyl-4-hydroxy-1,8-naphthalimide exhibits excitation and emission maxima at 447 nm and 555 nm, respectively.[3] In general, derivatives of 4-hydroxy-1,8-naphthalimide are known to be efficient fluorophores.[1]
Isomeric Influence on Photophysical Properties
The position of the hydroxyl group plays a critical role in modulating the electronic transitions and excited-state properties of the naphthalimide core. The electron-donating hydroxyl group, in conjunction with the electron-withdrawing anhydride or imide moiety, creates an intramolecular charge transfer (ICT) character. The efficiency and energy of this ICT process are sensitive to the substitution pattern.
The significant red-shift in the emission of the 3-hydroxy isomer compared to the 4-hydroxy isomer (616 nm vs. 555 nm for the N-benzyl derivatives in DMSO) suggests a more pronounced charge transfer character in the excited state of the 3-hydroxy derivative.[2] This can be attributed to the different orbital interactions dictated by the position of the hydroxyl group on the naphthalene ring.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of photophysical properties. Below are generalized protocols for key experiments.
Synthesis of N-benzyl-3-hydroxy-1,8-naphthalimide[2]
-
Reaction Setup: A mixture of this compound (0.5 mmol) and benzylamine (1.0 mmol) is prepared in 2-methoxyethanol (3.0 mL).
-
Reflux: The reaction mixture is heated under reflux at 124 °C for 4 hours.
-
Precipitation: After cooling to room temperature, the mixture is poured into cold 6% hydrochloric acid (5 mL) to precipitate the crude product.
-
Purification: The collected precipitate is purified by column chromatography using a gradient elution of dichloromethane and ethyl acetate to yield the final product.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Solutions of the naphthalic anhydride isomers are prepared in a spectroscopic grade solvent (e.g., DMSO, ethanol) in a quartz cuvette. The concentration is adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
Absorption Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-600 nm).
-
Fluorescence Measurement: The fluorescence emission and excitation spectra are recorded using a spectrofluorometer. The emission spectrum is obtained by exciting the sample at its absorption maximum (λabs). The excitation spectrum is recorded by monitoring the emission at the wavelength of maximum fluorescence intensity (λem).
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and similar absorption and emission range to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Measurement: The absorbances of both the sample and the standard solutions are measured at the same excitation wavelength and are kept below 0.1.
-
Fluorescence Measurement: The fluorescence spectra of the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Visualizing Synthesis and Photophysical Processes
To illustrate the experimental workflow and the fundamental photophysical processes, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and photophysical characterization of N-benzyl-3-hydroxy-1,8-naphthalimide.
Caption: Simplified Jablonski diagram illustrating the processes of absorption and fluorescence.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy-1,8-naphthalic Anhydride: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Hydroxy-1,8-naphthalic anhydride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a chemical irritant and, as an anhydride, is water-reactive.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. Standard PPE includes:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-retardant lab coat
-
Closed-toe shoes
All handling and disposal steps must be performed in a well-ventilated chemical fume hood.
Hazard Classification and Regulatory Overview
This compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA). However, this does not exempt it from hazardous waste regulations. As the waste generator, the laboratory is responsible for determining if the chemical waste exhibits characteristics of hazardous waste, which include:
-
Ignitability: The tendency to catch fire.
-
Corrosivity: The ability to corrode metal or have a very high or low pH.
-
Reactivity: The tendency to be unstable or undergo rapid or violent chemical change.[1] Acid anhydrides are considered water-reactive.
-
Toxicity: The ability to be harmful or fatal if ingested or absorbed.
Given its reactivity with water, this compound waste should be managed as hazardous waste. All disposal activities must comply with federal, state, and local regulations.[2]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves a controlled in-laboratory pre-treatment step to hydrolyze the anhydride to its less reactive corresponding carboxylic acid, followed by collection for final disposal by a licensed hazardous waste management company.
Experimental Protocol: In-Laboratory Hydrolysis
-
Preparation:
-
In a chemical fume hood, prepare a solution of a weak base, such as 1 M sodium bicarbonate or a dilute solution of sodium hydroxide. The volume of the basic solution should be at least ten times the volume of the this compound to be treated.
-
Place the beaker containing the basic solution in an ice bath to manage heat generation from the exothermic hydrolysis reaction.
-
-
Controlled Addition:
-
Slowly and in small portions, add the this compound to the cold, stirring basic solution. This controlled addition is critical to manage the rate of reaction and prevent excessive heat generation.
-
-
Neutralization:
-
After the addition is complete, continue to stir the solution in the ice bath for at least one hour to ensure complete hydrolysis.
-
Allow the solution to slowly warm to room temperature.
-
Using a calibrated pH meter or pH paper, monitor the pH of the solution.
-
If necessary, continue to add the weak base dropwise until the pH of the solution is between 6.0 and 8.0, ensuring complete neutralization.
-
-
Waste Collection:
-
Transfer the neutralized solution to a designated and properly labeled hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical contents (e.g., "Hydrolyzed this compound solution").
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Data Presentation
The following table summarizes key physicochemical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₁₂H₆O₄ | PubChem[3] |
| Molecular Weight | 214.17 g/mol | PubChem[3] |
| Appearance | Solid | - |
| Reactivity | Reacts with water, alcohols, and amines | General[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Fisher[5] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Final Disposal Logistics
Do not dispose of this compound or the neutralized solution down the drain. Following in-laboratory pre-treatment and collection, contact your institution's Environmental Health and Safety (EHS) department or equivalent to arrange for the pickup and final disposal of the hazardous waste. Ensure all institutional and regulatory paperwork is completed accurately.
References
- 1. actenviro.com [actenviro.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for 3-Hydroxy-1,8-naphthalic Anhydride
This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 3-Hydroxy-1,8-naphthalic anhydride. Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1] Proper personal protective equipment is the first line of defense against exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] A face shield may be necessary in situations with a higher risk of splashing or dust generation.[1] | Protects against airborne particles and direct contact that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[1][2] | Prevents skin contact which can lead to irritation.[1] |
| Respiratory Protection | A NIOSH-approved dust respirator should be used, especially when handling the powder and if ventilation is inadequate.[1] | Minimizes the risk of inhaling the powder, which may cause respiratory tract irritation. |
Quantitative Safety Data
| Data Point | Value | Compound |
| Molecular Formula | C₁₂H₆O₄ | This compound[3] |
| Molecular Weight | 214.17 g/mol | This compound[3] |
| Oral LD50 (Rat) | 9600 - 12340 mg/kg | 1,8-Naphthalic anhydride[4] |
| Dermal LD50 (Rabbit) | > 2025 mg/kg | 1,8-Naphthalic anhydride[4] |
Operational Plan: Safe Handling Protocol
Following a systematic procedure for handling this compound is crucial to minimize risk.
Experimental Workflow for Safe Handling
Step-by-Step Handling Procedure
-
Preparation :
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work in a well-ventilated area, preferably a chemical fume hood.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[5]
-
Have all necessary equipment and reagents prepared to minimize the duration of handling.
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][5]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical advice.[1][5]
-
Inhalation : Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[5]
-
Ingestion : Rinse the mouth with water and seek medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Logical Flow for Waste Disposal
Disposal Procedure
-
Waste Collection :
-
Collect all waste material, including unused this compound and any contaminated disposable PPE (gloves, etc.), in a designated and compatible waste container.
-
The container must be sealable and appropriately labeled as hazardous waste.
-
-
Labeling and Storage :
-
Clearly label the waste container with the chemical name ("this compound waste") and the appropriate hazard symbols.
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
